4-Chloro-2-(trifluoromethyl)quinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c11-7-5-9(10(12,13)14)15-8-4-2-1-3-6(7)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNDFDQMHCNEGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371544 | |
| Record name | 4-Chloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1701-24-2 | |
| Record name | 4-Chloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2-(trifluoromethyl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Chloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-Chloro-2-(trifluoromethyl)quinoline, a key intermediate in medicinal chemistry and drug development. This document details the most common and effective methodologies, offering step-by-step experimental protocols, quantitative data, and visual representations of the synthetic pathways. The information presented is curated from peer-reviewed literature and established chemical databases to ensure accuracy and reliability for researchers in the field.
Introduction
This compound is a crucial building block in the synthesis of a wide range of biologically active compounds. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The chlorine atom at the 4-position serves as a versatile handle for further functionalization through nucleophilic substitution reactions, making this compound a valuable precursor for the development of novel therapeutic agents. This guide will focus on the most prevalent two-step synthesis, commencing from readily available starting materials.
Primary Synthetic Pathway
The most widely adopted synthetic strategy for this compound involves a two-step process:
-
Step 1: Conrad-Limpach Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline. This initial step involves the condensation and cyclization of an aniline with a β-ketoester, in this case, ethyl 4,4,4-trifluoro-3-oxobutanoate.
-
Step 2: Chlorination of 4-Hydroxy-2-(trifluoromethyl)quinoline. The intermediate 4-hydroxyquinoline is subsequently converted to the target 4-chloroquinoline using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
Experimental Protocols
Step 1: Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline
This procedure follows a modified Conrad-Limpach reaction.
Reaction Scheme:
Caption: Synthesis of the 4-hydroxyquinoline intermediate.
Materials:
-
Aniline
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
p-toluenesulfonic acid
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water (H₂O)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add aniline (2.0 eq), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq), p-toluenesulfonic acid (0.05 eq), and toluene.
-
Heat the reaction mixture to 140°C and allow it to reflux overnight. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with a saturated aqueous NH₄Cl solution, water, and saturated brine.[1]
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 80:20 v/v) as the eluent to afford 4-hydroxy-2-(trifluoromethyl)quinoline as a white solid.[1]
Step 2: Chlorination of 4-Hydroxy-2-(trifluoromethyl)quinoline
This procedure utilizes phosphorus oxychloride to replace the hydroxyl group with a chlorine atom.
Reaction Scheme:
Caption: Chlorination of the 4-hydroxyquinoline intermediate.
Materials:
-
4-Hydroxy-2-(trifluoromethyl)quinoline
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or ammonium hydroxide (NH₄OH)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
Procedure:
Note: The following protocol is based on established procedures for the chlorination of analogous 4-hydroxyquinolines.[2][3]
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, carefully add 4-hydroxy-2-(trifluoromethyl)quinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 eq).
-
Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution or ammonium hydroxide until the pH is basic.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of this compound and its intermediate.
Table 1: Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline
| Parameter | Value | Reference |
| Starting Material | Aniline, Ethyl 4,4,4-trifluoro-3-oxobutanoate | [1] |
| Catalyst | p-toluenesulfonic acid | [1] |
| Solvent | Toluene | [1] |
| Reaction Temperature | 140°C | [1] |
| Reaction Time | Overnight | [1] |
| Yield | ~52% | [1] |
| Purification | Silica Gel Chromatography | [1] |
Table 2: Synthesis of this compound
| Parameter | Value (Typical) | Reference |
| Starting Material | 4-Hydroxy-2-(trifluoromethyl)quinoline | [2][3] |
| Reagent | Phosphorus oxychloride (POCl₃) | [2][3] |
| Reaction Temperature | Reflux (105-110°C) | [2] |
| Reaction Time | 2-4 hours | [2] |
| Yield | >90% (for analogous compounds) | |
| Purification | Recrystallization or Column Chromatography | [3] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1701-24-2 | [4] |
| Molecular Formula | C₁₀H₅ClF₃N | [4] |
| Molecular Weight | 231.60 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 34-38 °C | [4] |
Experimental Workflow Visualization
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic workflow for this compound.
Safety Considerations
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The quenching of the chlorination reaction with ice is highly exothermic and should be performed slowly and with caution.
-
Aniline and its derivatives are toxic and should be handled with care.
-
Standard laboratory safety practices should be followed at all times.
Conclusion
The synthesis of this compound is a well-established process that can be reliably performed in a laboratory setting. The two-step approach involving the initial formation of the 4-hydroxyquinoline intermediate followed by chlorination with phosphorus oxychloride provides an efficient route to this valuable synthetic building block. This guide provides the necessary details for researchers to successfully synthesize and purify this compound for its application in drug discovery and development programs.
References
physicochemical properties of 4-Chloro-2-(trifluoromethyl)quinoline
An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-2-(trifluoromethyl)quinoline
Introduction
This compound is a halogenated quinoline derivative that serves as a significant building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group at the 2-position and a chlorine atom at the 4-position imparts unique electronic properties and reactivity to the quinoline scaffold. These substitutions can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable intermediate in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and relevant synthetic and analytical workflows.
Core Physicochemical Data
The fundamental are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₅ClF₃N | [1][2] |
| Molecular Weight | 231.60 g/mol | [1][2][3] |
| CAS Number | 1701-24-2 | [1][4] |
| Melting Point | 34-38 °C | [1][4] |
| Boiling Point | Not explicitly available. | |
| Flash Point | 107 °C (224.6 °F) | [1] |
| Appearance | Solid | [1] |
| Solubility | Information not widely available. Standard protocols apply. | |
| pKa | Information not widely available. Standard protocols apply. | |
| logP (Octanol-Water Partition Coefficient) | Information not widely available. Standard protocols apply. |
Experimental Protocols for Property Determination
Melting Point Determination
The melting point is a critical indicator of a compound's purity.
Methodology (Capillary Method):
-
A small, dry sample of this compound is finely powdered.
-
The powder is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near its expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.[5]
Aqueous Solubility Determination
Solubility is a key parameter influencing a drug's absorption and bioavailability.
Methodology (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.
-
The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached, which typically takes 24-48 hours.[5]
-
The resulting suspension is filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5]
pKa Determination
The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different physiological pH values.
Methodology (Potentiometric Titration):
-
A solution of this compound of a known concentration is prepared in an appropriate solvent system (e.g., water, or a co-solvent system if solubility is limited).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[5]
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the midpoint of the buffer region of the titration curve.
logP (Octanol-Water Partition Coefficient) Determination
The logP value is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.
Methodology (Shake-Flask Method):
-
A solution of this compound is prepared in a biphasic system of n-octanol and water (or a pH 7.4 buffer).
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to separate.
-
The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique like HPLC-UV.[6]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.[5]
Synthesis and Workflow Diagrams
Plausible Synthetic Pathway
While multiple synthetic routes to quinoline derivatives exist, a common approach involves the cyclization of an appropriately substituted aniline. The following diagram illustrates a plausible synthetic pathway for this compound, which could involve a reaction like the Gould-Jacobs reaction followed by chlorination.
Caption: A plausible synthetic pathway for this compound.
Experimental Workflow for Physicochemical Profiling
The determination of the physicochemical properties of a novel or existing compound follows a logical workflow to ensure accurate and reproducible data.
Caption: General workflow for physicochemical property determination.
Conclusion
References
- 1. 4-クロロ-2-(トリフルオロメチル)キノリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 2-氯-4-(三氟甲基)喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 1701-24-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)quinoline (CAS 1701-24-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-(trifluoromethyl)quinoline, with CAS number 1701-24-2, is a halogenated quinoline derivative that serves as a key building block in synthetic organic chemistry. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the reactive chloro substituent, make it a valuable intermediate in the development of novel pharmaceutical and agrochemical agents. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, with a focus on its utility in medicinal chemistry. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also incorporates information on closely related compounds to provide a broader context for its chemical behavior and potential applications.
Physicochemical Properties
This compound is a solid at room temperature, typically appearing as a white to light yellow or brown powder or crystalline solid. The trifluoromethyl group significantly enhances its lipophilicity and metabolic stability, which are desirable characteristics in drug design.
Table 1: Physicochemical Data of this compound
| Property | Value | Source(s) |
| CAS Number | 1701-24-2 | [1] |
| Molecular Formula | C₁₀H₅ClF₃N | [1] |
| Molecular Weight | 231.60 g/mol | [2] |
| Appearance | White or Colorless to Almost white or Almost colorless powder to lump to clear liquid | |
| Melting Point | 34-38 °C | [2] |
| Purity | >97.0% (GC) |
Synthesis and Reactivity
The synthesis of this compound is not extensively detailed in readily available literature. However, general synthetic routes for substituted quinolines can be adapted for its preparation. A common approach involves the cyclization of an appropriately substituted aniline with a β-ketoester, followed by chlorination.
A plausible synthetic pathway is illustrated below. This typically starts with the condensation of an aniline derivative with a trifluoromethyl-β-ketoester to form a hydroxyquinoline intermediate. Subsequent chlorination, often using reagents like phosphorus oxychloride (POCl₃), yields the final product.
References
molecular structure of 4-Chloro-2-(trifluoromethyl)quinoline
Technical Guide: 4-Chloro-2-(trifluoromethyl)quinoline
An In-depth Overview for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's molecular structure, physicochemical properties, synthesis protocols, chemical reactivity, and safety information. Its utility as a versatile intermediate is highlighted, particularly in the creation of novel compounds with potential therapeutic applications.
Molecular Structure and Physicochemical Properties
This compound is a solid organic compound belonging to the substituted quinoline family. The structure features a quinoline core substituted with a chlorine atom at the 4-position and a trifluoromethyl group at the 2-position. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity in derivative compounds, making this a valuable synthon in medicinal chemistry.[1][2]
Key identifying and physical properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1701-24-2 | [3] |
| Molecular Formula | C₁₀H₅ClF₃N | [3] |
| Molecular Weight | 231.60 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 34-38 °C | |
| SMILES String | FC(F)(F)c1cc(Cl)c2ccccc2n1 | |
| InChI | 1S/C10H5ClF3N/c11-7-5-9(10(12,13)14)15-8-4-2-1-3-6(7)8/h1-5H | |
| InChIKey | ONNDFDQMHCNEGF-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
While this compound is commercially available, understanding its synthesis is crucial for derivatization and process development. A common synthetic route involves a two-step process: the formation of a hydroxyquinoline intermediate followed by chlorination.
A plausible synthesis begins with the reaction of aniline and ethyl 4,4,4-trifluoro-3-oxobutanoate to form the precursor, 4-hydroxy-2-(trifluoromethyl)quinoline.[4] This intermediate is then subjected to a chlorination agent, such as phosphorus oxychloride (POCl₃), to yield the final product, a technique common in quinoline chemistry.[2][5]
Experimental Protocol: Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline (Step 1)
This protocol is adapted from a known procedure for the synthesis of the hydroxy intermediate.[4]
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq), aniline (2.0 eq), p-toluenesulfonic acid (0.05 eq), and toluene.
-
Heating: Heat the mixture to 140°C and allow it to reflux overnight. Water generated during the reaction is collected in the Dean-Stark trap.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Wash the solution sequentially with saturated aqueous NH₄HCO₃, water, and saturated brine.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude residue.
-
Purification: Purify the residue using silica gel column chromatography (e.g., with a petroleum ether:ethyl acetate eluent) to yield 4-hydroxy-2-(trifluoromethyl)quinoline as a solid.[4]
General Protocol: Chlorination of 4-Hydroxyquinoline Intermediate (Step 2)
This is a generalized procedure based on standard methods for converting 4-hydroxyquinolines to 4-chloroquinolines.[2][5]
-
Reaction Setup: In a fume hood, carefully add 4-hydroxy-2-(trifluoromethyl)quinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).
-
Heating: Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralization: Carefully neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.
-
Isolation and Purification: Collect the solid precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Chemical Reactivity and Applications
The primary utility of this compound in drug development stems from its reactivity. The chlorine atom at the 4-position is an excellent leaving group, making the compound highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various nucleophiles, such as amines, thiols, and alcohols, to build more complex molecular scaffolds.
This reactivity is central to its role as a precursor for pharmacologically active agents, including potential anti-cancer and anti-inflammatory drugs.[1][2] For instance, reaction with various primary or secondary amines yields a library of 4-aminoquinoline derivatives, a scaffold present in numerous therapeutic agents.[6]
General Protocol: Synthesis of 4-Aminoquinoline Derivatives
This procedure is generalized from methods used for synthesizing related 4-aminoquinoline compounds.[2][6]
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or neat (no solvent).
-
Addition of Amine: Add the desired primary or secondary amine (1.0–2.0 eq). A catalytic amount of acid (e.g., HCl) may be added to facilitate the reaction.
-
Heating: Heat the reaction mixture to reflux (or 120-130°C for neat reactions) and stir for 4-24 hours, monitoring progress by TLC.
-
Work-up: Upon completion, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure and take the residue up in a solvent like dichloromethane.
-
Purification: Wash the organic solution with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography to yield the pure 4-aminoquinoline derivative.
Spectroscopic and Analytical Data
While specific experimental spectra for this compound are not widely published, its characteristic analytical data can be predicted based on its structure and data from analogous compounds. Experimental verification is required for confirmation.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | - Aromatic Protons: Signals expected in the δ 7.5-8.5 ppm range. Complex splitting patterns (multiplets, doublets, triplets) corresponding to the protons on the quinoline ring system. |
| ¹³C NMR | - Aromatic Carbons: Multiple signals expected in the δ 120-150 ppm range. - C-Cl Carbon: Signal for the carbon attached to chlorine would be in the aromatic region. - C-CF₃ Carbon: Signal for the carbon attached to the CF₃ group would be observed, potentially as a quartet due to C-F coupling. - CF₃ Carbon: A distinct quartet signal due to one-bond C-F coupling. |
| IR Spectroscopy | - C-F Stretch: Strong, characteristic absorption bands expected in the 1100-1350 cm⁻¹ region. - Aromatic C=C Stretch: Medium to weak bands around 1500-1600 cm⁻¹. - C-Cl Stretch: A band expected in the 1000-1100 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z ≈ 231. - Isotopic Pattern: A characteristic M+2 peak at m/z ≈ 233 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom. |
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.
Table 3: GHS Safety Information
| Category | Information | Source |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 | |
| Recommended PPE | N95-type dust mask, chemical safety goggles, gloves |
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 5. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Chloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 4-Chloro-2-(trifluoromethyl)quinoline. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of structurally related compounds. Furthermore, it outlines a comprehensive experimental protocol for acquiring high-quality NMR spectra and illustrates the logical workflow of spectral analysis.
Predicted NMR Data
The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. For this compound, the electron-withdrawing nature of the chlorine atom, the trifluoromethyl group, and the nitrogen atom within the quinoline ring system will significantly influence the positions of the proton and carbon signals. The predicted data presented below is derived from the known effects of these substituents on the quinoline scaffold.
Predicted ¹H NMR Data
The protons on the quinoline ring are expected to appear in the aromatic region of the spectrum, typically between 7.5 and 8.5 ppm. The electron-withdrawing trifluoromethyl group at the 2-position and the chlorine atom at the 4-position will deshield the protons, shifting their signals downfield.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.8 | s | - |
| H-5 | ~8.2 | d | 8-9 |
| H-6 | ~7.7 | t | 7-8 |
| H-7 | ~7.9 | t | 7-8 |
| H-8 | ~8.3 | d | 8-9 |
Predicted in CDCl₃ as the solvent. s = singlet, d = doublet, t = triplet
Predicted ¹³C NMR Data
The carbon atoms in the quinoline ring will resonate in the range of approximately 120-150 ppm. The carbon atoms directly attached to the electron-withdrawing substituents (C-2, C-4, and the CF₃ group) will be significantly deshielded. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~145 (q, J ≈ 35 Hz) |
| C-3 | ~122 |
| C-4 | ~148 |
| C-4a | ~125 |
| C-5 | ~130 |
| C-6 | ~128 |
| C-7 | ~131 |
| C-8 | ~129 |
| C-8a | ~149 |
| CF₃ | ~122 (q, J ≈ 275 Hz) |
Predicted in CDCl₃ as the solvent. q = quartet
Experimental Protocols
A standardized protocol is essential for obtaining reproducible and high-quality NMR spectra. The following is a general methodology for the NMR analysis of this compound.
Sample Preparation
-
Weighing the Sample : Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for similar compounds. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard : If quantitative analysis is required, add a known amount of an internal standard, such as tetramethylsilane (TMS).
-
Homogenization : Gently vortex or invert the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation : Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition :
-
Pulse Sequence : A standard single-pulse sequence is typically used.
-
Spectral Width : Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Acquisition Time : An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay : A relaxation delay of 1-5 seconds should be used.
-
Number of Scans : Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Pulse Sequence : A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance sensitivity.
-
Spectral Width : Set the spectral width to encompass the expected carbon resonances (e.g., 0-160 ppm).
-
Acquisition Time : A longer acquisition time (e.g., 1-2 seconds) is typically required.
-
Relaxation Delay : A relaxation delay of 2-5 seconds is appropriate.
-
Number of Scans : A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition :
-
Pulse Sequence : A standard single-pulse sequence, often with proton decoupling.
-
Spectral Width : A wider spectral width is needed to cover the range of fluorine chemical shifts.
-
Reference : Use an external reference such as CFCl₃. The CF₃ group in this molecule is expected to appear as a singlet.
-
Data Processing and Interpretation
-
Fourier Transformation : Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase Correction : Manually or automatically correct the phase of the spectrum.
-
Baseline Correction : Apply a baseline correction to ensure a flat baseline.
-
Referencing : Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0 ppm).
-
Integration : Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking : Identify the chemical shift of each peak in both the ¹H and ¹³C NMR spectra.
-
Assignment : Assign the signals to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities, and coupling constants. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be invaluable for unambiguous assignments.
Visualizations
The following diagrams illustrate the logical workflow for the NMR analysis of this compound.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Chloro-2-(trifluoromethyl)quinoline
For Immediate Release
This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 4-Chloro-2-(trifluoromethyl)quinoline. Designed for researchers, scientists, and professionals in drug development, this document outlines a plausible fragmentation pathway under Electron Ionization (EI), details a standard experimental protocol for its analysis, and presents the anticipated data in a structured format. The insights are derived from established principles of mass spectrometry and fragmentation patterns of structurally related compounds, including halogenated and trifluoromethyl-substituted quinolines.
Introduction
This compound is a halogenated quinoline derivative. Understanding its fragmentation behavior under mass spectrometry is crucial for its identification in complex matrices, for metabolic studies, and for quality control in synthetic processes. Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that induces reproducible fragmentation, providing a molecular fingerprint that is invaluable for structural elucidation.
The fragmentation of quinoline and its derivatives is influenced by the stability of the aromatic ring system and the nature of its substituents. Key fragmentation events typically involve the loss of substituents or the cleavage of the heterocyclic ring system, often through the elimination of stable neutral molecules like hydrogen cyanide (HCN).[1][2] For halogenated compounds, the isotopic distribution provides a clear marker for their presence; chlorine, with its 35Cl and 37Cl isotopes in an approximate 3:1 ratio, generates a characteristic M+2 peak that is one-third the intensity of the molecular ion peak.[3] Furthermore, compounds containing a trifluoromethyl group are known to readily lose a •CF3 radical.[4]
Predicted Mass Spectrometry Data
The following table summarizes the major ions expected in the 70 eV electron ionization mass spectrum of this compound. The molecular ion, [C10H5ClF3N]•+, is predicted to be the base peak, reflecting the stability of the aromatic system. The relative abundances are postulated based on general fragmentation rules and the expected stability of the resulting ions.
| m/z (for 35Cl) | Proposed Fragment Ion | Proposed Structure | Plausible Relative Abundance (%) |
| 231 | [M]•+ | [C10H5ClF3N]•+ | 100 |
| 233 | [M+2]•+ | [C10H5(37Cl)F3N]•+ | 33 |
| 196 | [M - Cl]•+ | [C10H5F3N]•+ | 75 |
| 168 | [M - Cl - HCN]•+ | [C9H4F3]•+ | 45 |
| 162 | [M - CF3]+ | [C9H5ClN]+ | 30 |
| 127 | [M - CF3 - Cl]+ | [C9H5N]+ | 20 |
Proposed Fragmentation Pathway
The fragmentation of this compound is initiated by the ionization of the molecule to form the molecular ion (m/z 231). The primary fragmentation routes are proposed to be the cleavage of the C-Cl and C-CF3 bonds, which are the weakest bonds connected to the stable quinoline core.
-
Loss of a Chlorine Radical (•Cl) : The molecular ion can undergo homolytic cleavage of the C-Cl bond to yield a highly abundant fragment ion at m/z 196. This ion can subsequently lose a molecule of hydrogen cyanide (HCN), a characteristic fragmentation of the quinoline ring system, to produce an ion at m/z 168.[1][5]
-
Loss of a Trifluoromethyl Radical (•CF3) : A competing pathway is the loss of the trifluoromethyl radical, resulting in the formation of the 4-chloroquinolinium cation at m/z 162.[4] This fragment can then lose a chlorine radical to form the quinoline cation at m/z 127.
These proposed pathways are visualized in the diagram below.
Caption: Proposed EI fragmentation pathway for this compound.
Experimental Protocol
This section provides a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
4.1 Sample Preparation
-
Prepare a stock solution of 1 mg/mL of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Perform a serial dilution to obtain a working solution of approximately 10 µg/mL.
-
Ensure the sample is completely dissolved and free of particulate matter before injection.
4.2 Gas Chromatography (GC) Conditions
-
Instrument : Standard Gas Chromatograph (e.g., Agilent 7890B).
-
Injection Volume : 1 µL.
-
Injector Port Temperature : 250°C.
-
Injection Mode : Splitless.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Column : HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Oven Temperature Program :
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
4.3 Mass Spectrometry (MS) Conditions
-
Instrument : Mass Selective Detector (e.g., Agilent 5977A).
-
Ionization Mode : Electron Ionization (EI).
-
Ionization Energy : 70 eV.
-
Source Temperature : 230°C.
-
Quadrupole Temperature : 150°C.
-
Scan Range : m/z 40 - 400.
-
Scan Rate : 2 scans/second.
-
Transfer Line Temperature : 280°C.
4.4 Data Analysis
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum from the apex of the chromatographic peak.
-
Identify the molecular ion and its isotopic pattern.
-
Analyze the fragment ions and compare them to the proposed fragmentation pathway to confirm the structure.
This comprehensive guide provides a robust theoretical framework for understanding and identifying this compound using mass spectrometry. The detailed protocol ensures that researchers can reliably reproduce and verify these findings in a laboratory setting.
References
- 1. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 5. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Solubility of 4-Chloro-2-(trifluoromethyl)quinoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 4-Chloro-2-(trifluoromethyl)quinoline, a key intermediate in medicinal chemistry and drug development. A comprehensive search of available scientific literature and chemical databases indicates a notable lack of specific quantitative solubility data for this particular compound in common organic solvents. This guide, therefore, provides available solubility data for a closely related structural analog, 4-Chloro-7-(trifluoromethyl)quinoline, to offer valuable insights into its likely solubility characteristics. Furthermore, a detailed, generalized experimental protocol for determining the thermodynamic (equilibrium) solubility of quinoline derivatives is presented to enable researchers to generate precise solubility data for this compound in their laboratories. This document also includes a logical workflow diagram to guide the solvent selection process, a critical step in various stages of drug discovery and development, including synthesis, purification, and formulation.
Quantitative Solubility Data for an Analogous Quinoline Derivative
Table 1: Quantitative Solubility of 4-Chloro-7-(trifluoromethyl)quinoline
| Compound | Solvent | Temperature (°C) | Solubility |
| 4-Chloro-7-(trifluoromethyl)quinoline | Chloroform | Not Specified | 25 mg/mL[1] |
Note: This data is for a structural analog and should be used as an estimation. Experimental verification for this compound is highly recommended.
Generally, quinoline derivatives, due to their aromatic and heterocyclic nature, tend to exhibit good solubility in a range of organic solvents.[2] For instance, other related compounds like 5,7-dichloro-8-hydroxyquinoline are known to be soluble in solvents such as ethanol, dichloromethane, and dimethyl sulfoxide (DMSO).[2] The trifluoromethyl group on the quinoline ring is known to increase the lipophilicity and metabolic stability of compounds, which can influence their solubility profiles.
Experimental Protocol for Solubility Determination
The following is a generalized and robust protocol for determining the thermodynamic (equilibrium) solubility of a solid organic compound, such as this compound, in an organic solvent. This method is based on the shake-flask technique, which is considered the gold standard for solubility measurements.
2.1. Materials and Equipment
-
Analytical balance
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Thermostatic shaker or incubator capable of maintaining a constant temperature
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
The compound of interest (e.g., this compound)
-
A range of organic solvents of high purity
2.2. Procedure
-
Preparation of Calibration Curve:
-
Accurately weigh a known amount of the test compound and dissolve it in a known volume of the chosen organic solvent to create a stock solution of a precise concentration.
-
Prepare a series of calibration standards by performing serial dilutions of the stock solution.
-
Analyze these standards using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to construct a calibration curve by plotting the analytical response (e.g., peak area or absorbance) against the concentration of the standards.
-
-
Sample Preparation for Solubility Measurement:
-
Add an excess amount of the solid test compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached with a saturated solution.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that the system reaches equilibrium between the dissolved and undissolved solute.[2]
-
-
Separation of Undissolved Solid:
-
After the equilibration period, centrifuge the samples at a high speed to pellet the undissolved solid.[2]
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any remaining fine solid particles.[2] This step is critical to avoid overestimation of the solubility.
-
-
Quantification:
-
Dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the previously established calibration curve.[2]
-
Analyze the diluted sample using the same analytical method used for the calibration standards to determine the concentration of the dissolved compound.
-
-
Calculation of Solubility:
-
Calculate the solubility of the test compound in the organic solvent by multiplying the determined concentration by the dilution factor.
-
Solubility is typically expressed in units such as mg/mL or mol/L.
-
Logical Workflow for Solvent Selection
The selection of an appropriate solvent is a critical decision in chemical and pharmaceutical development. The following diagram illustrates a logical workflow for this process, starting from initial screening to final selection based on various experimental and practical considerations.
Caption: A generalized workflow for solvent selection in chemical and pharmaceutical development.
This workflow provides a systematic approach to selecting an optimal solvent, ensuring that key factors such as solubility, process compatibility, impact on product quality, and scalability are considered. For a compound like this compound, this structured process can help in efficiently identifying suitable solvents for various applications.
References
The Friedländer Synthesis of Trifluoromethylquinolines: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The introduction of a trifluoromethyl (CF3) group into the quinoline ring system has emerged as a powerful strategy in drug design. The unique properties of the CF3 group, such as its high electronegativity, metabolic stability, and ability to modulate lipophilicity, can significantly enhance the potency, selectivity, and pharmacokinetic profile of bioactive molecules.[2]
The Friedländer synthesis, a classical and versatile method for constructing the quinoline ring, provides a direct and efficient route to a wide array of substituted quinolines.[3][4] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acidic or basic catalysis.[5] This technical guide provides an in-depth overview of the Friedländer synthesis for the preparation of trifluoromethyl-substituted quinolines, focusing on reaction conditions, catalytic systems, experimental protocols, and their applications in drug development.
The Strategic Importance of the Trifluoromethyl Group in Drug Design
The trifluoromethyl group is often considered a "superstar" substituent in medicinal chemistry for several key reasons:
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, leading to increased drug half-life and improved bioavailability.
-
Increased Lipophilicity: The CF3 group is highly lipophilic, which can enhance a drug's ability to cross cell membranes and reach its biological target.
-
Modulation of Basicity: As a strong electron-withdrawing group, the CF3 moiety can significantly lower the pKa of nearby basic nitrogen atoms, which can be crucial for optimizing drug-receptor interactions and reducing off-target effects.
-
Enhanced Binding Affinity: The unique steric and electronic properties of the CF3 group can lead to stronger and more specific interactions with protein binding pockets.
Core Synthesis: The Friedländer Annulation
The Friedländer synthesis is a robust and adaptable method for creating trifluoromethylquinolines. The general reaction involves the condensation of a trifluoromethyl-substituted 2-aminoaryl ketone or aldehyde with a carbonyl compound containing an α-methylene group.
Reaction Mechanism
The mechanism of the Friedländer synthesis can proceed through two primary pathways, depending on the reaction conditions:
-
Aldol Condensation Pathway: This pathway, often favored under basic conditions, begins with an aldol condensation between the two carbonyl reactants. The resulting aldol adduct then undergoes intramolecular cyclization and dehydration to form the quinoline ring.
-
Schiff Base Formation Pathway: Under acidic conditions, the reaction typically initiates with the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl compound and the enol or enamine of the α-methylene carbonyl compound. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the final quinoline product.[6]
Quantitative Data on the Synthesis of Trifluoromethylquinolines
The following tables summarize quantitative data from various studies on the Friedländer synthesis of trifluoromethylquinolines, highlighting the effects of different catalysts and substrates on reaction outcomes.
Table 1: Proline Potassium Salt Catalyzed Synthesis of 4-Trifluoromethyl-Substituted Quinolines [7]
| Entry | 2-Trifluoroacetyl aniline (Substituent) | α-Methylene Ketone | Catalyst (mol%) | Solvent | Time (min) | Yield (%) |
| 1 | 4-Chloro | 2-Pentanone | Proline potassium salt (25) | DMSO | 35 | 98 |
| 2 | 4-Bromo | 2-Pentanone | Proline potassium salt (25) | DMSO | 40 | 97 |
| 3 | 4-Nitro | 2-Pentanone | Proline potassium salt (25) | DMSO | 60 | 92 |
| 4 | H | Acetone | Proline potassium salt (25) | DMSO | 30 | 95 |
| 5 | 4-Chloro | Cyclohexanone | Proline potassium salt (25) | DMSO | 45 | 96 |
Table 2: Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline [8]
| Entry | Amine | α-Methylene Ketone | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Aniline | Ethyl 4,4,4-trifluoroacetoacetate | p-Toluenesulfonic acid | Toluene | 140 | Overnight | 51.8 |
Table 3: Various Catalytic Systems for Friedländer Synthesis [9]
| Entry | 2-Aminoaryl Ketone | α-Methylene Ketone | Catalyst (mol%) | Conditions | Time (h) | Yield (%) |
| 1 | 2-Aminobenzophenone | Ethyl acetoacetate | Montmorillonite K-10 | Ethanol, reflux | 3 | 75 |
| 2 | 2-Aminobenzophenone | Ethyl acetoacetate | Zeolite | Ethanol, reflux | 2.5 | 83 |
| 3 | 2-Aminobenzophenone | Ethyl acetoacetate | Nano-crystalline sulfated zirconia | Ethanol, reflux | 2 | 89 |
| 4 | 2-Amino-5-chlorobenzophenone | Dimedone | P₂O₅/SiO₂ (0.4 g) | Solvent-free, 80 °C | 0.25 | 98 |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of trifluoromethyl-substituted quinolines via the Friedländer reaction.
Protocol 1: Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline[8]
Materials:
-
Aniline (9.91 mL, 108.6 mmol)
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate (8.00 mL, 54.3 mmol)
-
p-Toluenesulfonic acid (0.47 g, 2.72 mmol)
-
Toluene (100 mL)
-
Saturated aqueous NH₄HCO₃ solution
-
Water
-
Saturated brine
-
Anhydrous sodium sulfate
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add aniline, ethyl 4,4,4-trifluoro-3-oxobutanoate, p-toluenesulfonic acid, and toluene.
-
Heat the reaction mixture to 140 °C and reflux overnight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with saturated aqueous NH₄HCO₃ solution (200 mL), water (3 x 200 mL), and saturated brine (200 mL).
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a residue.
-
Purify the residue by silica gel column chromatography (Petroleum ether: Ethyl acetate = 80:20) to afford 4-hydroxy-2-(trifluoromethyl)quinoline as a white solid.
Expected Yield: 51.8%
Protocol 2: Proline Potassium Salt Catalyzed Synthesis of 6-Chloro-2-ethyl-3-methyl-4-(trifluoromethyl)quinoline[7]
Materials:
-
4-Chloro-2-trifluoroacetyl aniline (1 mmol)
-
2-Pentanone (1.2 mmol)
-
Proline potassium salt (0.25 mmol, 25 mol%)
-
Dimethyl sulfoxide (DMSO) (2 mL)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vial, dissolve 4-chloro-2-trifluoroacetyl aniline and 2-pentanone in DMSO.
-
Add proline potassium salt to the mixture.
-
Stir the reaction at room temperature for 35 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yield: 98%
Applications in Drug Development: Targeting Signaling Pathways
Trifluoromethyl-substituted quinolines have shown significant promise as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer and other diseases.[10][11]
Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Several quinoline derivatives have been developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.
Targeting the Epidermal Growth Factor Receptor (EGFR) Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the RAS/RAF/MEK/ERK pathway, promoting cell proliferation and survival. Mutations and overexpression of EGFR are common in various cancers, making it a prime therapeutic target.
Conclusion
The Friedländer synthesis remains a highly relevant and powerful tool for the construction of trifluoromethyl-substituted quinolines, a class of compounds with significant potential in drug discovery. The continuous development of novel catalytic systems and reaction conditions has further enhanced the efficiency and applicability of this venerable reaction. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the nuances of the Friedländer synthesis, coupled with the strategic incorporation of the trifluoromethyl group, provides a robust platform for the design and synthesis of next-generation therapeutic agents. This guide serves as a foundational resource to facilitate these endeavors, offering both the theoretical framework and practical protocols necessary for the successful synthesis and exploration of this promising class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. organicreactions.org [organicreactions.org]
- 4. du.edu.eg [du.edu.eg]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 9. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Skraup reaction for quinoline synthesis
An In-depth Technical Guide to the Skraup Reaction for Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Skraup synthesis, a cornerstone of heterocyclic chemistry, is a powerful method for the synthesis of quinolines.[1] First reported by Czech chemist Zdenko Hans Skraup in 1880, the reaction typically involves heating an aromatic amine (like aniline) with glycerol, sulfuric acid, and an oxidizing agent to form the quinoline ring system.[2] This quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, including antimalarial, anticancer, and antimicrobial agents.[3][4][5]
This guide provides a comprehensive overview of the Skraup reaction's mechanism, detailed experimental protocols, quantitative yield data, and modern modifications, tailored for professionals in chemical research and drug development.
Core Principles and Reaction Mechanism
The Skraup synthesis is a multi-step process that begins with the acid-catalyzed dehydration of glycerol to form the reactive intermediate, acrolein.[6] The reaction is notoriously exothermic and can be violent if not properly controlled; therefore, moderators such as ferrous sulfate or boric acid are often added to ensure a smoother reaction profile.[1][6]
The overall mechanism proceeds through the following key stages:
-
Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to produce acrolein (an α,β-unsaturated aldehyde).[7]
-
Michael Addition: The aromatic amine performs a conjugate (Michael) addition to the acrolein intermediate.[8]
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution, leading to ring closure and the formation of a 1,2-dihydroquinoline intermediate.[6]
-
Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline product. The oxidizing agent (e.g., nitrobenzene) is simultaneously reduced.[6][9]
Quantitative Data on Reaction Yields
The efficiency of the Skraup synthesis is highly dependent on the substrate, oxidizing agent, and reaction conditions. The following tables summarize key quantitative data from various sources.
Table 1: Influence of Aniline Substituents on Quinoline Yield
| Aniline Substrate | Product | Oxidizing Agent | Yield (%) | Reference |
|---|---|---|---|---|
| Aniline | Quinoline | Nitrobenzene | 84-91 | [1] |
| o-Aminophenol | 8-Hydroxyquinoline | o-Nitrophenol | 100 (based on aminophenol) | [1] |
| 6-Nitrocoumarin | 3H-pyrano[3,2-f]quinoline-3-one | Arsenic Pentoxide | 14 | [1][10] |
| m-Toluidine | Mixture of 5- and 7-Methylquinoline | Not Specified | - |[7] |
Table 2: Influence of Different Oxidizing Agents
| Oxidizing Agent | Aniline Substrate | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitrobenzene | Aniline | Quinoline | 84-91 | [1] |
| Arsenic Acid | Aniline | Quinoline | Not specified, but noted as less violent | [2] |
| Iodine | Aniline | Quinoline | Not specified | [1] |
| o-Nitrophenol | o-Aminophenol | 8-Hydroxyquinoline | 100 |[1] |
Experimental Protocols
Reproducibility is critical in scientific research. The following protocols are based on established and reliable methods.
Protocol 1: Synthesis of Quinoline from Aniline
This procedure is adapted from a well-established method in Organic Syntheses.[1]
Reagents and Quantities:
| Reagent | Moles | Quantity |
| Aniline | 1.0 | 93 g (88.5 mL) |
| Nitrobenzene | 0.24 | 30 g (25 mL) |
| Glycerol (anhydrous) | 2.8 | 258 g (205 mL) |
| Sulfuric Acid (conc.) | 1.0 | 100 g (54.5 mL) |
| Ferrous Sulfate (FeSO₄·7H₂O) | - | 10 g |
Procedure:
-
Setup: In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline, nitrobenzene, anhydrous glycerol, and ferrous sulfate heptahydrate.
-
Acid Addition: While stirring vigorously, slowly and carefully add the concentrated sulfuric acid to the mixture.
-
Heating: Gently heat the mixture in an oil bath. The reaction is exothermic and will begin to boil.[1] Control the heating to maintain a steady reflux. The use of ferrous sulfate helps to moderate the reaction, extending it over a longer period and preventing it from becoming uncontrollable.[11]
-
Reaction Time: Once the initial vigorous phase subsides, continue to heat the mixture at a gentle reflux (oil bath temperature of 140-150°C) for an additional 3-4 hours.[1]
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully dilute the mixture with 500 mL of water. Transfer the mixture to a larger flask suitable for steam distillation and make it strongly alkaline by slowly adding a concentrated solution of sodium hydroxide (approx. 250 g in 500 mL of water).
-
Workup (Steam Distillation): Perform steam distillation to separate the crude quinoline from the tarry residue.[1][11] Collect the distillate (which will contain quinoline and unreacted nitrobenzene) until the exiting vapor is clear.
-
Purification:
-
Separate the organic layer from the aqueous distillate.
-
To remove the nitrobenzene, dissolve the organic layer in dilute hydrochloric acid, and steam distill again to remove the volatile nitrobenzene.
-
Cool the acidic solution and liberate the quinoline by adding concentrated sodium hydroxide solution.
-
Separate the quinoline, dry it over anhydrous potassium carbonate, and purify by fractional distillation. Collect the fraction boiling at 235-237°C.[1]
-
The expected yield is 84-91%.[1]
Variations and Modern Improvements
The harsh conditions of the traditional Skraup reaction have led to the development of several modifications.
-
Doebner-von Miller Reaction: This is a significant variation where an α,β-unsaturated aldehyde or ketone is used in place of glycerol.[12] This modification allows for the synthesis of quinolines with substituents on the heterocyclic ring.[13] The mechanism is believed to involve a fragmentation-recombination pathway.[14]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields.[7] Green chemistry approaches have been developed using microwave heating in an aqueous medium, avoiding toxic reagents like arsenic oxides.[15]
-
Ionic Liquids: Employing ionic liquids as the reaction medium is another modern adaptation that can lead to improved reaction efficiency and simpler workup procedures.[7][12]
Conclusion
Despite its age and the vigorous conditions often required, the Skraup synthesis remains a highly relevant and valuable tool for constructing the quinoline ring system from simple, accessible starting materials.[1] For professionals in drug discovery and development, a deep understanding of this reaction, its mechanistic nuances, and practical execution is essential for synthesizing novel chemical entities based on the versatile and pharmacologically significant quinoline scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 6. uop.edu.pk [uop.edu.pk]
- 7. iipseries.org [iipseries.org]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organicreactions.org [organicreactions.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of Quinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the core principles and experimental methodologies for the electrophilic substitution reactions of quinoline. Quinoline is a crucial heterocyclic scaffold in numerous pharmaceuticals and functional materials. A thorough understanding of its reactivity towards electrophiles is paramount for the rational design and synthesis of novel quinoline-based derivatives. This document outlines the regioselectivity, reaction mechanisms, and detailed experimental protocols for key electrophilic substitution reactions, supported by quantitative data and mechanistic diagrams.
Core Principles of Reactivity and Regioselectivity
Quinoline is an aromatic heterocycle composed of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring exerts a significant influence on the molecule's reactivity towards electrophiles.
-
Deactivation of the Pyridine Ring: The nitrogen atom is more electronegative than carbon and acts as an electron-withdrawing group through an inductive effect (-I). This effect reduces the electron density of the pyridine ring, making it significantly less reactive towards electrophilic attack than the benzene ring.[1][2]
-
Protonation in Acidic Media: Most electrophilic substitutions are carried out in strong acidic conditions. The basic nitrogen atom is readily protonated to form the quinolinium cation. This positive charge further deactivates the pyridine ring towards electrophilic attack.[3]
-
Substitution on the Benzene Ring: Consequently, electrophilic substitution predominantly occurs on the more electron-rich carbocyclic (benzene) ring.[2][4]
-
Positional Selectivity (C-5 and C-8): Attack on the benzene ring primarily yields a mixture of 5- and 8-substituted products.[5][6] This regioselectivity is governed by the relative stability of the cationic Wheland intermediates formed during the reaction. Attack at positions 5 and 8 allows for the formation of resonance structures where the aromaticity of the pyridine ring is preserved, leading to greater stabilization of the intermediate.[3][7] Attack at positions 6 and 7 would disrupt the aromatic sextet of both rings, resulting in a less stable intermediate.
The general mechanism for electrophilic aromatic substitution on quinoline is depicted below.
The preference for attack at the C-5 and C-8 positions can be rationalized by examining the stability of the corresponding Wheland intermediates.
Key Electrophilic Substitution Reactions
Nitration
Nitration of quinoline is typically performed with a mixture of fuming nitric acid and concentrated sulfuric acid, yielding a mixture of 5-nitroquinoline and 8-nitroquinoline.[5] The reaction is highly exothermic and requires careful temperature control.
Table 1: Quantitative Data for the Nitration of Quinoline
| Reagents | Temperature (°C) | 5-Nitroquinoline Yield (%) | 8-Nitroquinoline Yield (%) | Total Yield (%) | Reference(s) |
| Fuming HNO₃, Conc. H₂SO₄ | 0 | ~45-50 | ~45-50 | >90 | [5][8] |
| Fuming HNO₃, Conc. H₂SO₄ | 95-100 | - | - | High | [9] |
| Acetic Anhydride, Potassium Nitrite, DMSO | Room Temp. | - | - | 12.6 (2-nitro) | [10] |
Note: Yields can vary based on the specific reaction scale and work-up procedure. The reaction with acetic anhydride/potassium nitrite represents a nucleophilic nitration, leading to a different regioselectivity.
Sulfonation
The sulfonation of quinoline with fuming sulfuric acid also results in substitution at the 5- and 8-positions. The ratio of the products is highly dependent on the reaction temperature, indicating a thermodynamic versus kinetic control. At lower temperatures, the kinetically favored 8-sulfonic acid is the major product, while at higher temperatures, it rearranges to the more thermodynamically stable 6-sulfonic acid.
Table 2: Quantitative Data for the Sulfonation of Quinoline
| Reagents | Temperature (°C) | Major Product(s) | Reference(s) |
| Fuming H₂SO₄ (Oleum) | 220 | Quinoline-8-sulfonic acid | [5][11] |
| Fuming H₂SO₄ (Oleum) | 300 | Quinoline-6-sulfonic acid (thermodynamic product) | [2] |
| 65% Fuming H₂SO₄ | 110-120 | Quinoline-8-sulfonic acid | [12] |
Halogenation
Direct halogenation of quinoline requires vigorous conditions and often leads to a mixture of products. Bromination in the presence of sulfuric acid yields a mixture of 5-bromoquinoline and 8-bromoquinoline.[6] More selective methods have been developed, particularly for substituted quinolines.
Table 3: Quantitative Data for the Halogenation of Quinoline Derivatives
| Substrate | Reagents | Temperature (°C) | Product(s) | Yield (%) | Reference(s) |
| Quinoline | Br₂ / H₂SO₄ | - | 5-Bromo- and 8-bromoquinoline | - | [6] |
| 8-Hydroxyquinoline | Br₂ (1.5 eq) / CH₃CN | 0 | 5,7-Dibromo-8-hydroxyquinoline | High | [13] |
| 8-Methoxyquinoline | Br₂ (1.1 eq) / CH₂Cl₂ | Room Temp. | 5-Bromo-8-methoxyquinoline | 92 | [13] |
| N-(quinolin-8-yl)acetamide | TCCA / ACN | Room Temp. | 5-Chloro-N-(quinolin-8-yl)acetamide | 98 | [14][15] |
| N-(quinolin-8-yl)acetamide | TBCA / ACN | Room Temp. | 5-Bromo-N-(quinolin-8-yl)acetamide | 96 | [14][15] |
TCCA: Trichloroisocyanuric acid, TBCA: Tribromoisocyanuric acid, ACN: Acetonitrile.
Friedel-Crafts Reactions
Quinoline is generally unreactive towards Friedel-Crafts alkylation and acylation under standard conditions. The Lewis acid catalyst (e.g., AlCl₃) complexes with the basic nitrogen atom of the quinoline ring. This deactivates the entire ring system towards electrophilic attack and prevents the generation of the necessary electrophile.[16] However, intramolecular Friedel-Crafts acylations have been successfully employed in the synthesis of fused quinoline systems.[17]
Experimental Protocols
Protocol for the Nitration of Quinoline
This protocol describes the synthesis of a mixture of 5-nitroquinoline and 8-nitroquinoline.
Materials:
-
Quinoline
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
-
Ice
-
Sodium Hydroxide solution
-
Organic solvent (e.g., Dichloromethane or Chloroform)
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add quinoline to the cold sulfuric acid with constant stirring.
-
To this solution, add fuming nitric acid dropwise, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, continue stirring at 0°C for one hour, then allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a cold aqueous solution of sodium hydroxide until the pH is approximately 7-8.
-
The nitroquinoline isomers will precipitate. Filter the solid product and wash with cold water.
-
Alternatively, extract the product with an organic solvent. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The mixture of 5-nitroquinoline and 8-nitroquinoline can be separated by fractional crystallization or chromatography. A method involving the selective precipitation of the 5-nitroquinoline hydrohalide salt has also been reported.[9]
Workflow Diagram:
Protocol for the Sulfonation of Quinoline to Quinoline-8-sulfonic acid
This protocol describes the synthesis of quinoline-8-sulfonic acid.
Materials:
-
Quinoline
-
65% Fuming Sulfuric Acid (Oleum)
-
Ice water
Procedure:
-
In a three-necked flask, add 65% fuming sulfuric acid.[12]
-
Under stirring, slowly add quinoline, maintaining the temperature below 40°C. The addition should be completed over approximately 3 hours.[12]
-
After the addition is complete, stir for another 30 minutes.[12]
-
Slowly heat the mixture to 110-120°C and maintain this temperature for 3 hours.[12]
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add the sulfonated mixture to ice water with vigorous stirring.
-
Cool the resulting solution to approximately 5°C to precipitate the quinoline-8-sulfonic acid.[12]
-
Filter the product, wash with cold water, and dry.
Protocol for the Bromination of 8-Methoxyquinoline
This protocol describes the selective bromination of an activated quinoline derivative.[13]
Materials:
-
8-Methoxyquinoline
-
Bromine
-
Dichloromethane (CH₂Cl₂)
-
Chloroform (CHCl₃)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 8-methoxyquinoline in distilled dichloromethane in a flask protected from light.
-
Prepare a solution of bromine (1.1 equivalents) in chloroform.
-
Add the bromine solution dropwise to the 8-methoxyquinoline solution over 10 minutes at room temperature.
-
Stir the mixture for 2 days, monitoring the reaction progress by TLC.
-
Upon completion, wash the organic layer with a 5% aqueous solution of sodium bicarbonate (3 times).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (alumina, eluting with ethyl acetate/hexane) to yield 5-bromo-8-methoxyquinoline.[13]
Conclusion
The electrophilic substitution reactions of quinoline are a cornerstone of synthetic strategies for accessing a wide array of functionalized heterocyclic compounds. The inherent reactivity of the quinoline nucleus directs electrophilic attack to the C-5 and C-8 positions of the carbocyclic ring, a principle that can be modulated by reaction conditions and the presence of substituents. While direct Friedel-Crafts reactions on the parent quinoline are challenging, nitration, sulfonation, and halogenation are well-established transformations. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis, enabling the efficient and predictable functionalization of the quinoline scaffold.
References
- 1. Metal-free C5-selective halogenation of quinolines under aqueous conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. gcwgandhinagar.com [gcwgandhinagar.com]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 5. uop.edu.pk [uop.edu.pk]
- 6. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. scribd.com [scribd.com]
- 12. Preparation method of 8-hydroxyquinoline - Eureka | Patsnap [eureka.patsnap.com]
- 13. acgpubs.org [acgpubs.org]
- 14. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Friedel-Crafts Acylation [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to Nucleophilic Substitution on the Quinoline Ring
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, owing to its presence in a vast array of biologically active compounds and functional materials. The strategic functionalization of the quinoline ring through nucleophilic substitution is a critical tool for the synthesis of novel derivatives with tailored properties. This technical guide provides a comprehensive overview of the core principles, reaction mechanisms, and experimental protocols for the most important nucleophilic substitution reactions on the quinoline ring.
Introduction to Nucleophilic Substitution on the Quinoline Ring
The quinoline ring system, being a π-electron-deficient heterocycle, is inherently susceptible to nucleophilic attack. The presence of the electronegative nitrogen atom polarizes the ring, making the carbon atoms at positions 2 and 4 particularly electrophilic. Consequently, nucleophilic substitution reactions on the quinoline ring predominantly occur at these positions. The reactivity of the quinoline nucleus can be further modulated by the presence of activating or deactivating substituents and by the formation of N-oxides.
This guide will delve into three major classes of nucleophilic substitution reactions on the quinoline ring:
-
Nucleophilic Aromatic Substitution (SNAr) of haloquinolines.
-
The Chichibabin Reaction for direct amination.
-
Vicarious Nucleophilic Substitution (VNS) of hydrogen.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a widely employed method for the functionalization of quinolines, involving the displacement of a leaving group, typically a halogen, by a nucleophile. The reaction proceeds via a two-step addition-elimination mechanism.
Mechanism of SNAr on Haloquinolines
The SNAr mechanism involves the initial attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] In the second step, the leaving group is eliminated, and the aromaticity of the quinoline ring is restored. The electron-withdrawing nature of the quinoline nitrogen is crucial for stabilizing the negative charge in the Meisenheimer intermediate, thereby facilitating the reaction.[3] Halogenated quinolines at positions 2 and 4 are particularly reactive in SNAr reactions.[4]
Caption: General mechanism of the SNAr reaction on a haloquinoline.
Quantitative Data for SNAr Reactions
The following tables summarize representative SNAr reactions on 2-chloro and 4-chloroquinolines with various nucleophiles.
Table 1: Nucleophilic Substitution on 2-Chloroquinolines
| Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
| 1,2,4-Triazole | Neutral, reflux | 2-(1H-1,2,4-triazol-1-yl)quinoline | Varies | [5] |
| 1,2,4-Triazole | Acidic (HCl), reflux | 2-(1H-1,2,4-triazol-1-yl)quinoline | Varies | [5] |
| Sodium 1,2,4-triazolide | Reflux | 2-(1H-1,2,4-triazol-1-yl)quinoline | Varies | [5] |
| Piperidine | Various solvents | 2-(Piperidin-1-yl)quinoline | Varies | [5] |
Table 2: Nucleophilic Substitution on 4-Chloroquinolines
| Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
| Butylamine | Neat, reflux | N-Butyl-7-substituted-quinolin-4-amine | - | [6] |
| Ethane-1,2-diamine | Neat, 80-130°C, 7h | N-(7-Chloroquinolin-4-yl)ethane-1,2-diamine | - | [6] |
| N,N-Dimethylethane-1,2-diamine | Neat, 130°C, 6h | N'-(7-Chloroquinolin-4-yl)-N,N-dimethylethane-1,2-diamine | - | [6] |
| Alkylamines/Anilines | DMSO, 140-180°C, 20-30 min (Microwave) | 4-Substituted-aminoquinolines | 80-95 | [4][7] |
| 1,3-Diaminopropane | Neat, reflux, 2h | N-(7-Chloroquinolin-4-yl)propane-1,3-diamine | 83 | [8] |
Experimental Protocols for SNAr Reactions
This protocol describes the direct coupling of a 4-chloroquinoline with an amine under conventional heating.[3]
Materials:
-
4,7-Dichloroquinoline
-
Primary or secondary amine (e.g., 1,3-diaminopropane)
-
Solvent (e.g., ethanol, DMF)
-
Base (e.g., K₂CO₃, NaOH, if required)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a solution of 4,7-dichloroquinoline (1.0 eq) in the chosen solvent, add the amine (1.0-1.2 eq).
-
Add a base if necessary, depending on the nature of the amine nucleophile.
-
Heat the reaction mixture to reflux for the specified time (e.g., 2-24 h).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Microwave irradiation can significantly reduce reaction times and improve yields.[3][7]
Materials:
-
4,7-Dichloroquinoline
-
Amine (primary, secondary, anilines, or N-heteroarenes)
-
Solvent (e.g., DMSO, ethanol, acetonitrile)
-
Base (e.g., none for primary amines, an auxiliary base for secondary amines, NaOH for aryl/heteroarylamines)
-
Microwave vial
-
Microwave reactor
Procedure:
-
In a microwave vial, combine 4,7-dichloroquinoline (1.0 eq), the amine (1.0-1.5 eq), and the appropriate solvent.
-
Add a base if necessary.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 140°C or 180°C) for a short duration (e.g., 20-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be isolated by precipitation upon addition of water or by extraction with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Caption: General experimental workflow for SNAr reactions on haloquinolines.
The Chichibabin Reaction
The Chichibabin reaction is a classic method for the direct amination of electron-deficient nitrogen heterocycles, including quinoline, using sodium amide (NaNH₂) or potassium amide (KNH₂).[9][10] This reaction introduces an amino group, typically at the 2-position, and sometimes at the 4-position.[11]
Mechanism of the Chichibabin Reaction
The reaction proceeds through the nucleophilic addition of the amide anion (NH₂⁻) to the C2 or C4 position of the quinoline ring, forming a dihydro intermediate (a σ-adduct).[10][12] Aromatization is then achieved by the elimination of a hydride ion (H⁻), which subsequently reacts with an acidic proton (from another amide or the product) to liberate hydrogen gas.[10]
Caption: Simplified mechanism of the Chichibabin amination of quinoline.
Quantitative Data for the Chichibabin Reaction
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| Quinoline | NaNH₂ | Toluene, high temp. | 2-Aminoquinoline | Moderate to Good | [9][13] |
| 1,5-Naphthyridine | NaNH₂ | - | 2-Amino-1,5-naphthyridine | 36 | [11] |
| Pyridine | NaH-LiI, n-butylamine | THF, 65°C, 18h | N-Butylpyridin-2-amine | 95 | [14] |
Experimental Protocol for the Chichibabin Reaction
Materials:
-
Quinoline
-
Sodium amide (NaNH₂)
-
Inert solvent (e.g., toluene, xylene)
-
Round-bottom flask with a reflux condenser and a gas outlet
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen), add the inert solvent and sodium amide.
-
Heat the suspension to the desired temperature (typically 110-130°C).
-
Slowly add quinoline to the heated suspension with vigorous stirring.
-
The reaction progress can be monitored by the evolution of hydrogen gas.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water or an ammonium chloride solution.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by crystallization or chromatography.
Vicarious Nucleophilic Substitution (VNS)
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, including nitroquinolines.[15][16] In this reaction, a nucleophile bearing a leaving group at the nucleophilic center replaces a hydrogen atom, typically ortho or para to an electron-withdrawing group.[17]
Mechanism of Vicarious Nucleophilic Substitution
The VNS mechanism begins with the addition of a carbanion (containing a leaving group) to an electron-deficient position on the quinoline ring, forming a σ-adduct.[16][17] This is followed by a base-induced β-elimination of the leaving group and a proton from the ring, leading to the substituted product.[17] The nitro group is a strong activator for VNS reactions.[18]
Caption: General mechanism of Vicarious Nucleophilic Substitution (VNS).
Quantitative Data for VNS Reactions
| Substrate | Nucleophile Precursor | Base/Solvent | Product | Yield (%) | Reference |
| Nitrobenzene | Chloromethyl phenyl sulfone | Base | Phenyl(nitrophenyl)methylsulfone | - | [17] |
| 5-Nitroquinoline | Chloromethyl phenyl sulfone | Base/Solvent | 6-(Phenylsulfonylmethyl)-5-nitroquinoline | - | [19] |
| 6-Nitroquinoline | Chloromethyl phenyl sulfone | Base/Solvent | 5-(Phenylsulfonylmethyl)-6-nitroquinoline | - | [19] |
| 8-Nitroquinoline | Chloromethyl phenyl sulfone | Base/Solvent | 7-(Phenylsulfonylmethyl)-8-nitroquinoline | - | [19] |
| 4,7-Dichloro-1,10-phenanthroline | 9H-Carbazole | - | 4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline | up to 96 | [18][20] |
Experimental Protocol for VNS of Hydrogen
This protocol is based on the reaction of a nitroquinoline with a carbanion generated from an active methylene compound.[17]
Materials:
-
Nitroquinoline derivative
-
Active methylene compound (e.g., chloromethyl phenyl sulfone)
-
Strong base (e.g., KOH, t-BuOK)
-
Anhydrous aprotic solvent (e.g., DMF, DMSO)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere supply (e.g., nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the nitroquinoline and the active methylene compound in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Add the strong base portion-wise with stirring. A deep color change is often observed, indicating the formation of the nitrobenzylic anion.
-
Allow the reaction to stir at room temperature for the required time, monitoring by TLC.
-
Quench the reaction by pouring it into a mixture of ice and dilute acid (e.g., HCl).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
Nucleophilic substitution reactions are indispensable tools for the synthesis and functionalization of the quinoline ring system. The SNAr reaction on haloquinolines provides a versatile and high-yielding route to a wide range of derivatives. The Chichibabin reaction offers a direct method for the introduction of amino groups, while Vicarious Nucleophilic Substitution enables the direct C-H functionalization of electron-deficient quinolines. A thorough understanding of the mechanisms, regioselectivity, and experimental conditions of these reactions is paramount for researchers in drug discovery and materials science to effectively design and synthesize novel quinoline-based molecules with desired biological and physical properties. The protocols and data presented in this guide serve as a valuable resource for the practical application of these important transformations.
References
- 1. byjus.com [byjus.com]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 11. Chichibabin Reaction (Chapter 14) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. Chichibabin Reaction | PPTX [slideshare.net]
- 13. chemistnotes.com [chemistnotes.com]
- 14. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 15. Vicarious nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 16. chimia.ch [chimia.ch]
- 17. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 18. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.kuleuven.be [chem.kuleuven.be]
- 20. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: 4-Chloro-2-(trifluoromethyl)quinoline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Chloro-2-(trifluoromethyl)quinoline as a key building block in medicinal chemistry. This versatile scaffold is instrumental in the synthesis of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The presence of the trifluoromethyl group at the 2-position and a reactive chlorine atom at the 4-position makes it a valuable starting material for the development of potent and selective inhibitors of various biological targets.
Synthetic Applications
This compound is a crucial intermediate for the synthesis of a variety of biologically active molecules. The chlorine atom at the 4-position serves as a good leaving group, readily undergoing nucleophilic aromatic substitution with a wide range of amines and other nucleophiles. This allows for the facile introduction of diverse side chains, which is a key strategy in tuning the pharmacological properties of the resulting compounds.
A general synthetic approach involves the reaction of this compound with a primary or secondary amine, often in the presence of a base or under acidic catalysis, to yield the corresponding 4-aminoquinoline derivatives.
General Experimental Protocol: Synthesis of 4-Amino-2-(trifluoromethyl)quinoline Derivatives
This protocol describes a general method for the nucleophilic substitution of the 4-chloro group with an amine.
Materials:
-
This compound
-
Desired primary or secondary amine (1.0 - 1.2 equivalents)
-
Solvent (e.g., ethanol, isopropanol, acetonitrile, or DMF)
-
Acid catalyst (e.g., concentrated HCl or acetic acid) or Base (e.g., NaH)
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware and purification equipment (e.g., column chromatography system)
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent, add the desired amine (1.0-1.2 eq).
-
If an acid catalyst is used, add a catalytic amount to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for a period ranging from 4 to 24 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the pure 4-amino-2-(trifluoromethyl)quinoline derivative.
dot
Caption: General synthetic workflow for producing 4-amino-2-(trifluoromethyl)quinoline derivatives.
Applications in Cancer Research
Derivatives of this compound have shown significant promise as anticancer agents, primarily by targeting crucial cellular processes like microtubule dynamics and key signaling pathways.
Microtubule Polymerization Inhibitors
A series of 2-(trifluoromethyl)quinolin-4-amine derivatives have been identified as potent microtubule-targeted agents. These compounds disrupt the tubulin network in cancer cells, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]
Signaling Pathway:
dot
Caption: Inhibition of microtubule polymerization by 2-(trifluoromethyl)quinolin-4-amine derivatives.
Quantitative Data:
| Compound | PC3 (IC50, µM) | K562 (IC50, µM) | HeLa (IC50, µM) |
| 5e[1] | 0.49 | 0.08 | 0.01 |
| 5f[1] | - | - | < Combretastatin A-4 |
| 5o[1] | - | - | < Combretastatin A-4 |
SGK1 Inhibitors for Prostate Cancer
Novel 4-trifluoromethyl-2-anilinoquinoline derivatives have been developed as potent inhibitors of serum/glucocorticoid-regulated kinase 1 (SGK1), a key player in the pathogenesis of prostate cancer.[2][3] Inhibition of SGK1 by these compounds leads to the induction of apoptosis and cell cycle arrest in prostate cancer cells.[3]
Signaling Pathway:
dot
Caption: SGK1 inhibition by 4-trifluoromethyl-2-anilinoquinoline derivatives in prostate cancer.
Quantitative Data:
| Compound | SGK1 (IC50, µM) |
| 12f[2] | 0.39 |
| H1[2] | ~3.04 (calculated from 7.8-fold improvement) |
Applications in Antimalarial Drug Discovery
The 4-aminoquinoline scaffold is a well-established pharmacophore in antimalarial drugs. The introduction of a trifluoromethyl group can enhance the metabolic stability and lipophilicity of these compounds, potentially improving their efficacy and overcoming drug resistance.[4] Derivatives of this compound are being investigated as potent agents against both chloroquine-sensitive and resistant strains of Plasmodium falciparum.
Experimental Workflow for Antimalarial Screening:
dot
Caption: A typical workflow for the screening of novel antimalarial compounds.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Disclaimer: These application notes and protocols are intended for informational purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety measures and in accordance with institutional guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Hit to lead optimization of the 4-trifluoromethylquinoline derivatives as novel SGK1 inhibitors with potent anti-prostate cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Chloro-2-(trifluoromethyl)quinoline in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-Chloro-2-(trifluoromethyl)quinoline as a versatile scaffold in drug discovery. The document details its synthesis, biological activities, and potential mechanisms of action, with a focus on its application in oncology. Detailed experimental protocols are provided to facilitate further research and development.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. The introduction of a trifluoromethyl group at the 2-position and a chlorine atom at the 4-position of the quinoline ring yields this compound, a key intermediate for the synthesis of a diverse range of biologically active compounds. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of the final compounds, while the 4-chloro substituent serves as a reactive handle for nucleophilic substitution, allowing for the facile introduction of various functionalities. This scaffold has shown significant promise, particularly in the development of novel anticancer agents.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process, commencing with the condensation of an aniline precursor with a β-ketoester, followed by cyclization and chlorination. A general and reliable synthetic route is the Gould-Jacobs reaction followed by chlorination.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methodologies for quinoline synthesis.
Step 1: Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine aniline (1.0 eq), ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), and a catalytic amount of p-toluenesulfonic acid in a suitable solvent such as toluene.
-
Reaction: Heat the mixture to reflux (approximately 140°C). The reaction progress can be monitored by the collection of water in the Dean-Stark trap. Continue refluxing overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or silica gel column chromatography to yield 4-hydroxy-2-(trifluoromethyl)quinoline as a solid.[1]
Step 2: Chlorination to this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-hydroxy-2-(trifluoromethyl)quinoline (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.
-
Work-up: After completion, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
Neutralization and Isolation: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the final product.
Applications in Anticancer Drug Discovery
Derivatives of this compound have demonstrated significant potential as anticancer agents. The 4-position is readily derivatized with various amines to generate 4-aminoquinoline analogs, a class of compounds known for their diverse biological activities.
Quantitative Data: In Vitro Cytotoxicity of Trifluoromethyl-Substituted Quinoline Derivatives
The following table summarizes the growth inhibitory (GI₅₀) or half-maximal inhibitory concentration (IC₅₀) values of various 4-aminoquinoline derivatives against different human cancer cell lines. This data highlights the potential of the 4-amino-2-(trifluoromethyl)quinoline scaffold.
| Compound ID | R Group (at 4-position) | Cell Line | IC₅₀ / GI₅₀ (µM) |
| 1 | -NH-(CH₂)₂-N(CH₃)₂ (from 7-trifluoromethyl-4-chloroquinoline) | MDA-MB-468 | 12.85 |
| 2 | -NH-(CH₂)₂-N(CH₃)₂ (from 7-chloro-4-chloroquinoline) | MDA-MB-468 | 8.73 |
| 3 | -NH-butyl (from 7-fluoro-4-chloroquinoline) | MCF-7 | Potent effects noted |
| 4 | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | Highly Potent |
| 5 | 2,8-Bis(trifluoromethyl)quinoline derivative | HL-60 | 10 ± 2.5 |
| 6 | 5-aryl-8-aminoquinoline derivative with 2-CF₃ | - | 0.005 - 0.008 (antimalarial IC₅₀) |
| 7 | N4-(6-methoxy-4-methyl-2-(trifluoromethyl)-5-phenyl-quinolin-8-yl)pentan-1,4-diamine | - | 0.005 - 0.008 (antimalarial IC₅₀) |
Note: Data is compiled from various sources and represents the activity of derivatives, not the parent scaffold directly. The specific substitution patterns on the quinoline ring and the nature of the R group significantly influence activity.[2][3][4]
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
Several studies suggest that quinoline derivatives can exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a frequently dysregulated cascade in many cancers and a prime target for therapeutic intervention.[5][6] Quinoline-based compounds have been identified as inhibitors of this pathway.[6]
Signaling Pathway Diagram
The following diagram illustrates the PI3K/Akt signaling pathway and the putative point of inhibition by quinoline derivatives.
Caption: The PI3K/Akt signaling pathway is initiated by growth factor binding to a receptor tyrosine kinase (RTK), leading to the activation of PI3K. PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt modulates downstream effectors to promote cell proliferation and survival. This compound derivatives have been shown to inhibit PI3K, thereby blocking this pro-survival pathway.
Experimental Protocols for Biological Evaluation
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.
Protocol 2: PI3K/Akt Pathway Inhibition Assay (Western Blotting)
This protocol assesses the ability of a compound to inhibit the phosphorylation of key proteins in the PI3K/Akt pathway.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
This compound derivatives
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST and add ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the pathway.
Conclusion
This compound is a valuable and versatile scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the ease of derivatization at the 4-position make it an attractive starting point for medicinal chemistry campaigns. The demonstrated anticancer activity of its derivatives, potentially through the inhibition of critical signaling pathways such as PI3K/Akt, warrants further investigation. The protocols provided herein offer a solid foundation for researchers to explore the full therapeutic potential of this promising chemical scaffold.
References
- 1. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Anticancer Agents from 4-Chloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel anticancer agents derived from 4-chloro-2-(trifluoromethyl)quinoline. This scaffold is a promising starting point for the development of targeted cancer therapies due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance metabolic stability and binding affinity of the final compounds.
Overview and Rationale
Quinoline derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including anticancer properties. The introduction of a trifluoromethyl group at the 2-position and a chlorine atom at the 4-position of the quinoline ring system creates a versatile building block for medicinal chemistry. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the quinoline ring and the biological activity of its derivatives. The chlorine atom at the 4-position is a good leaving group, making it amenable to nucleophilic substitution reactions for the introduction of various pharmacophores.
Recent studies have highlighted the potential of 2-anilino-4-(trifluoromethyl)quinoline derivatives as potent anticancer agents. These compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, with a potential mechanism of action involving the inhibition of the SGK1 signaling pathway.
Synthetic Workflow
The synthesis of anticancer agents from this compound typically involves a two-step process:
-
Synthesis of the Starting Material: Preparation of this compound from commercially available precursors.
-
Derivatization: Nucleophilic aromatic substitution of the chlorine atom at the 4-position with various amines, particularly anilines, to generate a library of candidate compounds.
Caption: General workflow for the synthesis and evaluation of anticancer agents.
Experimental Protocols
Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline
This protocol describes the synthesis of the precursor 4-hydroxy-2-(trifluoromethyl)quinoline via a condensation reaction.[1]
Materials:
-
Aniline
-
Ethyl 4,4,4-trifluoroacetoacetate
-
p-Toluenesulfonic acid
-
Toluene
-
Saturated aqueous NH4HCO3 solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate (80:20)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add aniline (2 eq), ethyl 4,4,4-trifluoroacetoacetate (1 eq), p-toluenesulfonic acid (0.05 eq), and toluene.
-
Heat the mixture to 140°C and reflux overnight, collecting the water in the Dean-Stark trap.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Wash the reaction mixture with saturated aqueous NH4HCO3 solution, followed by water and saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (80:20) as the eluent to obtain 4-hydroxy-2-(trifluoromethyl)quinoline as a white solid.[1]
Synthesis of this compound
This protocol outlines the chlorination of 4-hydroxy-2-(trifluoromethyl)quinoline using phosphorus oxychloride (POCl3).
Materials:
-
4-Hydroxy-2-(trifluoromethyl)quinoline
-
Phosphorus oxychloride (POCl3)
-
Ice-water
Procedure:
-
In a round-bottom flask, carefully add 4-hydroxy-2-(trifluoromethyl)quinoline to an excess of phosphorus oxychloride (POCl3).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and dry to yield this compound.
Synthesis of 2-Anilino-4-(trifluoromethyl)quinoline Derivatives
This general procedure describes the nucleophilic aromatic substitution reaction between this compound and various substituted anilines.
Materials:
-
This compound
-
Substituted aniline (1-1.2 eq)
-
Ethanol or Isopropanol
-
Concentrated HCl (catalytic amount)
Procedure:
-
Dissolve this compound in a suitable solvent such as ethanol or isopropanol in a round-bottom flask.
-
Add the substituted aniline (1-1.2 equivalents) to the solution.
-
Add a catalytic amount of concentrated HCl.
-
Heat the reaction mixture to reflux and stir for 4-24 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Quantitative Data
The following table summarizes the in vitro anticancer activity (IC50 values) of representative 2-anilino-4-(trifluoromethyl)quinoline derivatives against various human cancer cell lines.
| Compound ID | R Group (Substitution on Aniline) | PC3 (Prostate) IC50 (µM) | LNCaP (Prostate) IC50 (µM) | K562 (Leukemia) IC50 (µM) | HeLa (Cervical) IC50 (µM) |
| 8a | 4-Morpholinophenyl | 5.21 ± 0.43 | 6.34 ± 0.51 | 4.89 ± 0.39 | 7.12 ± 0.62 |
| 8b | 4-(Piperazin-1-yl)phenyl | 2.15 ± 0.18 | 3.28 ± 0.27 | 1.98 ± 0.15 | 4.07 ± 0.33 |
| 8c | 4-(4-Methylpiperazin-1-yl)phenyl | 3.45 ± 0.29 | 4.12 ± 0.35 | 3.11 ± 0.26 | 5.23 ± 0.44 |
Data extracted from a study on 2-anilino-4-(trifluoromethyl)quinoline derivatives as potential anti-cancer agents targeting SGK1.
Signaling Pathway
The anticancer activity of 2-anilino-4-(trifluoromethyl)quinoline derivatives may be mediated through the inhibition of the Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) signaling pathway. SGK1 is a downstream effector of the PI3K/mTOR pathway and plays a crucial role in promoting cell survival, proliferation, and resistance to apoptosis.[2][3][4][5]
References
Application Notes and Protocols for Developing Kinase Inhibitors Using 4-Chloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the oncology space.[1][2] Its rigid, planar structure and synthetic tractability make it an ideal starting point for the development of targeted therapies. The introduction of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] This document provides detailed application notes and protocols for the utilization of 4-Chloro-2-(trifluoromethyl)quinoline as a key intermediate in the synthesis and evaluation of novel kinase inhibitors, with a specific focus on targeting the Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), a critical node in the PI3K/Akt signaling pathway.[4][5]
Recent studies have highlighted the potential of 2-anilino-4-(trifluoromethyl)quinoline derivatives as potent anti-cancer agents that induce apoptosis and cell cycle arrest in various cancer cell lines.[3][4] A notable compound from this class, referred to here as Compound 8b , has demonstrated significant efficacy and has been identified as a promising lead for SGK1-targeted cancer therapy.[4][6]
Synthesis of a Representative Kinase Inhibitor (Compound 8b)
The synthesis of 2-anilino-4-(trifluoromethyl)quinoline derivatives from this compound is a versatile process. The key reaction is a nucleophilic aromatic substitution where the chlorine atom at the C4 position is displaced by an appropriate aniline.
A representative synthesis of a potent 2-anilino-4-(trifluoromethyl)quinoline derivative, Compound 8b , which features a (4-(piperazin-1-yl)phenyl)amino substitution at the 2-position, is outlined below.[4] While the cited literature starts with the 2-chloro isomer, the protocol is readily adaptable for the 4-chloro starting material.
Reaction Scheme:
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SGK1: The Dark Side of PI3K Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antimalarial Drugs from 4-Chloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in the development of antimalarial agents, with chloroquine and mefloquine being notable examples.[1][2] The introduction of a trifluoromethyl group (-CF3) into the quinoline ring has been shown to significantly enhance antimalarial efficacy, particularly against resistant strains of Plasmodium falciparum.[3] The electron-withdrawing nature of the -CF3 group is believed to play a crucial role in the drug's mechanism of action and pharmacokinetic properties.[4] 4-Chloro-2-(trifluoromethyl)quinoline serves as a key intermediate in the synthesis of a variety of potent antimalarial compounds. The primary synthetic route involves the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C4 position with various amine-containing side chains.[1][5] This document provides detailed application notes and experimental protocols for the synthesis of 4-aminoquinoline-based antimalarial drugs starting from this compound.
Synthetic Approach
The general strategy for synthesizing antimalarial drugs from this compound involves a nucleophilic aromatic substitution reaction. The electron-deficient quinoline ring, further activated by the electron-withdrawing trifluoromethyl group, readily undergoes substitution at the C4 position. This allows for the introduction of diverse side chains, which are crucial for the antimalarial activity and for overcoming drug resistance.
A variety of amines, including diaminoalkanes and piperazine derivatives, can be used as nucleophiles in this reaction. The choice of the side chain is critical in determining the efficacy of the final compound against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[6]
Experimental Protocols
Protocol 1: Synthesis of N,N'-bis(2-(trifluoromethyl)quinolin-4-yl)alkane-1,n-diamine Derivatives
This protocol describes a general method for the synthesis of bis-quinoline antimalarial agents, adapted from procedures for similar quinoline derivatives.[6][7]
Materials:
-
This compound
-
Alkanediamine (e.g., ethane-1,2-diamine, propane-1,3-diamine)
-
Phenol (as solvent/catalyst)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, combine this compound (2.0 eq) and phenol (excess, to act as a solvent).
-
Heat the mixture to 120-130 °C with stirring until the starting material dissolves completely.
-
Slowly add the appropriate alkanediamine (1.0 eq) to the reaction mixture.
-
Maintain the reaction at 130 °C for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dissolve the residue in dichloromethane (DCM).
-
Wash the organic layer with a saturated sodium bicarbonate solution (3 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N,N'-bis(2-(trifluoromethyl)quinolin-4-yl)alkane-1,n-diamine.
Protocol 2: Microwave-Assisted Synthesis of 4-Amino-2-(trifluoromethyl)quinoline Derivatives
Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating for the nucleophilic substitution on 4-chloroquinolines.[8]
Materials:
-
This compound
-
Primary or secondary amine (e.g., N,N-dimethylethane-1,2-diamine)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Microwave reactor vials
-
Standard work-up and purification reagents as in Protocol 1
Procedure:
-
In a microwave reactor vial, dissolve this compound (1.0 eq) in DMSO or DMF.
-
Add the desired primary or secondary amine (1.2-1.5 eq).
-
If using a secondary amine or an aniline, a base such as K2CO3 (2.0 eq) or NaOH may be required.[8]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a temperature between 140-180 °C for 20-30 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the vial to room temperature.
-
Isolate the product by precipitation upon addition of water or by extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following table summarizes the in vitro antimalarial activity of representative quinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. While the specific derivatives of this compound are not exhaustively documented in the provided search results, the data for structurally similar compounds with trifluoromethyl groups highlight the potential of this scaffold.
| Compound ID | Quinoline Scaffold | Side Chain | P. falciparum Strain | IC50 (µM) | Reference |
| 1 | 2,8-bis(trifluoromethyl)quinoline | N4-ethyl-5-nitroimidazolo | D10 (CQS) | 0.0128 (4.8 µg/mL) | [9] |
| 2 | 2,8-bis(trifluoromethyl)quinoline | 5-pyrimidino | D10 (CQS) | 0.014 (5.2 µg/mL) | [9] |
| 3 | 2,8-bis(trifluoromethyl)quinoline | N-(5-methyl-4H-1,2,4-triazol-3-yl) | P. berghei (in vivo) | 66% parasitemia reduction | [10] |
| 4a | 7-chloroquinoline | pyrano[2,3-c]pyrazole derivative | 3D7 (CQS) | 0.19 | [10] |
| 4b | 7-chloroquinoline | pyrano[2,3-c]pyrazole derivative | 3D7 (CQS) | 0.013 | [10] |
| 4b | 7-chloroquinoline | pyrano[2,3-c]pyrazole derivative | K1 (CQR) | 0.02 | [10] |
| Bis-quinoline 1 | 2,8-bis(trifluoromethyl)quinoline | -(CH2)2- | K1 (CQR) | > CQS activity | [6] |
| Bis-quinoline 2 | 2,8-bis(trifluoromethyl)quinoline | -(CH2)6- | K1 (CQR) | > CQS activity | [6] |
Visualizations
The following diagrams illustrate the synthetic workflow and the general structure of the target antimalarial compounds.
Caption: Synthetic workflow for antimalarial drugs.
Caption: General structure of target compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 6. N,N-Bis(trifluoromethylquinolin-4-yl)diamino alkanes: synthesis and antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Chloro-2-(trifluoromethyl)quinoline in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
4-Chloro-2-(trifluoromethyl)quinoline is a versatile fluorinated heterocyclic compound that serves as a key building block in the synthesis of a variety of agrochemicals, particularly fungicides and insecticides. The presence of the trifluoromethyl group at the 2-position and the chloro group at the 4-position of the quinoline ring are crucial for its reactivity and the biological activity of its derivatives. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the quinoline ring system and can improve the metabolic stability and lipophilicity of the final products, which are desirable properties for agrochemicals. The chlorine atom at the 4-position is a reactive leaving group, readily displaced by various nucleophiles, allowing for the facile introduction of diverse functional groups to generate libraries of potential agrochemical candidates.
Research has demonstrated that quinoline-based compounds exhibit a broad spectrum of biological activities, including antifungal, antibacterial, insecticidal, and herbicidal properties. Specifically, derivatives synthesized from this compound are being explored for their potential to control a range of plant pathogens and insect pests. The derivatization primarily occurs at the 4-position through nucleophilic aromatic substitution reactions with amines, hydrazines, and other nucleophiles to yield 4-amino, 4-hydrazono, and other 4-substituted-2-(trifluoromethyl)quinoline derivatives.
Key Applications in Agrochemical Synthesis:
-
Fungicides: Derivatives of this compound have shown promise as potent antifungal agents. By introducing various amine or hydrazone moieties at the 4-position, novel compounds with significant activity against a range of phytopathogenic fungi can be synthesized. The mechanism of action for some quinoline-based fungicides involves the disruption of the fungal cell membrane.[1]
-
Insecticides: The quinoline scaffold is also a valuable pharmacophore for the development of new insecticides. Modification of this compound can lead to compounds with insecticidal activity against various pests. For instance, quinoline-based hydrazone derivatives have been evaluated as insecticidal agents.[2] The GABA receptor has been suggested as a potential target for some isoxazoline insecticides containing a quinoline moiety.[3]
Data Presentation
Table 1: Fungicidal Activity of Selected Quinoline Derivatives
| Compound ID | Target Fungi | EC50 (µg/mL) | Reference |
| Ac12 (a 2,8-bis(trifluoromethyl)quinolin-4-ol derivative) | Sclerotinia sclerotiorum | 0.52 | [1] |
| Ac12 (a 2,8-bis(trifluoromethyl)quinolin-4-ol derivative) | Botrytis cinerea | 0.50 | [1] |
| Quinofumelin | Fusarium graminearum (mycelial growth) | 0.019 ± 0.007 | [4] |
| Quinofumelin | Fusarium graminearum (spore germination) | 0.087 ± 0.024 | [4] |
Table 2: Insecticidal Activity of Selected Quinoline-based Hydrazone Derivatives
| Compound ID | Insect Pest | Mortality (%) at 1 mg/mL (7 days) | Reference |
| 3c | Spodoptera litura | >93 | [2] |
| 3e | Spodoptera litura | >93 | [2] |
| 4g | Spodoptera litura | >93 | [2] |
| 4h | Spodoptera litura | >93 | [2] |
| 6f | Spodoptera litura | >93 | [2] |
Experimental Protocols
Protocol 1: General Synthesis of 4-Amino-2-(trifluoromethyl)quinoline Derivatives
This protocol describes a general method for the nucleophilic substitution of the chlorine atom in this compound with an amine.
Materials:
-
This compound
-
Appropriate primary or secondary amine (1.1 equivalents)
-
Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)
-
Base (e.g., triethylamine or potassium carbonate, optional)
-
Standard laboratory glassware and reflux apparatus
-
Thin-layer chromatography (TLC) plates and developing system
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the desired amine (1.1 equivalents) to the solution. If the amine salt is used, or to scavenge the HCl byproduct, add a base like triethylamine (1.2 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Protocol 2: Synthesis of 4-Hydrazono-2-(trifluoromethyl)quinoline Derivatives
This protocol outlines the synthesis of hydrazone derivatives, which have shown insecticidal properties.[5]
Step 1: Synthesis of 4-Hydrazinyl-2-(trifluoromethyl)quinoline
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (excess, e.g., 10 equivalents) to the solution.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude 4-hydrazinyl-2-(trifluoromethyl)quinoline, which can be used in the next step without further purification or purified by crystallization.
Step 2: Synthesis of 4-(2-Benzylidenehydrazinyl)-2-(trifluoromethyl)quinoline Derivatives
-
Dissolve 4-hydrazinyl-2-(trifluoromethyl)quinoline (1 equivalent) in ethanol in a round-bottom flask.
-
Add the desired substituted benzaldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry to obtain the final hydrazone derivative.
-
If no precipitate forms, concentrate the solution and purify the product by recrystallization or column chromatography.
-
Characterize the structure of the synthesized compound using analytical methods.
Mandatory Visualization
Caption: Synthetic pathways for agrochemicals from this compound.
Caption: Proposed mode of action for some quinoline-based fungicides.
Caption: Potential mode of action for some quinoline-based insecticides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluation of some quinoline-based hydrazone derivatives as insecticidal agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal Activity of Quinofumelin against Fusarium graminearum and Its Inhibitory Effect on DON Biosynthesis [mdpi.com]
- 5. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling of 4-Chloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Chloro-2-(trifluoromethyl)quinoline with various arylboronic acids. This reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of novel 4-aryl-2-(trifluoromethyl)quinoline derivatives, which are key building blocks for drug discovery and the development of functional materials. The protocols outlined below offer a range of catalytic systems and reaction conditions to accommodate different substrate scopes and laboratory equipment.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction that couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of 4-aryl-2-(trifluoromethyl)quinolines, this compound serves as the organohalide partner. The electron-withdrawing nature of the trifluoromethyl group and the quinoline ring can influence the reactivity of the C4-Cl bond, making the selection of appropriate reaction conditions crucial for achieving high yields and purity.
The following sections detail three distinct protocols for the Suzuki coupling of this compound, including a conventional thermal method, a microwave-assisted method for rapid synthesis, and an alternative catalyst system. A comprehensive table summarizing the reaction parameters and representative yields is also provided for easy comparison.
Data Presentation: Comparison of Suzuki Coupling Protocols
The following table summarizes the key parameters and typical yields for the Suzuki coupling of this compound with various arylboronic acids under different reaction conditions.
| Protocol | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Arylboronic Acid | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (3) | PCy₃ (6) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | Phenylboronic acid | 85-95 |
| 1 | PdCl₂(PPh₃)₂ (3) | PCy₃ (6) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 4-Methoxyphenylboronic acid | 80-90 |
| 1 | PdCl₂(PPh₃)₂ (3) | PCy₃ (6) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 3-Fluorophenylboronic acid | 82-92 |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF | 90 | 16 | Phenylboronic acid | 75-85 |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF | 90 | 16 | 4-Tolylboronic acid | 70-80 |
| 3 | PdCl₂(PPh₃)₂ (10) | - | K₂CO₃ (3) | iPrOH/H₂O (3:1) | 150 (MW) | 0.5 | Phenylboronic acid | 88-96 |
| 3 | PdCl₂(PPh₃)₂ (10) | - | K₂CO₃ (3) | iPrOH/H₂O (3:1) | 150 (MW) | 0.5 | 3-Pyridinylboronic acid | 85-92 |
Experimental Protocols
Protocol 1: Dichlorobis(triphenylphosphine)palladium(II) / Tricyclohexylphosphine Catalyzed Coupling
This protocol employs a robust catalytic system suitable for a broad range of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (3 mol%)
-
Tricyclohexylphosphine [PCy₃] (6 mol%)
-
Cesium carbonate [Cs₂CO₃] (2 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), PCy₃ (0.06 mmol), and Cs₂CO₃ (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-aryl-2-(trifluoromethyl)quinoline.
Protocol 2: Tetrakis(triphenylphosphine)palladium(0) Catalyzed Coupling
This protocol provides an alternative catalyst system that is effective for many Suzuki coupling reactions.[1]
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate [K₂CO₃] (2 equivalents)
-
Dimethylformamide (DMF, anhydrous)
-
Round-bottom flask with condenser
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a round-bottom flask equipped with a condenser, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Flush the flask with an inert gas for 10-15 minutes.
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 90 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 16 hours.
-
After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the pure product.
Protocol 3: Microwave-Assisted Suzuki Coupling
This protocol utilizes microwave irradiation to significantly reduce reaction times, making it ideal for rapid library synthesis and methods development.[2]
Materials:
-
This compound
-
Arylboronic acid (1.3 equivalents)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (10 mol%)
-
Potassium carbonate [K₂CO₃] (3 equivalents)
-
Isopropanol (iPrOH)
-
Water
-
Microwave reaction vial with a stir bar
-
Microwave synthesizer
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a microwave reaction vial, add this compound (0.5 mmol), the arylboronic acid (0.65 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and K₂CO₃ (1.5 mmol).
-
Add isopropanol (3 mL) and water (1 mL) to the vial.
-
Seal the vial with a cap and place it in the microwave synthesizer.
-
Irradiate the mixture at 150 °C for 30 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to a safe temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired 4-aryl-2-(trifluoromethyl)quinoline.
Visualizations
General Suzuki Coupling Reaction Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of this compound.
Caption: General workflow for the Suzuki coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Coupling
This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
References
- 1. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 4-Chloro-2-(trifluoromethyl)quinoline, a key transformation for the synthesis of novel substituted quinolines with potential applications in medicinal chemistry and materials science.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope, functional group tolerance, and generally milder conditions compared to traditional methods.[1] The synthesis of N-aryl-2-(trifluoromethyl)quinolin-4-amines is of particular interest as this scaffold is present in numerous biologically active compounds. The Buchwald-Hartwig amination provides a versatile and efficient route to access these valuable molecules.
Reaction Principle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), in this case, this compound, to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
A crucial aspect of a successful Buchwald-Hartwig amination is the choice of the ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. For electron-deficient heteroaryl chlorides like this compound, bulky and electron-rich phosphine ligands are often employed to promote efficient coupling.
Data Presentation
The following tables summarize representative reaction conditions for the Buchwald-Hartwig amination of this compound with various amines. The data is compiled from general protocols for similar substrates and should be used as a starting point for optimization.
Table 1: Representative Conditions for the Buchwald-Hartwig Amination of this compound
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | est. 85-95 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | est. 80-90 |
| 3 | Morpholine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | Cs₂CO₃ (2.0) | Toluene | 100 | 18 | est. 75-85 |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | cataCXium A (4) | K₂CO₃ (2.0) | Dioxane | 100 | 24 | est. 70-80 |
| 5 | Indole | Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 20 | est. 65-75 |
Estimated yields are based on typical outcomes for similar electron-deficient aryl chlorides and may vary depending on the specific reaction conditions and purity of reagents.
Table 2: Comparison of Catalyst Systems for the Amination with Aniline
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | est. 90 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 16 | est. 88 |
| 3 | [Pd(allyl)Cl]₂ (1) | RuPhos (2) | K₃PO₄ (2.0) | Toluene | 100 | 14 | est. 92 |
| 4 | Pd-G3-XPhos (2) | - | NaOtBu (1.5) | Toluene | 80 | 10 | est. 95 |
Pre-catalysts like Pd-G3-XPhos can offer improved reactivity and reproducibility.
Experimental Protocols
General Considerations
The Buchwald-Hartwig amination is sensitive to air and moisture.[2] All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware must be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous and deoxygenated prior to use.
Materials and Reagents
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a preformed Pd-ligand complex)
-
Phosphine ligand (e.g., XPhos, RuPhos, SPhos, BrettPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware
-
Silica gel for column chromatography
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: To the same Schlenk tube, add the base (1.5-2.0 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).
-
Addition of Solvent: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (typically 12-24 hours).
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired N-substituted-2-(trifluoromethyl)quinolin-4-amine.
-
Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Sonogashira Coupling with 4-Chloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][2] Quinolines containing a trifluoromethyl group are of significant interest in medicinal chemistry, as the CF3 group can enhance metabolic stability and lipophilicity.[3] The Sonogashira coupling of 4-Chloro-2-(trifluoromethyl)quinoline provides a direct route to introduce diverse alkynyl functionalities at the 4-position, yielding a library of substituted quinolines for further investigation in drug discovery and materials science.
These application notes provide a detailed protocol for the Sonogashira coupling of this compound with various terminal alkynes, based on established methodologies for similar substrates.[3][4]
Reaction Principle and Signaling Pathway
The catalytic cycle of the Sonogashira coupling is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.[5] The palladium(0) species undergoes oxidative addition with the aryl halide (this compound). Simultaneously, the copper(I) salt activates the terminal alkyne to form a copper(I) acetylide. Transmetalation from copper to palladium, followed by reductive elimination, yields the desired alkynylated quinoline and regenerates the palladium(0) catalyst.
References
- 1. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution with 4-Chloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-(trifluoromethyl)quinoline is a key heterocyclic building block in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure found in a wide array of biologically active compounds, and the presence of the electron-withdrawing trifluoromethyl group at the 2-position, coupled with the inherent electron-withdrawing nature of the quinoline nitrogen, significantly activates the C4-position towards nucleophilic aromatic substitution (SNAr). This activation makes this compound a versatile precursor for the synthesis of diverse 4-substituted-2-(trifluoromethyl)quinoline derivatives. These derivatives have shown considerable promise in drug discovery, with applications as anticancer, anti-inflammatory, and antimalarial agents.[1]
This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution on this compound with various nucleophiles, including amines, thiols, and alcohols.
Principle of the Reaction
The nucleophilic aromatic substitution reaction of this compound proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C4 carbon of the quinoline ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the quinoline ring and yielding the 4-substituted product. The rate of this reaction is enhanced by the presence of the strongly electron-withdrawing trifluoromethyl group.
Applications in Drug Discovery
The functionalization of the quinoline core at the 4-position is a common strategy in the development of new therapeutic agents. The ability to introduce a wide variety of substituents through SNAr reactions allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting molecules. For instance, 4-aminoquinoline derivatives are well-known for their antimalarial activity.[2] Furthermore, substituted quinolines have been extensively investigated for their potential as kinase inhibitors in cancer therapy and as anti-inflammatory agents.
Experimental Protocols
The following protocols provide general guidelines for performing nucleophilic aromatic substitution reactions on this compound. Optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary for specific substrates.
Protocol 1: Synthesis of 4-Anilino-2-(trifluoromethyl)quinoline Derivatives
This protocol describes the reaction of this compound with substituted anilines.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-methoxyaniline)
-
Solvent (e.g., ethanol, isopropanol, or acetonitrile)
-
Acid catalyst (optional, e.g., concentrated HCl or acetic acid)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol), add the desired substituted aniline (1.0-1.2 eq).
-
Optionally, a catalytic amount of an acid (e.g., a few drops of concentrated HCl) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-anilino-2-(trifluoromethyl)quinoline derivative.
Protocol 2: Synthesis of 4-(Alkylamino)-2-(trifluoromethyl)quinoline Derivatives
This protocol outlines the reaction with aliphatic amines.
Materials:
-
This compound
-
Alkylamine (e.g., butylamine, morpholine)
-
Solvent (e.g., ethanol, DMF, or neat)
-
Base (optional, e.g., K2CO3, triethylamine, especially for secondary amines)
-
Reaction vessel (e.g., round-bottom flask or sealed tube)
-
Magnetic stirrer and heat source
Procedure:
-
Combine this compound (1.0 eq) and the alkylamine (1.1-2.0 eq) in a suitable solvent or run the reaction neat.
-
For secondary amines, the addition of a base (e.g., K2CO3, 1.5 eq) is often beneficial.
-
Heat the reaction mixture at a temperature ranging from 80 °C to 130 °C. For volatile amines, a sealed tube or a reflux condenser is necessary.
-
Monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.
-
After cooling, if the reaction was performed in a solvent, remove it under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 3: Synthesis of 4-(Arylthio)-2-(trifluoromethyl)quinoline Derivatives
This protocol describes the reaction with thiols.
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Base (e.g., K2CO3, NaH)
-
Solvent (e.g., DMF, DMAc)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
To a solution of the thiol (1.1 eq) in an anhydrous solvent such as DMF, add a base (e.g., K2CO3, 1.5 eq) and stir for 15-30 minutes at room temperature to form the thiolate.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-100 °C, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Protocol 4: Synthesis of 4-Alkoxy-2-(trifluoromethyl)quinoline Derivatives
This protocol details the reaction with alcohols.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Strong base (e.g., NaH, sodium metal)
-
Anhydrous solvent (e.g., THF, DMF)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare the sodium alkoxide by adding the alcohol (excess) to a suspension of a strong base like sodium hydride (1.2 eq) in an anhydrous solvent like THF. Stir until hydrogen evolution ceases.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the freshly prepared alkoxide solution.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the nucleophilic aromatic substitution on 4-chloroquinoline derivatives. Note that specific yields for this compound may vary and the data for analogous compounds is provided for guidance.
| Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | 4-Anilino-7-(trifluoromethyl)quinoline | Ethanol | HCl (cat.) | Reflux | 4-24 | Good | [1] |
| Butylamine | N-Butyl-7-fluoroquinolin-4-amine | Neat | - | 120-130 | 6 | Good | [3] |
| Ethane-1,2-diamine | N,N'-Bis(7-chloroquinolin-4-yl)ethane-1,2-diamine | Neat | - | 130 | 6 | Good | [3] |
| Thiophenol | 4-(Phenylthio)-8-methylquinoline-2(1H)-thione | Ethanol | - | Reflux | 6 | - | [4] |
| Sodium methoxide | 4-Methoxy-quinoline | Methanol | NaOMe | Reflux | - | - | [5] |
Mandatory Visualizations
General Workflow for Nucleophilic Aromatic Substitution
Caption: General experimental workflow for SNAr reactions.
Signaling Pathway Implication: Kinase Inhibition
Many 4-aminoquinoline derivatives function as kinase inhibitors, which is a crucial mechanism in anticancer therapy. They typically bind to the ATP-binding pocket of the kinase, preventing phosphorylation of downstream substrates and thereby inhibiting cell proliferation and survival signals.
Caption: Inhibition of kinase signaling by 4-aminoquinolines.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-Chloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 4-Chloro-2-(trifluoromethyl)quinoline using reverse-phase high-performance liquid chromatography (RP-HPLC). This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its purity is critical for downstream applications, necessitating a robust and efficient purification method. This document outlines the materials, instrumentation, and a step-by-step protocol for the successful isolation of this compound. The described method is intended as a starting point and can be adapted and optimized for specific sample matrices and purity requirements.
Introduction
Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities.[3] High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis and purification of these compounds due to its high sensitivity, selectivity, and reproducibility.[3] This application note details a reverse-phase HPLC method suitable for the purification of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is crucial for method development.
| Property | Value |
| Molecular Formula | C₁₀H₅ClF₃N |
| Molecular Weight | 231.60 g/mol [2][4] |
| Appearance | Solid[2] |
| Melting Point | 34-38 °C[2] |
| Solubility | Soluble in organic solvents such as chloroform.[1] |
HPLC Method Parameters
The following table summarizes the recommended HPLC conditions for the purification of this compound. These parameters are a good starting point and may require optimization for specific applications.
| Parameter | Condition |
| HPLC System | Preparative HPLC system with a gradient pump, autosampler, fraction collector, and UV-Vis detector. |
| Column | Reverse-phase C18 column (e.g., 10 mm x 250 mm, 5 µm particle size). A C18 column is a common starting point for many quinoline derivatives.[3][5] |
| Mobile Phase A | 0.1% Formic Acid in Water.[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile.[3] |
| Gradient Elution | A typical gradient might be: 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30.1-35 min: 30% B. |
| Flow Rate | 5.0 mL/min (for a 10 mm ID column). |
| Injection Volume | 100-500 µL, depending on sample concentration. |
| Column Temperature | 30 °C.[5] |
| Detection Wavelength | UV at 254 nm or 280 nm (a UV scan of the compound is recommended to determine the optimal wavelength). |
| Run Time | 35 minutes. |
Experimental Protocol
Materials and Reagents
-
This compound (crude sample)
-
Acetonitrile (HPLC grade)[3]
-
Methanol (HPLC grade)[5]
-
Formic acid (analytical grade)
-
Ultrapure water[3]
-
0.45 µm syringe filters
Equipment
-
Preparative HPLC system
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Sonicator
-
Vortex mixer
-
Rotary evaporator
Procedure
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1 mL of formic acid to 1 L of ultrapure water.
-
Prepare Mobile Phase B by adding 1 mL of formic acid to 1 L of acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration to prevent bubble formation in the HPLC system.[3]
-
-
Sample Preparation:
-
Accurately weigh the crude this compound sample.
-
Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 5-10 mg/mL.[5]
-
Sonication may be used to ensure complete dissolution.[5]
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[5]
-
-
HPLC System Setup and Equilibration:
-
Install the C18 preparative column in the HPLC system.
-
Equilibrate the column with the initial mobile phase composition (e.g., 70% A, 30% B) until a stable baseline is achieved.[3]
-
-
Purification Run:
-
Inject the prepared sample onto the column.
-
Run the gradient elution program as specified in the HPLC Method Parameters table.
-
Monitor the chromatogram and collect fractions corresponding to the main peak of this compound.
-
-
Post-Purification Work-up:
-
Combine the collected fractions containing the pure compound.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent to isolate the purified product.
-
Analyze the purity of the final product using analytical HPLC.
-
Experimental Workflow
Caption: Workflow for the HPLC purification of this compound.
Method Validation and Optimization
For reliable and accurate results, the HPLC method should be validated.[3] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[3]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]
Optimization of the gradient, flow rate, and column chemistry may be necessary to achieve the desired purity and throughput.
Conclusion
The described RP-HPLC method provides a robust starting point for the purification of this compound. By following this protocol and optimizing the parameters as needed, researchers can obtain a highly purified product suitable for a variety of applications in drug discovery and development.
References
Application Notes and Protocols for the Reaction of 4-Chloro-2-(trifluoromethyl)quinoline with Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-amino-2-(trifluoromethyl)quinoline derivatives through the reaction of 4-chloro-2-(trifluoromethyl)quinoline with various amines. The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The methods detailed herein, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig amination, are fundamental for the generation of libraries of these important molecules for drug discovery and development.
Introduction
The reaction of this compound with amines is a key transformation for introducing molecular diversity at the C4 position of the quinoline ring. The electron-withdrawing nature of the trifluoromethyl group at the C2 position and the nitrogen atom within the quinoline ring system activates the C4 position towards nucleophilic attack, facilitating the displacement of the chloro group. This reactivity allows for the synthesis of a wide array of 4-amino-2-(trifluoromethyl)quinoline derivatives. Two primary methods for achieving this transformation are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr) is a direct displacement of the chloride by an amine. This reaction can be performed under thermal conditions, often with the aid of a base, or accelerated using microwave irradiation. It is a straightforward and widely used method, particularly for electron-rich amines.
Buchwald-Hartwig Amination is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This method is particularly useful for coupling less reactive amines, such as electron-deficient anilines or sterically hindered amines, and often proceeds under milder conditions with higher yields compared to traditional SNAr.
Data Presentation
The following tables summarize typical reaction conditions and yields for the reaction of this compound with various classes of amines. Please note that specific yields are highly dependent on the exact substrates and reaction conditions used.
Table 1: Nucleophilic Aromatic Substitution (SNAr) of this compound with Amines
| Amine Type | Amine Example | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Primary Aliphatic | n-Butylamine | Neat | - | 120-130 | 6 | Moderate-Good |
| Secondary Aliphatic | Piperidine | Ethanol | K₂CO₃ | Reflux | 12-24 | Good |
| Primary Aromatic | Aniline | Ethanol | HCl (cat.) | Reflux | 4-24 | Moderate-Good |
| Secondary Aromatic | N-Methylaniline | DMF | NaH | 100 | 8 | Good |
| Heterocyclic | Morpholine | Dioxane | DIPEA | 100 | 12 | 60-95 |
Yields are generalized from reactions with structurally similar 4-chloroquinolines and may vary for this compound.
Table 2: Buchwald-Hartwig Amination of this compound with Amines
| Amine Type | Amine Example | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Aromatic | 4-Methoxyaniline | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 90-120 | 12-24 | 40-80 |
| Secondary Aliphatic | Pyrrolidine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 | 6-8 | 60-88 |
| Heterocyclic | Morpholine | Pd₂(dba)₃ | RuPhos | NaOt-Bu | Dioxane | 90-120 | 12-24 | High |
Yields are generalized from reactions with structurally similar haloquinolines and may vary for this compound.[1]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) under Thermal Conditions
This protocol describes a general method for the reaction of this compound with an amine using conventional heating.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 - 1.5 eq)
-
Solvent (e.g., Ethanol, DMF, Dioxane)
-
Base (e.g., K₂CO₃, Et₃N, DIPEA) (2.0 - 3.0 eq, if required)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Standard glassware for work-up and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent.
-
Add the amine (1.1 - 1.5 eq) to the solution.
-
If the amine salt is not used, add the base (2.0 - 3.0 eq).
-
Attach a reflux condenser and heat the reaction mixture to the desired temperature (typically 80-120°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 4-amino-2-(trifluoromethyl)quinoline derivative.
Protocol 2: General Procedure for Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)
This protocol utilizes microwave irradiation to accelerate the SNAr reaction, often leading to shorter reaction times and improved yields.[2]
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 - 1.5 eq)
-
Solvent (e.g., Ethanol, Acetonitrile, DMF)
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 eq), the amine (1.1 - 1.5 eq), and the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-180°C) for a specified time (typically 10-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be isolated by precipitation upon addition of water or by extraction with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general method for the palladium-catalyzed coupling of this compound with an amine.[1][3]
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.01 - 0.05 eq)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (0.02 - 0.10 eq)
-
Base (e.g., NaOt-Bu, Cs₂CO₃) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or other suitable reaction vessel for inert atmosphere reactions
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (0.01 - 0.05 eq), the phosphine ligand (0.02 - 0.10 eq), and the base (1.5 - 2.0 eq).
-
Add this compound (1.0 eq) and the anhydrous solvent.
-
Add the amine (1.1 - 1.5 eq) to the mixture.
-
Seal the vessel and heat the reaction mixture at the desired temperature (typically 90-120°C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Workflows
Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).
Caption: General workflow for Buchwald-Hartwig Amination.
Signaling Pathways and Logical Relationships
Caption: Logical relationship for selecting the appropriate reaction methodology.
References
- 1. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Friedländer Quinoline Synthesis
Welcome to the technical support center for the Friedländer quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during this versatile reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Friedländer synthesis and what are its key components?
The Friedländer synthesis is a classic condensation reaction used to synthesize quinoline derivatives. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone.[1] The reaction is typically catalyzed by an acid or a base.[1][2]
Q2: My reaction is resulting in a very low yield or no product at all. What are the most common causes?
Several factors can contribute to low yields in the Friedländer synthesis:
-
Inappropriate Catalyst: The choice of acid or base catalyst is crucial and highly dependent on the specific substrates.[1]
-
Suboptimal Reaction Temperature: The reaction often requires heating, but excessive temperatures can lead to the decomposition of starting materials or products and promote side reactions.[1][3]
-
Poor Substrate Reactivity: Steric hindrance or the presence of deactivating electronic groups on either of the reactants can significantly slow down or prevent the reaction.[1]
-
Side Reactions: The most common side reaction is the self-condensation (aldol condensation) of the ketone reactant, particularly under basic conditions.[1][4]
-
Presence of Water: In acid-catalyzed reactions, the water produced during the cyclization step can inhibit the reaction equilibrium. It is advisable to use anhydrous solvents and reagents.[3]
Q3: How do I choose the right catalyst for my specific substrates?
The choice of catalyst depends on the reactivity of your starting materials.[1]
-
Acid Catalysts: Generally effective for a broad range of substrates. Common choices include Brønsted acids like p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄), as well as Lewis acids such as zinc chloride (ZnCl₂), and indium(III) triflate (In(OTf)₃).[1][5][6] Trifluoroacetic acid has also been successfully used.[5]
-
Base Catalysts: Often employed for more reactive substrates. Common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide (KOtBu).[1]
-
Modern Catalysts: A variety of modern catalysts, including ionic liquids, polymer-supported catalysts, and nanocatalysts, have been developed to facilitate the reaction under milder conditions.[3][7][8]
Q4: I am observing the formation of multiple products. What could be the reason?
The formation of multiple products can arise from:
-
Lack of Regioselectivity: When using unsymmetrical ketones, the reaction can occur on either side of the carbonyl group, leading to a mixture of isomeric quinolines.[1]
-
Side Reactions: As mentioned, aldol condensation of the ketone starting material is a frequent side reaction.[1]
-
Further Reactions of the Product: The newly formed quinoline ring may undergo further reactions under the given reaction conditions.
Q5: How can I control the regioselectivity of the reaction with an unsymmetrical ketone?
Controlling regioselectivity is a significant challenge. Some effective strategies include:
-
Introducing a Directing Group: Placing a phosphoryl group on one of the α-carbons of the ketone can direct the condensation.[9]
-
Use of Specific Catalysts: Certain amine catalysts or ionic liquids have been shown to improve regioselectivity.[9]
Q6: How can I minimize the self-condensation of the ketone?
To suppress the aldol self-condensation of the ketone, especially under basic conditions, consider the following approaches:[4]
-
Use an Imino Analog: Replacing the 2-aminoaryl aldehyde or ketone with its corresponding imine derivative can prevent the side reaction.[9]
-
Slow Addition of the Ketone: Maintaining a low concentration of the ketone by adding it slowly to the reaction mixture can disfavor the bimolecular self-condensation.[4]
-
Use of a Biphasic Solvent System: A water/toluene system can sequester the carbonyl compound and reduce acid-catalyzed polymerization.[4]
-
Choose a Non-Enolizable Carbonyl Compound: If the synthesis design permits, using a carbonyl compound that cannot enolize will eliminate the possibility of self-condensation.[4]
Troubleshooting Guide
Problem: Low or No Product Yield
This is a common issue that can often be resolved by systematically evaluating the reaction parameters.
| Possible Cause | Recommended Solution |
| Inappropriate Catalyst | The chosen catalyst may not be effective for your specific substrates. Screen a variety of acid and base catalysts to find the optimal one.[10] Consider modern catalysts for milder reaction conditions. |
| Suboptimal Temperature | If the reaction is sluggish, gradually increase the temperature in 10-20°C increments, monitoring the progress by TLC.[3] Conversely, if decomposition or tar formation is observed, lower the temperature and consider extending the reaction time.[3] |
| Poor Substrate Reactivity | Starting materials with strong electron-withdrawing groups may require higher temperatures or a more potent catalyst.[3] For sterically hindered substrates, prolonged reaction times may be necessary. |
| Solvent Effects | The polarity of the solvent can influence reaction rates. For acid-catalyzed reactions, polar aprotic solvents like dichloromethane (DCM) or chlorobenzene are often used.[9] For base-mediated reactions, non-polar solvents like toluene may be suitable.[9] Solvent-free conditions, sometimes with microwave irradiation, can also be highly effective.[1] |
| Presence of Water | Ensure all reagents and solvents are anhydrous, especially for acid-catalyzed reactions, as water can inhibit the catalyst and the reaction equilibrium.[3] |
Problem: Significant Side Product Formation or Tar
The formation of byproducts or tarry materials often indicates that the reaction conditions are too harsh.
| Possible Cause | Recommended Solution |
| Temperature Too High | Excessive heat can cause decomposition of reactants and products.[3] Reduce the reaction temperature and monitor for improvement. |
| Strong Acid/Base Catalyst | Highly acidic or basic conditions can promote side reactions. Consider using a milder catalyst. |
| Self-Condensation of Ketone | This is a common side reaction, especially under basic conditions.[4] To minimize this, use a non-enolizable ketone if possible, or use the imine analogue of the 2-aminoaryl carbonyl compound.[4][9] |
| Air or Moisture Sensitivity | Some reactions may be sensitive to atmospheric components. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[10] |
Experimental Protocols
General Procedure for Catalyzed Friedländer Synthesis
-
To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add the chosen catalyst (e.g., 10 mol% of molecular iodine or a Lewis acid).[10]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using iodine, dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Microwave-Assisted Friedländer Synthesis
-
Place the 2-aminobenzophenone (1.0 mmol) and the cyclic or α-methylene ketone (2.0 mmol) into a 10 mL microwave reaction vessel equipped with a magnetic stir bar.[3]
-
Add glacial acetic acid (2.0 mL), which serves as both the catalyst and the solvent.
-
Heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 160°C) for a short duration (e.g., 5-10 minutes).[11][12]
-
After cooling, proceed with the workup and purification as described in the general procedure.
Data Presentation
Table 1: Comparison of Catalysts and Conditions for Friedländer Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| NaOH | Aqueous/Alcohol | Reflux | - | - | [7] |
| p-TsOH | Solvent-free | - | - | - | [1] |
| Iodine | Solvent-free | 80-100 | - | - | [10] |
| In(OTf)₃ | Solvent-free | - | - | 75-92 | [6] |
| Cellulose-SO₃H | - | 100 | 30 min | 85 | [7] |
| Amberlyst-15 | Ethanol | Reflux | - | Good | [7] |
| Acetic Acid (Microwave) | Acetic Acid | 160 | 5 min | Excellent | [12] |
| None | Water | 70 | 3 h | 97 | [13] |
Visualizations
Caption: Troubleshooting workflow for low yield in Friedländer synthesis.
Caption: Plausible reaction mechanisms for the Friedländer synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. organicreactions.org [organicreactions.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
Technical Support Center: Synthesis of 4-Chloro-2-(trifluoromethyl)quinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Chloro-2-(trifluoromethyl)quinoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare this compound?
A1: The most prevalent synthetic strategy involves a two-step process. The first step is the construction of the quinoline core to form 4-hydroxy-2-(trifluoromethyl)quinoline. This is typically achieved through a condensation reaction between an aniline and a β-ketoester, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, in a reaction analogous to the Conrad-Limpach synthesis.[1][2] The second step is the chlorination of the resulting 4-hydroxyquinoline intermediate, usually with a strong chlorinating agent like phosphorus oxychloride (POCl₃), to yield the final this compound product.[3][4][5]
Q2: What are the primary starting materials for this synthesis?
A2: The key precursors are:
-
Aniline: The unsubstituted aniline is a common starting point.[1]
-
A trifluoromethyl β-ketoester: Ethyl 4,4,4-trifluoro-3-oxobutanoate is a frequently used reagent for introducing the 2-(trifluoromethyl) group.[1]
-
A chlorinating agent: Phosphorus oxychloride (POCl₃) is the standard reagent for converting the 4-hydroxy intermediate to the 4-chloro product.[3][5] Other agents like phosphorus pentachloride or thionyl chloride can also be used.[3]
Q3: What are the main challenges in this synthesis?
A3: Researchers may face several challenges, including:
-
Low yields: This can be caused by incomplete cyclization, decomposition of intermediates or products at high temperatures, or side reactions.[6][7]
-
Harsh reaction conditions: The cyclization step often requires very high temperatures (around 250 °C), and the chlorination step uses corrosive reagents.[2][6]
-
Purification difficulties: The crude product may contain unreacted starting materials, byproducts, or tar, necessitating careful purification by recrystallization or column chromatography.[1][4]
Q4: Can microwave-assisted synthesis improve the reaction?
A4: Yes, microwave irradiation has been shown to significantly improve yields and dramatically shorten reaction times for the cyclization step in quinoline synthesis.[8][9] This is a valuable alternative to conventional heating methods that often require prolonged heating in high-boiling solvents.[9]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low yield in the cyclization step to form 4-hydroxy-2-(trifluoromethyl)quinoline.
| Potential Cause | Troubleshooting Suggestion | Citation |
| Suboptimal Reaction Temperature | The cyclization often requires high temperatures (~250 °C). Ensure the temperature is maintained. Using a high-boiling inert solvent like Dowtherm A or diphenyl ether can improve heat transfer and increase yields to over 90%. | [6][8] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or switching to microwave heating, which can accelerate the reaction. | [7][9] |
| Product Degradation | While high heat is necessary, excessive temperatures or prolonged reaction times can lead to decomposition. A thorough time-temperature examination should be performed to find the optimal balance for maximizing yield while minimizing degradation. | [9] |
| Presence of Water | Water produced during the reaction can inhibit acid-catalyzed processes. Use anhydrous reagents and solvents, and consider using a Dean-Stark apparatus to remove water as it forms. | [1][7] |
| Catalyst Issues | For acid-catalyzed variants, ensure the correct catalyst (e.g., p-toluenesulfonic acid) is used at the appropriate loading. An unsuitable or insufficient amount of catalyst can lead to low conversion. | [1][7] |
Issue 2: Low yield or failed reaction during the chlorination of 4-hydroxy-2-(trifluoromethyl)quinoline.
| Potential Cause | Troubleshooting Suggestion | Citation |
| Reagent Quality | Phosphorus oxychloride (POCl₃) is sensitive to moisture. Use a fresh or properly stored bottle of the reagent. | |
| Insufficient Reagent | Use an excess of POCl₃ to ensure complete conversion. The reaction is often run using POCl₃ as both the reagent and the solvent. | [5] |
| Reaction Temperature/Time | The reaction typically requires heating to reflux for several hours (e.g., 2-4 hours). Ensure the mixture reaches and maintains the reflux temperature. Monitor by TLC until the starting material is consumed. | [5] |
| Improper Work-up | The work-up is critical. The reaction mixture must be cooled and then slowly and carefully poured onto crushed ice with vigorous stirring to quench the excess POCl₃. Failure to do this properly can lead to product loss or decomposition. | [5] |
| Precipitation Issues | After quenching, the product is typically precipitated by neutralizing the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide). Ensure the pH is adjusted correctly to maximize the precipitation of the product. | [5] |
Data Presentation
Table 1: Effect of Reaction Conditions on Gould-Jacobs Cyclization Yield. This table illustrates how temperature and time affect the yield of the quinoline core, based on a microwave-assisted synthesis model.
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Yield (%) | Observations | Citation |
| 1 | 250 | 20 | 18 | 1% | Incomplete cyclization; mainly intermediate formed. | [9] |
| 2 | 250 | 60 | 20 | 38% | Increased time leads to product formation. | [9] |
| 3 | 250 | 120 | 20 | 35% | Longer time at 250 °C does not improve yield. | [9] |
| 4 | 300 | 20 | 24 | 28% | Higher temperature with longer time leads to degradation. | [9] |
| 5 | 300 | 5 | 16 | 47% | Optimal yield achieved with high temperature and short time. | [9] |
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline
This protocol is adapted from the Conrad-Limpach synthesis methodology.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add aniline (2 eq.), ethyl 4,4,4-trifluoro-3-oxobutanoate (1 eq.), a catalytic amount of p-toluenesulfonic acid (0.05 eq.), and toluene.
-
Condensation: Heat the mixture to 140 °C and allow it to reflux overnight. Water will be collected in the Dean-Stark trap, driving the reaction to completion.[1]
-
Work-up: After the reaction, cool the mixture to room temperature. Wash the solution with a saturated aqueous solution of NH₄HCO₃, followed by water and then saturated brine.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.
-
Cyclization: Add the crude intermediate to a high-boiling solvent such as Dowtherm A pre-heated to 250 °C. Heat the mixture at reflux (250-260 °C) for 30-60 minutes.[8]
-
Purification: Cool the mixture, which should cause the product to precipitate. Dilute with hexane to aid filtration. Collect the solid by vacuum filtration, wash with cold hexane, and dry under vacuum. Further purification can be achieved by silica gel column chromatography (e.g., Petroleum ether: Ethyl acetate = 80:20).[1] A yield of approximately 52% can be expected.[1]
Protocol 2: Synthesis of this compound
This protocol describes the chlorination of the 4-hydroxy intermediate.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, carefully add 4-hydroxy-2-(trifluoromethyl)quinoline (1 eq.) to an excess of phosphorus oxychloride (POCl₃).
-
Chlorination: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare crushed ice. Slowly and with vigorous stirring, pour the reaction mixture onto the crushed ice. This is a highly exothermic reaction and should be done in a fume hood with appropriate personal protective equipment.
-
Neutralization & Precipitation: Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the product precipitates out completely.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and dry it thoroughly. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield pure this compound.[3][4]
Visualizations
Caption: Synthetic pathway for this compound.
References
- 1. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ablelab.eu [ablelab.eu]
Technical Support Center: Synthesis of 4-Chloro-2-(trifluoromethyl)quinoline
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-(trifluoromethyl)quinoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely employed method is a multi-step synthesis that often begins with a Gould-Jacobs reaction or a similar cyclization, followed by a chlorination step.[1][2] The general pathway involves the reaction of a substituted aniline with a malonic acid derivative to form a 4-hydroxyquinoline intermediate. This intermediate is subsequently chlorinated, typically using an agent like phosphorus oxychloride (POCl₃), to yield the final this compound product.[1]
Q2: What are the critical intermediates in this synthesis?
A2: The key intermediate is the corresponding 4-hydroxy-2-(trifluoromethyl)quinoline. For instance, one plausible route starts with 3-(trifluoromethyl)aniline, which is reacted with a malonic acid derivative to form 4-hydroxy-7-(trifluoromethyl)quinoline.[1] This 4-hydroxyquinoline is then converted to the 4-chloro derivative in the final step.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the synthesis, particularly the conversion of the 4-hydroxy intermediate to the 4-chloro product, can be effectively monitored by Thin Layer Chromatography (TLC).[1]
Q4: What are the recommended purification methods for the final product?
A4: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.[1][3] Column chromatography on silica gel is also a common and effective method for obtaining a high-purity product.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired this compound | - Incomplete cyclization of the aniline precursor.- Incomplete chlorination of the 4-hydroxyquinoline intermediate.- Hydrolysis of the product back to the 4-hydroxyquinoline during work-up.- Formation of stable, undesired intermediates such as 4-oxo-1,2,3,4-tetrahydroquinolines.[3] | - Ensure optimal reaction conditions (temperature, time) for the cyclization step.- Use a sufficient excess of the chlorinating agent (e.g., POCl₃) and ensure reflux conditions are maintained for an adequate duration.[1][4]- Perform the work-up under anhydrous or near-anhydrous conditions where possible. Avoid prolonged exposure to aqueous basic solutions.- Follow established protocols that circumvent the formation of unstable intermediates.[3] |
| Presence of starting 4-hydroxy-2-(trifluoromethyl)quinoline in the final product | - Insufficient amount of chlorinating agent.- Reaction time for the chlorination step was too short.- Reaction temperature was too low. | - Increase the molar equivalent of the chlorinating agent.- Extend the reaction time and monitor completion by TLC.- Ensure the reaction mixture reaches and maintains the recommended reflux temperature. |
| Formation of dichlorinated side products | - Overly harsh chlorination conditions (e.g., prolonged reaction time or excessive temperature). | - Carefully control the reaction time and temperature during the chlorination step. Monitor the reaction closely by TLC to avoid over-reaction. |
| Product appears as a gummy or oily substance instead of a solid | - Presence of significant impurities.- Residual solvent. | - Purify the crude product using column chromatography to remove impurities.- Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. A gummy suspension was noted in one procedure before crystallization.[3] |
Common Side Products
| Side Product | Likely Cause | Method of Identification | Method of Removal |
| 4-Hydroxy-2-(trifluoromethyl)quinoline | Incomplete chlorination | TLC, LC-MS, 1H NMR | Column chromatography, Recrystallization |
| Dichloro-2-(trifluoromethyl)quinoline isomers | Over-chlorination | GC-MS, LC-MS, 1H NMR | Column chromatography |
| Unreacted aniline precursor | Incomplete initial condensation/cyclization | TLC, LC-MS | Column chromatography |
| 4-Oxo-1,2,3,4-tetrahydroquinoline derivatives | Instability of intermediates in certain acidic media | LC-MS, 1H NMR | Modifying the synthetic route to avoid their formation is the best approach.[3] |
Experimental Protocols
General Procedure for the Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline Intermediate (via Gould-Jacobs type reaction):
-
A mixture of the appropriate aniline (e.g., aniline, 1.0 eq), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0-1.2 eq), and a catalytic amount of an acid (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., toluene) is heated to reflux with a Dean-Stark trap to remove water.[5]
-
The reaction is monitored by TLC until the starting aniline is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then washed with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the 4-hydroxy-2-(trifluoromethyl)quinoline intermediate.[5]
General Procedure for the Chlorination of 4-Hydroxy-2-(trifluoromethyl)quinoline:
-
To an excess of phosphorus oxychloride (POCl₃), carefully add the 4-hydroxy-2-(trifluoromethyl)quinoline intermediate (1.0 eq) with stirring.[1][4]
-
The reaction mixture is heated to reflux for several hours (typically 2-4 hours). The reaction progress is monitored by TLC.[4]
-
After the reaction is complete, the excess POCl₃ is removed under reduced pressure.
-
The residue is cooled in an ice bath and slowly quenched with ice water or a basic solution (e.g., sodium bicarbonate solution) to neutralize the remaining acid.
-
The resulting precipitate is collected by vacuum filtration, washed with water, and dried under vacuum.
-
The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography.[1][3]
Visualizations
Caption: Generalized synthetic workflow for this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Trifluoromethylated Quinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of trifluoromethylated quinolines. The information is tailored for researchers, scientists, and drug development professionals to facilitate the efficient isolation of these valuable compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of trifluoromethylated quinolines, offering potential causes and solutions.
Issue 1: Low Recovery After Column Chromatography
| Potential Cause | Solution |
| Compound is highly polar and retained on silica gel. | Use a more polar eluent or a gradient elution. Consider using a different stationary phase like alumina or reverse-phase silica (C18).[1] |
| Compound is unstable on silica gel. | Minimize the time the compound is on the column by running the column faster or using flash chromatography.[1] Consider deactivating the silica gel with a small amount of a basic modifier like triethylamine (0.5-2%) in the eluent to neutralize acidic sites. |
| Inappropriate solvent system. | Perform a systematic solvent screen using Thin Layer Chromatography (TLC) to identify an optimal solvent system that provides good separation and a suitable retention factor (Rf) of 0.2-0.4.[1] |
| Improper column packing or sample loading. | Ensure the column is packed uniformly without air bubbles. For sample loading, consider dry loading for better separation, which involves adsorbing the sample onto a small amount of silica gel before adding it to the column.[2] |
Issue 2: Co-elution of Impurities
| Potential Cause | Solution |
| Similar polarity of the desired compound and impurities. | Optimize the chromatographic conditions by trying a different solvent system or a stationary phase with different selectivity.[1] High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may offer better resolution.[1] |
| Formation of isomeric impurities during synthesis. | Consider a multi-step purification strategy. This could involve an initial crystallization or liquid-liquid extraction to remove some impurities before chromatography.[1] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. Overloading can lead to band broadening and poor separation. |
Issue 3: Product Crystallization Fails or Yields an Oil
| Potential Cause | Solution |
| Presence of impurities inhibiting crystal lattice formation. | Purify the crude material further by chromatography to remove impurities before attempting crystallization.[1] |
| Inappropriate solvent for crystallization. | Screen a variety of solvents with different polarities. Techniques like slow evaporation, slow cooling, and vapor diffusion can be employed.[1] A two-solvent system can also be effective; one solvent in which the compound is soluble and a second in which it is insoluble.[3][4] |
| Compound has a low melting point or exists as a stable oil. | If the compound is an oil, try to form a salt or co-crystal to induce crystallization.[1] Alternatively, preparative HPLC may be the best option for obtaining a pure, non-crystalline product.[1] |
| Supersaturation not achieved or cooling too rapidly. | Concentrate the solution to ensure it is saturated. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation. Scratching the inside of the flask with a glass rod can also induce crystallization.[1][5] |
Issue 4: Peak Tailing or Splitting in HPLC
| Potential Cause | Solution |
| Secondary interactions with residual silanols on the column. | For basic trifluoromethylated quinolines, adjust the mobile phase to a lower pH (e.g., 2.5-4) to protonate the analyte and suppress silanol ionization.[6] Add a basic modifier like triethylamine (TEA) to the mobile phase to mask active silanol sites.[6] Use a highly deactivated, end-capped column.[6] |
| Column overload. | Systematically reduce the sample concentration and/or injection volume to see if the peak shape improves.[7] |
| Incompatible sample solvent. | Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent to avoid peak distortion.[7] |
| Blocked column frit. | Try back-flushing the column. If the problem persists, the frit or the entire column may need to be replaced.[7] |
| Co-elution of a closely related impurity. | Optimize the mobile phase composition, gradient, or switch to a column with a different selectivity to improve resolution. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when purifying trifluoromethylated quinolines?
A1: Common impurities often originate from the starting materials or by-products of the synthetic route. For instance, in the Friedländer synthesis, which is a common method for preparing quinolines, side-products can arise from the self-condensation of the ketone starting material (an aldol reaction).[8][9][10] The reaction can also sometimes yield isomeric products, which can be challenging to separate due to their similar polarities.[1]
Q2: How does the trifluoromethyl group affect the purification of quinolines?
A2: The trifluoromethyl (CF3) group is highly electron-withdrawing and increases the lipophilicity of the quinoline core.[11] This increased lipophilicity can affect the compound's solubility and its interaction with chromatographic stationary phases. While it can improve metabolic stability, it may also lead to stronger interactions with reverse-phase columns, requiring a higher proportion of organic solvent for elution. On normal-phase silica gel, the CF3 group's electron-withdrawing nature can influence the basicity of the quinoline nitrogen, potentially affecting interactions with acidic silanol groups and leading to peak tailing.
Q3: What is a good starting solvent system for the flash chromatography of trifluoromethylated quinolines?
A3: A good starting point for developing a solvent system for flash chromatography is to use Thin-Layer Chromatography (TLC). For trifluoromethylated quinolines of "normal" polarity, a mixture of 10-50% ethyl acetate in hexanes is a reasonable starting point.[12] For more polar analogues, a system such as 5% methanol in dichloromethane may be necessary.[13] It is often beneficial to add a small amount of a basic modifier, like triethylamine (~0.5%), to the eluent to prevent peak tailing.[13] An optimal solvent system should provide a retention factor (Rf) for the desired compound in the range of 0.2-0.4 on the TLC plate.[1]
Q4: Can I use reverse-phase chromatography for the purification of trifluoromethylated quinolines?
A4: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be an excellent alternative, particularly if the compound or its impurities are not well-resolved by normal-phase chromatography.[1] A common mobile phase for reverse-phase chromatography is a mixture of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.[1]
Q5: My purified trifluoromethylated quinoline appears to be a solid but has a broad melting point range. What could be the issue?
A5: A broad melting point range typically indicates the presence of impurities. Even small amounts of impurities can disrupt the crystal lattice, leading to a lower and broader melting point. It is also possible that your compound exists in different polymorphic forms, which can have different melting points. Further purification, such as recrystallization from a different solvent system, may be necessary.
Data Presentation
The following tables summarize quantitative data for the purification of representative trifluoromethylated quinolines.
Table 1: Flash Column Chromatography Purification Data
| Compound | Crude Mass (g) | Stationary Phase | Mobile Phase | Yield (%) | Purity (%) | Reference |
| 3,4-Dichloro-7-(trifluoromethyl)quinoline | 5.0 | Silica Gel (230-400 mesh) | 10% Ethyl Acetate in Hexane | 84 | >98 (by HPLC) | [2] |
| 2-(Trifluoromethyl)quinoline | 0.3 | Silica Gel | 2.5% Ethyl Acetate in Hexane | 50 | Not specified | [14] |
| 2-(Perfluoroethyl)quinoline | 0.3 | Silica Gel | 1% Ethyl Acetate in Hexane | 30 | Not specified | [14] |
Table 2: Recrystallization Purification Data
| Compound Class | Synthesis Yield Range (%) | Purification Method | Notes | Reference |
| ((Trifluoromethyl)quinolinyl)phenol Schiff bases | 20-90 | Recrystallization from ethanol | Yields are for isolated products after recrystallization. | [15][16] |
| 2-Aryl(heteroaryl)-6-amino-4-(trifluoromethyl)quinolines | up to 87 | Not specified (synthesis paper) | Good yields reported for the synthesis. | [15][16] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Solvent System Selection:
-
Dissolve a small amount of the crude trifluoromethylated quinoline in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate (silica gel 60 F254).
-
Develop the plate in various solvent systems (e.g., mixtures of ethyl acetate and hexanes) to find a system that gives the desired compound an Rf value of approximately 0.2-0.4.[1][2]
-
Visualize the spots under UV light (254 nm).[2]
-
-
Column Packing:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent to the top of the silica bed.[2]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent.
-
For improved separation, perform a dry loading: add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the silica gel with the adsorbed sample to the top of the packed column.[2]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure to achieve a steady flow rate.
-
Collect fractions and monitor the elution of the compound by TLC.[2]
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified trifluoromethylated quinoline.[1]
-
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
An ideal single solvent will dissolve the compound when hot but not at room temperature.[3]
-
For a two-solvent system, the first solvent should dissolve the compound at all temperatures, while the second should be a poor solvent in which the compound is insoluble. The two solvents must be miscible.[3][4]
-
-
Dissolution:
-
Place the crude trifluoromethylated quinoline in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent until the compound just dissolves.[3]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.[1]
-
-
Crystallization:
-
Isolation and Drying:
Mandatory Visualization
Caption: General experimental workflow for the purification of trifluoromethylated quinolines.
Caption: Logical troubleshooting guide for purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Home Page [chem.ualberta.ca]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. organicreactions.org [organicreactions.org]
- 11. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chromatography [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. beilstein-archives.org [beilstein-archives.org]
- 16. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Managing Exothermic Reactions in Quinoline Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing the thermal hazards associated with quinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What causes the significant exothermic reactions in some quinoline syntheses?
A1: Classical quinoline syntheses like the Skraup and Doebner-von Miller reactions involve highly reactive intermediates and harsh conditions.[1][2] The primary causes for the large heat release include:
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Dehydration of Glycerol: In the Skraup synthesis, the initial dehydration of glycerol to acrolein using concentrated sulfuric acid is highly exothermic.[3]
-
Condensation and Cyclization: The subsequent condensation and cyclization steps are themselves energy-releasing processes.[4]
-
Oxidizing Conditions: The use of strong oxidizing agents contributes to the overall exothermicity.[5][6]
Q2: What are the tell-tale signs of a runaway reaction?
A2: A runaway reaction occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid, uncontrolled increase in temperature and pressure.[7][8] Key signs include:
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A sudden, sharp rise in temperature that cannot be controlled by the cooling system.[9]
-
Vigorous, uncontrolled boiling of the solvent, even after removing the external heat source.[9]
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Noticeable increase in pressure within a closed reaction vessel.[9]
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Rapid changes in the color or viscosity of the reaction mixture.
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Evolution of gas or fumes.[9]
Q3: What general strategies can be used to control the temperature of an exothermic quinoline synthesis?
A3: Effective temperature control is crucial for safety, yield, and purity. General strategies include:
-
Slow Reagent Addition: Add critical reagents, such as concentrated sulfuric acid, slowly and in a controlled manner using a dropping funnel or syringe pump.[7][10]
-
Efficient Cooling: Use an ice-water or ice-salt bath to cool the reaction vessel, especially during the addition of reagents.[9]
-
Adequate Stirring: Ensure efficient mechanical stirring to promote even heat distribution and prevent the formation of localized hot spots.[9][10]
-
Scale-Up Caution: Be aware that larger reaction volumes have a smaller surface-area-to-volume ratio, which reduces the efficiency of heat dissipation. Always perform small-scale trials first.[7][9]
Troubleshooting Guides for Specific Syntheses
Skraup Synthesis
The Skraup synthesis is notoriously exothermic and vigorous, often leading to the formation of tarry byproducts if not properly controlled.[1][5][10]
Problem 1: The reaction is too violent and difficult to control.
-
Root Cause: The reaction between glycerol, aniline, and sulfuric acid is inherently rapid and releases a substantial amount of heat.[3][10]
-
Troubleshooting Steps:
-
Use a Moderator: Add ferrous sulfate (FeSO₄) to the reaction mixture before the acid. Ferrous sulfate acts as a moderator, making the reaction less violent and promoting a smoother oxidation step.[3][10] Boric acid can also be used.[10]
-
Control Acid Addition: Add concentrated sulfuric acid very slowly with efficient cooling and vigorous stirring.[10][11] The success of the reaction is highly dependent on temperature control at this stage.[12]
-
Gradual Heating: Heat the mixture gently to initiate the reaction. Once it begins (indicated by boiling), immediately remove the external heat source. The reaction's own exotherm should be sufficient to sustain reflux for a period.[11]
-
Problem 2: Significant tar formation is reducing the yield and complicating purification.
-
Root Cause: Tar formation is a common side reaction caused by polymerization of reactants and intermediates under harsh acidic and oxidizing conditions, often exacerbated by localized overheating.[3][10]
-
Troubleshooting Steps:
-
Employ a Moderator: As above, using ferrous sulfate helps control the reaction rate and reduces charring.[10]
-
Optimize Temperature: Avoid excessively high temperatures. Gentle initial heating followed by controlled reflux is key to preventing an uncontrolled exotherm and minimizing tar formation.[10]
-
Purification: The most common method to separate the quinoline product from the tarry residue is steam distillation after making the reaction mixture strongly alkaline.[10][11]
-
Data Presentation: Skraup Synthesis Moderating Conditions
| Parameter | Condition | Effect on Exotherm & Side Reactions |
| Moderator | Addition of Ferrous Sulfate (FeSO₄) | Reduces the violence of the reaction and minimizes tar formation.[3][10] |
| Temperature | Gentle initial heating, then controlled reflux. | Prevents uncontrolled exothermic reaction and reduces charring.[10] |
| Acid Addition | Slow, controlled addition of H₂SO₄ with cooling. | Helps manage the exotherm and prevents localized overheating.[10] |
Doebner-von Miller Synthesis
This synthesis can also be strongly exothermic and is prone to polymerization side reactions, which are often temperature-dependent.[1][13]
Problem: Low yield due to the formation of a large amount of polymeric material.
-
Root Cause: The α,β-unsaturated aldehyde or ketone used in this synthesis can readily polymerize under the strong acidic conditions required for the reaction.[5][13]
-
Troubleshooting Steps:
-
Use a Biphasic System: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase can drastically reduce polymerization and increase yield.[10][13]
-
Slow Reactant Addition: Add the α,β-unsaturated carbonyl compound dropwise to the heated acidic solution of the aniline. This maintains a low concentration of the carbonyl, favoring the desired reaction over self-polymerization.[10][13]
-
Optimize Temperature & Catalyst: Maintain the lowest effective temperature to discourage polymerization.[13] Experimenting with different Brønsted or Lewis acids may identify a catalyst that promotes the desired reaction without excessively catalyzing polymerization.[13][14]
-
Data Presentation: Doebner-von Miller - Minimizing Polymerization
| Parameter | Condition | Effect on Exotherm & Side Reactions |
| Solvent System | Biphasic (e.g., water/toluene) | Sequesters the carbonyl compound, reducing acid-catalyzed polymerization.[10][13] |
| Temperature | Moderate and controlled | Prevents excessive polymerization of the α,β-unsaturated carbonyl.[13] |
| Reactant Addition | Slow, portion-wise addition of the carbonyl compound | Maintains a low concentration of the carbonyl, disfavoring self-condensation.[10][13] |
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol incorporates measures to control the exothermic reaction.
Materials:
-
Aniline
-
Glycerol
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH) solution (for work-up)
Procedure:
-
Reactor Setup: In a round-bottom flask of appropriate size (do not fill more than halfway), equipped with a mechanical stirrer and a reflux condenser, add aniline, glycerol, and ferrous sulfate heptahydrate.[10]
-
Acid Addition: Begin vigorous stirring and place the flask in an ice bath. Slowly add concentrated sulfuric acid through a dropping funnel over 30-45 minutes. Monitor the internal temperature and ensure it does not rise uncontrollably.[5][10]
-
Reaction Initiation: After acid addition is complete, remove the ice bath and begin to heat the mixture gently with a heating mantle.[11]
-
Controlling the Exotherm: Heat until the reaction begins to boil. Once vigorous boiling starts, immediately remove the heat source . The exothermic nature of the reaction should sustain reflux for 30-60 minutes. If the reaction becomes too violent, use the ice bath to cool the flask.[10][11]
-
Completion: After the initial vigorous reaction subsides, heat the mixture to a gentle reflux for an additional 2-3 hours to ensure the reaction goes to completion.[11]
-
Work-up: Allow the mixture to cool. Carefully make the solution strongly alkaline with a concentrated sodium hydroxide solution. The quinoline can then be isolated from the tarry residue by steam distillation.[11]
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine) using a Biphasic System
This protocol is designed to minimize tar formation by reducing polymerization.
Materials:
-
Aniline
-
6 M Hydrochloric acid (HCl)
-
Crotonaldehyde (α,β-unsaturated aldehyde)
-
Toluene
-
Sodium hydroxide (NaOH) solution (for work-up)
-
Dichloromethane or other extraction solvent
Procedure:
-
Reactor Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline and 6 M hydrochloric acid.[13]
-
Initial Heating: Heat the aqueous mixture to reflux.
-
Reactant Addition: In the addition funnel, dissolve crotonaldehyde in toluene. Add this solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.[13]
-
Reaction: After the addition is complete, continue to reflux the biphasic mixture for 4-6 hours. Monitor the reaction's progress by TLC.[13]
-
Work-up: Allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated sodium hydroxide solution until the pH is basic.[13]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with an organic solvent like dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent to obtain the crude product, which can be further purified.[13]
Visualizations
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. msclab.wordpress.com [msclab.wordpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Alternative Chlorinating Agents for Quinoline Synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the use of alternative chlorinating agents in quinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: Why should I consider an alternative to Phosphorus Oxychloride (POCl3) for quinoline synthesis?
While POCl3 is a common and potent chlorinating agent, it presents several challenges. It is highly corrosive, sensitive to moisture, and often requires harsh reaction conditions, such as high temperatures and long reaction times.[1] Furthermore, the workup can be complicated by the formation of phosphoric acid byproducts.[1] Alternative reagents can offer milder reaction conditions, simpler purification processes, and different selectivity profiles.[1]
Q2: What are the most common and effective alternatives to POCl3 for quinoline chlorination?
The most frequently employed alternatives include:
-
Vilsmeier-Haack Reagent (e.g., DMF/POCl3, DMF/SOCl2, DMF/Oxalyl Chloride): This versatile reagent, often prepared in situ, is effective for both chlorination and formylation.[1] It is particularly useful for synthesizing 2-chloro-3-formylquinolines from acetanilides.[1][2][3]
-
Thionyl Chloride (SOCl2): Often used with a catalytic amount of DMF, SOCl2 is a strong chlorinating agent that can be more reactive than POCl3, sometimes permitting lower reaction temperatures.[1][4]
-
Oxalyl Chloride ((COCl)2): Similar to thionyl chloride, oxalyl chloride is a powerful chlorinating agent, frequently used with catalytic DMF.[1] A key advantage is that its byproducts are gaseous, which can significantly simplify product purification.[1][5]
-
Sulfuryl Chloride (SO2Cl2): While less common in quinoline synthesis, it can be used for chlorination but may lead to different reactivity, including ring chlorination under specific conditions.[1]
Q3: How do I choose the right alternative chlorinating agent for my specific quinoline derivative?
The selection depends on your starting material, the desired final product, and available laboratory equipment. For instance, if your goal is to produce a 2-chloro-3-formyl quinoline from a substituted acetanilide, the Vilsmeier-Haack reagent is an excellent choice.[1][2][3] If your substrate is sensitive to high temperatures, the higher reactivity of thionyl chloride or oxalyl chloride might be advantageous.[1] For simplified purification, oxalyl chloride is preferable due to its volatile byproducts.[1][5]
Caption: Decision workflow for selecting an appropriate chlorinating agent.
Data Presentation: Comparison of Chlorinating Agents
| Reagent | Typical Conditions | Reported Yield | Advantages | Disadvantages & Troubleshooting |
| POCl3 | High temperatures, long reaction times.[1] | Substrate dependent | Powerful, widely used.[1] | Corrosive, moisture-sensitive, difficult workup due to phosphoric acid byproducts.[1] Ensure anhydrous conditions. |
| Vilsmeier-Haack Reagent | 80-90 °C for formylation/chlorination of acetanilides.[1] | 60-80%[2][3] | Versatile (chlorination & formylation), high yields.[1][2] | In situ preparation required. Monitor temperature during reagent formation. |
| Thionyl Chloride (SOCl2) | Reflux, often with catalytic DMF.[1] Can be more reactive than POCl3.[1] | Substrate dependent | More reactive, may allow lower temperatures.[1] Gaseous byproducts (SO2, HCl).[6] | Highly toxic and corrosive.[6] Use in a well-ventilated fume hood. Ensure catalytic DMF is anhydrous. |
| Oxalyl Chloride ((COCl)2) | Often used with catalytic DMF, mild conditions possible.[1][5] | Substrate dependent | Milder and more selective than SOCl2.[5][7] Volatile byproducts (CO, CO2, HCl) simplify workup.[5] | More expensive than SOCl2.[7] The reaction can be vigorous; add reagent slowly. |
Troubleshooting Guides
Issue: Low or No Product Yield
-
Reagent Quality: Ensure your chlorinating agent is fresh. POCl3 and SOCl2 are highly sensitive to moisture and can decompose over time.[1] Consider using a freshly distilled or newly opened bottle.
-
Anhydrous Conditions: Water will rapidly quench all listed chlorinating agents. Ensure all glassware is oven-dried and solvents (like DMF, DCM, or toluene) are anhydrous.[1] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Temperature: The optimal temperature is highly dependent on the substrate. If the reaction is sluggish, a gradual increase in temperature may be necessary. Conversely, if decomposition is observed, the temperature may be too high. Monitor the reaction closely using Thin Layer Chromatography (TLC).[1]
-
Vilsmeier Reagent Formation: When preparing the Vilsmeier reagent, the addition of the chlorinating agent (e.g., POCl3) to DMF should be done slowly at low temperatures (0-5 °C) to prevent decomposition.[1]
Issue: Difficult Product Purification
-
POCl3 Byproducts: The workup of POCl3 reactions involves quenching with ice water, which forms phosphoric acid.[1] This requires careful neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.[1] Ensure complete neutralization for maximum recovery.
-
Gaseous Byproducts: When using SOCl2 or oxalyl chloride, the gaseous byproducts (SO2, CO, CO2, HCl) must be safely vented and scrubbed through a basic solution to prevent release into the laboratory.[5][6] This simplifies the workup as fewer condensed-phase byproducts need to be removed.[1][8]
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-3-formylquinoline using Vilsmeier-Haack Reagent
This protocol is adapted from established procedures for the Vilsmeier-Haack reaction on substituted acetanilides.[1][2]
Caption: Formation of the electrophilic Vilsmeier reagent.
Materials:
-
Substituted acetanilide (1 equivalent)
-
Phosphorus oxychloride (POCl3), freshly distilled (12 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous (3 equivalents)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (for extraction/recrystallization)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, cool anhydrous DMF to 0-5 °C in an ice bath.
-
Slowly add POCl3 dropwise to the cooled DMF while stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the mixture for 30 minutes at room temperature to allow for the complete formation of the Vilsmeier reagent.[1]
-
Add the substituted acetanilide portion-wise to the freshly prepared reagent.
-
Heat the reaction mixture to 80-90 °C and monitor its progress by TLC.[1]
-
Once the reaction is complete, carefully pour the cooled reaction mixture into a beaker of crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the product precipitates.
-
Filter the solid precipitate, wash thoroughly with water, and dry under a vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate.[1]
Protocol 2: Chlorination of a Hydroxyquinoline using Thionyl Chloride (SOCl2)
This protocol describes a general procedure for converting a hydroxyquinoline or quinolinone to its chloro-derivative.[1]
Materials:
-
Hydroxyquinoline or quinolinone (1 equivalent)
-
Thionyl chloride (SOCl2) (1.5-2.0 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous (catalytic amount, e.g., 0.1 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Saturated sodium bicarbonate solution
Procedure:
-
Suspend or dissolve the hydroxyquinoline in an anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add a catalytic amount of anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux if necessary, monitoring progress by TLC.[1]
-
Upon completion, cool the mixture and carefully quench by pouring it into a stirred, saturated sodium bicarbonate solution to neutralize excess SOCl2 and HCl.
-
Extract the product with a suitable organic solvent (e.g., DCM), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product as necessary (e.g., column chromatography or recrystallization).
References
- 1. benchchem.com [benchchem.com]
- 2. chemijournal.com [chemijournal.com]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. Applications and Synthesis of Oxalyl chloride_Chemicalbook [m.chemicalbook.com]
- 8. quora.com [quora.com]
Technical Support Center: Catalyst Selection for Sonogashira Coupling of Chloroquinolines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the Sonogashira coupling of chloroquinolines.
Frequently Asked Questions (FAQs)
Q1: What are the essential components of a Sonogashira coupling reaction?
A1: The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction typically requires a palladium catalyst, often with a phosphine ligand, a copper(I) co-catalyst, and an amine base which can also serve as the solvent.[1][2] Anhydrous and anaerobic conditions are often necessary to prevent unwanted side reactions.[2][3]
Q2: Why is the Sonogashira coupling of chloroquinolines challenging?
A2: Chloroquinolines are often challenging substrates for Sonogashira coupling due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1] The general reactivity trend for aryl halides is I > OTf > Br > Cl.[3] Consequently, more robust catalyst systems and potentially higher reaction temperatures are required to achieve good yields.
Q3: Can I perform a Sonogashira coupling on a chloroquinoline without a copper co-catalyst?
A3: Yes, copper-free Sonogashira reactions are not only possible but often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1][3] These reactions may necessitate specific ligands, such as bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs), to facilitate the catalytic cycle.[4][5]
Q4: What is the black precipitate that sometimes forms in my reaction?
A4: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of the palladium catalyst.[3] This can be triggered by impurities, an inappropriate choice of solvent, or an incorrect reaction temperature.[3] Using fresh, high-purity reagents and solvents can help mitigate this issue. Some anecdotal evidence suggests that certain solvents, like THF, might promote its formation.[6]
Q5: Which types of ligands are most effective for the Sonogashira coupling of chloroquinolines?
A5: For less reactive aryl chlorides like chloroquinolines, bulky and electron-rich phosphine ligands are often more effective.[4] Ligands such as XPhos and SPhos have shown success in promoting the coupling of aryl chlorides.[7] N-heterocyclic carbene (NHC) ligands and palladacycles have also been reported to be efficient catalysts for these challenging couplings.[4][5]
Troubleshooting Guide
Problem 1: Low to no product yield.
| Possible Cause | Recommendation |
| Inactive Catalyst | Ensure the palladium catalyst and copper co-catalyst (if used) are active and not degraded. Use fresh catalysts if possible.[3] |
| Poor Quality Reagents | Use pure starting materials. Purify the chloroquinoline and alkyne if necessary, as impurities can poison the catalyst.[3] |
| Inappropriate Ligand | For chloroquinolines, standard phosphine ligands like PPh₃ may not be sufficient. Switch to a more electron-rich and sterically hindered ligand such as XPhos or SPhos.[7] |
| Suboptimal Reaction Conditions | Increase the reaction temperature. Couplings with aryl chlorides often require more forcing conditions.[8] Ensure the base is dry and in sufficient excess.[3] |
| Oxygen in the Reaction | Thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (argon or nitrogen) throughout the experiment. Oxygen can lead to catalyst decomposition and alkyne homocoupling.[3] |
Problem 2: Significant formation of alkyne homocoupling (Glaser) product.
| Possible Cause | Recommendation |
| Presence of Oxygen with Copper Catalyst | This is a common side reaction in copper-catalyzed Sonogashira couplings.[1] Ensure the reaction is run under strictly anaerobic conditions. |
| High Catalyst Loading | Reduce the amount of copper(I) iodide co-catalyst. |
| Copper-Mediated Reaction | Switch to a copper-free Sonogashira protocol.[9][10] This may require a different palladium catalyst/ligand system. |
Problem 3: Reaction stalls before completion.
| Possible Cause | Recommendation |
| Catalyst Deactivation | The catalyst may have decomposed over the course of the reaction. The formation of palladium black is an indicator of this.[3] Consider a more stable catalyst system, such as a palladacycle. |
| Insufficient Base | The reaction produces a hydrogen halide byproduct that needs to be neutralized by the base.[1] Ensure an adequate amount of base is present. |
| Low Temperature | The activation energy for the oxidative addition of the chloroquinoline to the palladium center may be too high at the current temperature. Gradually increase the reaction temperature. |
Data Presentation
Table 1: Selected Catalyst Systems for the Sonogashira Coupling of Chloroquinolines (Copper-Catalyzed)
| Chloroquinoline Substrate | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloro-2-(trichloromethyl)quinazoline | Phenylacetylene | Pd(OAc)₂ (5) | - | - | Cs₂CO₃ | DMF | RT | 12 | 15 | [11] |
| 2-Chloroquinoline | Terminal Alkynes | - | Cu(I) mediated | - | Various | Various | Optimized | - | Moderate to Excellent | [12] |
| 2-Aryl-4-chloro-3-iodoquinolines | Terminal Acetylenes | Pd(OAc)₂ | - | PPh₃ | - | - | - | - | 42-88 | [13] |
| 1-Chloro-3,6-dimethoxyisoquinoline | Terminal Alkyne | Pd(PPh₃)₄ (2) | 4 | - | Et₃N | THF/DMF | 50-70 | - | - | [14] |
| 1-Chloro-3,6-dimethoxyisoquinoline | Terminal Alkyne | PdCl₂(PPh₃)₂ (3) | 6 | - | DIPEA | DMF (Microwave) | 120-150 | 0.25-1 | - | [14] |
Table 2: Selected Catalyst Systems for the Copper-Free Sonogashira Coupling of Chloroaromatics
| Chloroaromatic Substrate | Alkyne | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryl Chlorides | Terminal Alkynes | Na₂PdCl₄ | P(t-Bu)₃ or (1-Ad)₂P(n-Bu) | - | DMSO/Toluene | 100 | - | - | [5] |
| Deactivated Aryl Chlorides | Terminal Alkynes | Oxime-Palladacycle | - | - | Water (Microwave) | - | - | - | [5] |
| Aryl Chlorides | Alkynyl Carboxylic Acids | Palladacycle | - | - | - (under air) | - | - | - | [5] |
| 1-Chloro-3,6-dimethoxyisoquinoline | Terminal Alkyne | Pd₂(dba)₃ (1) | XPhos (4) | Cs₂CO₃ | Dioxane/DMF | 100-120 | - | - | [14] |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general starting point for the coupling of a chloroquinoline with a terminal alkyne using a standard palladium-phosphine catalyst and a copper(I) co-catalyst.
Materials:
-
Chloroquinoline (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chloroquinoline (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and CuI (0.04 equiv).
-
Add the anhydrous, degassed solvent to achieve a concentration of approximately 0.1 M with respect to the chloroquinoline.
-
Add triethylamine (2.0 equiv) followed by the terminal alkyne (1.2 equiv) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove inorganic salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling with a Buchwald Ligand
This protocol is advantageous for substrates prone to alkyne homocoupling and for challenging chloroquinoline couplings.
Materials:
-
Chloroquinoline (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane or DMF)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 equiv) and XPhos (0.04 equiv) to a dry Schlenk flask.
-
Add the anhydrous, degassed solvent and stir for 10 minutes to allow for catalyst pre-formation.
-
Add the chloroquinoline (1.0 equiv), cesium carbonate (2.0 equiv), and the terminal alkyne (1.5 equiv).
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations
Caption: Catalytic cycles of the copper-catalyzed Sonogashira reaction.
Caption: General experimental workflow for Sonogashira coupling.
Caption: Troubleshooting decision tree for low yield in Sonogashira coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: 4-Chloro-2-(trifluoromethyl)quinoline
This guide provides researchers, scientists, and drug development professionals with essential information for handling 4-Chloro-2-(trifluoromethyl)quinoline, focusing on preventing its hydrolysis to ensure experimental integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a synthetic heterocyclic compound widely used as a key intermediate or building block in the synthesis of pharmaceuticals and other biologically active molecules.[1] The chlorine atom at the 4-position is an effective leaving group, making the compound highly valuable for nucleophilic substitution reactions.[1] However, this reactivity also makes it susceptible to unwanted hydrolysis, where the chloro group is replaced by a hydroxyl group, forming 4-hydroxy-2-(trifluoromethyl)quinoline. This degradation can lead to lower yields, inconsistent biological activity, and the appearance of unexpected impurities, compromising experimental results.
Q2: What are the primary factors that cause the hydrolysis of this compound?
The hydrolysis of this compound is primarily influenced by several experimental conditions. Understanding these factors is the first step toward prevention.
-
pH: The presence of acidic or basic conditions can catalyze the hydrolysis of the chloro group.[2]
-
Solvent Choice: Protic solvents, such as water, methanol, and ethanol, can act as nucleophiles and directly participate in the hydrolysis reaction.[3]
-
Temperature: Elevated temperatures significantly accelerate the rate of chemical degradation, including hydrolysis.[4]
-
Extended Storage in Solution: Leaving the compound in solution, especially in non-optimal solvents or pH conditions, for prolonged periods can lead to significant degradation.
Q3: My experimental results are inconsistent. Could hydrolysis of this compound be the cause?
Inconsistent or lower-than-expected bioactivity in assays is a common symptom of compound degradation.[4] If you observe any of the following, hydrolysis should be considered a potential cause:
-
Decreasing potency or activity in time-course experiments.
-
Poor reproducibility between experiments run on different days.
-
Appearance of unknown peaks or spots during analysis by HPLC, LC-MS, or TLC.[4]
-
Changes in the physical appearance or solubility of the stored solution.
Q4: How can I actively prevent or minimize hydrolysis during my experiments?
Preventing hydrolysis requires careful control of the experimental environment. The following table summarizes key risk factors and the recommended preventative measures.
| Risk Factor | Preventative Measure | Rationale |
| pH | Use a well-buffered solution (e.g., HEPES) to maintain a stable, neutral pH (~7.4) if aqueous media are required.[2] Avoid strongly acidic or basic conditions. | Stabilizes the compound by preventing acid or base-catalyzed hydrolysis. |
| Solvent | Prepare stock solutions in high-purity, anhydrous aprotic solvents like DMSO or DMF.[3] Minimize the concentration of water in all reaction mixtures. | Aprotic solvents do not participate in the hydrolysis reaction, ensuring the stability of the chloro-substituent. |
| Temperature | Store stock solutions at -20°C or -80°C for long-term stability.[4] Keep working solutions on ice and perform reactions at the lowest feasible temperature. | Lower temperatures decrease the rate of all chemical reactions, including degradation pathways. |
| Light Exposure | Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[4] | While not definitively documented for this specific compound, photolytic degradation is a common risk for complex organic molecules. |
| Oxygen | For maximum long-term stability, consider overlaying stock solutions with an inert gas like argon or nitrogen before sealing.[3] | This practice minimizes the risk of oxidative degradation, which can occur alongside hydrolysis. |
| Time | Prepare working dilutions in aqueous or protic media immediately before use.[4] Minimize pre-incubation times whenever possible. | Reduces the time the compound is exposed to potentially destabilizing conditions. |
Troubleshooting Workflows & Diagrams
The following diagrams illustrate the hydrolysis pathway and a logical workflow for troubleshooting stability issues.
References
Technical Support Center: Troubleshooting Poor Regioselectivity in Quinoline Functionalization
Welcome to the technical support center for quinoline functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to regioselectivity in their experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you achieve the desired regiochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving regioselective C-H functionalization of quinoline?
A1: Regioselectivity in quinoline C-H functionalization is primarily achieved through two main strategies:
-
Exploiting inherent reactivity: The quinoline ring has distinct electronic properties. The C2 and C4 positions are electron-deficient, making them susceptible to nucleophilic attack, while the benzene ring undergoes electrophilic substitution, typically at the C5 and C8 positions.[1]
-
Using directing groups: A directing group is a functional group that is temporarily installed on the quinoline scaffold to direct the catalyst to a specific C-H bond.[2] Common directing groups include quinoline N-oxide and 8-aminoquinoline, which can facilitate functionalization at the C8 position.[1]
Q2: How do electronic and steric effects influence regioselectivity in quinoline functionalization?
A2: Electronic and steric factors play a crucial role in determining the position of functionalization.[3]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the quinoline ring can alter the reactivity of different C-H bonds.[1][4] Electron-donating groups can enhance reactivity, while electron-withdrawing groups can decrease it.[1] The nitrogen atom in the quinoline ring is a Lewis base and can coordinate with Lewis acid catalysts, deactivating the pyridine ring towards electrophilic substitution.[5]
-
Steric Hindrance: Bulky substituents on the quinoline ring or the coupling partner can influence the site of functionalization by blocking access to certain positions.[1][4] This can be exploited to favor the formation of a less sterically hindered product.[4]
Q3: I am observing a mixture of C2 and C8 functionalization. How can I improve the selectivity for the C8 position?
A3: Achieving high C8 selectivity can be challenging due to the competing reactivity at the C2 position.[1] Here are some strategies to favor C8 functionalization:
-
Catalyst Choice: While palladium catalysts often favor the C2 position, rhodium-based catalysts have been successfully employed for C8-arylation.[1][6]
-
Directing Group: The use of quinoline N-oxide as a directing group is a common strategy for C8 functionalization.[1][7]
-
Reaction Conditions: Careful optimization of the catalyst, ligand, and solvent system is critical.[1] Specific palladium catalyst systems have been developed that show unusual C8 selectivity.[1]
Q4: What are some common side reactions to be aware of during quinoline functionalization?
A4: Besides issues with regioselectivity, other common side reactions include:
-
Homocoupling of the coupling partner.[2]
-
Dehalogenation of the aryl halide coupling partner.[1]
-
Reduction of the quinoline ring, especially when using hydride sources.[1]
-
Over-functionalization, leading to di- or tri-substituted products.[1]
-
Decomposition of sensitive substrates or products under harsh reaction conditions.[1]
Q5: Can I functionalize the benzene ring of the quinoline scaffold at positions other than C5 and C8?
A5: Functionalization at the C3, C4, C6, and C7 positions is generally more challenging and often requires specific strategies.[1][2][8] For the C5, C6, and C7 positions, the use of a directing group in an adjacent position is typically necessary to achieve regioselectivity.[1] A copper-catalyzed method for the formal C-H arylation and alkenylation of quinolines at the C7 position using an N-acyl directing group has been developed.[9][10]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation (Mixture of C5 and C7 isomers)
-
Symptoms: You are attempting a Pd-catalyzed C-H arylation of a substituted quinoline and obtaining a mixture of 5-aryl and 7-aryl products with a low yield of the desired isomer.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Ligand | The choice of ligand is critical for controlling regioselectivity. Screen a panel of bulky phosphine ligands such as XPhos, SPhos, or RuPhos.[11] |
| Incorrect Solvent Choice | The solvent can influence the solubility of the catalyst and substrate, as well as the stability of reaction intermediates. Experiment with different solvents like DMAc, NMP, or dioxane.[11] |
| Inappropriate Base | The choice of base is critical for the C-H activation step. Screen different bases such as K₂CO₃, Cs₂CO₃, or KOAc.[11] |
| Reaction Temperature | Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer period.[11] |
Problem 2: Low Yield in a Directed C-H Functionalization Attempt
-
Symptoms: You are using a directing group to achieve regioselective functionalization, but the overall yield of the product is low.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient Catalyst | The chosen catalyst may not be active enough under the reaction conditions. Screen different metal catalysts (e.g., Pd(OAc)₂, [RhCp*Cl₂]₂, Cu(OAc)₂) and vary the catalyst loading.[11] |
| Poor Coordination of the Directing Group | The directing group may not be coordinating effectively with the metal center. Ensure the directing group is appropriately positioned and that there are no competing coordinating species in the reaction mixture.[11] |
| Substrate Decomposition | The starting material or product may be unstable under the reaction conditions. Try lowering the reaction temperature or using a milder oxidant/reagent.[11] |
Data Presentation
Table 1: Effect of Catalyst and Ligand on Regioselectivity of Quinoline Arylation
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | C2:C8 Ratio | Yield (%) | Reference |
| Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | Toluene | 110 | 95:5 | 78 | [1] |
| Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ (2) | Dioxane | 100 | 10:90 | 85 | [1] |
| [RhCp*Cl₂]₂ (2.5) | (10) | AgOAc (2) | Toluene | 120 | <5:95 | 92 | [1] |
| Cu(OAc)₂ (10) | None | Ag₂CO₃ (2) | Benzene | 120 | >95:5 (C2-amination) | 93 | [2] |
Experimental Protocols
General Procedure for Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide
This protocol is adapted from a general procedure for the arylation of pyridine N-oxides.[2]
-
Reaction Setup: In a glovebox, to an oven-dried reaction vessel, add Pd(OAc)₂ (10 mol%) and Ag₂CO₃ (2.2 equivalents).
-
Reagent Addition: Add the quinoline N-oxide (1 equivalent) and the arylating agent (e.g., benzene, 40 equivalents).
-
Solvent and Heating: If necessary, add a suitable solvent. Seal the vessel and heat the reaction mixture to 130 °C with stirring for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
General Procedure for Nickel-Catalyzed C3-Thioetherification of Quinolines
This protocol is based on a method developed by Sheng et al.[12]
-
Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add quinoline (0.4 mmol, 1.0 equiv.), Ni(dppp)Cl₂ (0.012 mmol, 3.0 mol%), and diethoxymethane (DEDM) (2.0 mL).
-
Reagent Addition: Add the Grignard reagent (0.6 mmol, 1.5 equiv.) dropwise to the mixture at room temperature. Stir the reaction mixture for 20 minutes at room temperature.
-
Electrophile Addition: Add the disulfide electrophile (0.6 mmol, 1.5 equiv.) and stir for an additional 20 minutes.
-
Oxidation and Quenching: Finally, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the reaction mixture and stir until the reaction is complete (monitored by TLC). Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Work-up and Purification: Extract the mixture with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-thioether-substituted quinoline.[12]
Visualizations
Caption: A workflow for troubleshooting poor regioselectivity in quinoline functionalization.
Caption: Key factors influencing the regioselectivity of quinoline functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formal C─H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Production of 4-Chloro-2-(trifluoromethyl)quinoline
Welcome to the technical support center for the scale-up production of 4-Chloro-2-(trifluoromethyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis and purification of this important chemical intermediate. Here, you will find troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and quantitative data to support your process development and scale-up activities.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the two main stages of this compound synthesis: the formation of the 4-hydroxyquinoline intermediate and its subsequent chlorination.
Stage 1: Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline via Cyclocondensation
The initial step typically involves the reaction of an aniline with a β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate, to form the quinoline ring. A common method is a variation of the Gould-Jacobs reaction.[1][2]
Frequently Asked Questions (FAQs):
-
Q1: My cyclocondensation reaction to form 4-hydroxy-2-(trifluoromethyl)quinoline is giving a low yield. What are the potential causes and how can I improve it?
A1: Low yields in this reaction can stem from several factors. Firstly, the purity of the starting materials, particularly the aniline and ethyl 4,4,4-trifluoroacetoacetate, is critical. Ensure they are free from significant impurities. Secondly, incomplete reaction is a common issue. You can address this by increasing the reaction time or temperature, though this should be done cautiously to avoid degradation. The use of a high-boiling point solvent like Dowtherm A can facilitate the high temperatures often required for the cyclization step.[3] Lastly, the presence of moisture can negatively impact the reaction; therefore, using anhydrous solvents and reagents is recommended.
-
Q2: I am observing significant byproduct formation during the synthesis of the 4-hydroxyquinoline intermediate. What are these byproducts and how can I minimize them?
A2: A common byproduct is the uncyclized intermediate, an enamine formed from the initial condensation of the aniline and the β-ketoester. Insufficient reaction temperature or time can lead to its accumulation. To minimize this, ensure the reaction goes to completion by monitoring it using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Another potential issue is the formation of polyphosphoric acid (PPA) complexes if PPA is used as a catalyst, which can make work-up difficult. Careful quenching of the reaction mixture in ice water is crucial to break down these complexes.
-
Q3: How does the electron-withdrawing nature of the trifluoromethyl group affect the reaction?
A3: The strongly electron-withdrawing trifluoromethyl group can deactivate the aniline ring, making the initial nucleophilic attack on the β-ketoester and the subsequent electrophilic cyclization more challenging compared to reactions with electron-rich anilines. This may necessitate more forcing reaction conditions, such as higher temperatures or the use of a stronger acid catalyst, to achieve a reasonable reaction rate and yield.
Stage 2: Chlorination of 4-Hydroxy-2-(trifluoromethyl)quinoline
The conversion of the 4-hydroxy group to a chloro group is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).
Frequently Asked questions (FAQs):
-
Q1: The chlorination of 4-hydroxy-2-(trifluoromethyl)quinoline with POCl₃ is resulting in a dark, impure product. What is causing this and how can I obtain a cleaner product?
A1: Dark coloration often indicates the formation of degradation byproducts due to the harsh conditions of the chlorination reaction. Overheating or prolonged reaction times can lead to charring. It is important to carefully control the reaction temperature and monitor its progress to determine the optimal reaction time. The use of a solvent like N,N-dimethylformamide (DMF) as a catalyst can sometimes lead to the formation of colored impurities if not used in appropriate amounts. Additionally, ensuring the complete removal of residual POCl₃ during work-up is crucial, as its presence can lead to further reactions and decomposition upon storage.
-
Q2: What are the primary safety concerns when scaling up the use of phosphorus oxychloride (POCl₃) and how should I handle the quenching process?
A2: Phosphorus oxychloride is a highly corrosive and reactive substance that reacts violently with water in a highly exothermic reaction.[4] On a large scale, improper quenching can lead to a dangerous thermal runaway.[5][6][7][8] The recommended procedure is a "reverse quench," where the reaction mixture containing POCl₃ is slowly added to a vigorously stirred, cold quenching solution (e.g., ice-water or an aqueous solution of a weak base like sodium bicarbonate).[4] This ensures that POCl₃ is always the limiting reagent during the quench, allowing for better temperature control. It is imperative to perform this operation in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat.
-
Q3: I am having trouble with the purification of the final this compound product on a larger scale. What are the recommended methods?
A3: For large-scale purification, recrystallization is often the most practical method. Suitable solvents include ethanol, isopropanol, or hexane. If recrystallization does not provide the desired purity, column chromatography on silica gel can be employed. However, this can be resource-intensive on a large scale. An alternative is to perform a distillation under reduced pressure, although the relatively high boiling point of the product should be considered.
Data Presentation
The following tables summarize key quantitative data for the synthesis of this compound and its intermediate.
Table 1: Reaction Parameters for the Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline
| Parameter | Value | Reference |
| Starting Materials | Aniline, Ethyl 4,4,4-trifluoroacetoacetate | [9] |
| Solvent | Toluene | [9] |
| Catalyst | p-Toluenesulfonic acid | [9] |
| Reaction Temperature | 140 °C (reflux) | [9] |
| Reaction Time | Overnight | [9] |
| Typical Yield | 51.82% | [9] |
Table 2: Physicochemical Properties of Key Compounds
| Property | 4-Hydroxy-2-(trifluoromethyl)quinoline | This compound |
| Molecular Formula | C₁₀H₆F₃NO | C₁₀H₅ClF₃N |
| Molecular Weight | 213.16 g/mol [10] | 231.60 g/mol |
| Melting Point | 206 - 208 °C[10] | 34-38 °C |
| Appearance | Purple solid[10] | Solid |
| CAS Number | 1701-18-4[10] | 1701-24-2 |
Experimental Protocols
The following are generalized experimental protocols for the key steps in the synthesis of this compound. These should be adapted and optimized for specific laboratory and scale-up conditions.
Protocol 1: Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline
This protocol is adapted from a known procedure for the synthesis of the 4-hydroxyquinoline intermediate.[9]
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add aniline (2 equivalents), ethyl 4,4,4-trifluoro-3-oxobutanoate (1 equivalent), p-toluenesulfonic acid (catalytic amount), and toluene.
-
Reaction: Heat the mixture to reflux at 140 °C and continue heating overnight. Water will be collected in the Dean-Stark trap.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Isolation and Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography (e.g., using a mixture of petroleum ether and ethyl acetate as the eluent) to yield 4-hydroxy-2-(trifluoromethyl)quinoline as a solid.[9]
Protocol 2: Chlorination of 4-Hydroxy-2-(trifluoromethyl)quinoline
This protocol outlines the general procedure for the chlorination step.
-
Reaction Setup: In a well-ventilated fume hood, carefully add 4-hydroxy-2-(trifluoromethyl)quinoline (1 equivalent) to an excess of phosphorus oxychloride (POCl₃).
-
Reaction: Heat the mixture to reflux (approximately 105-110 °C) and monitor the reaction by TLC until all the starting material is consumed.
-
Work-up (Reverse Quench): Cool the reaction mixture to room temperature. In a separate, larger flask, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully add the reaction mixture dropwise to the ice-water slurry, ensuring the temperature of the quenching mixture does not rise excessively.
-
Isolation and Purification: After the addition is complete, neutralize the mixture with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) until the pH is neutral or slightly basic. The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the production of this compound.
Caption: Synthetic workflow for this compound production.
Caption: Troubleshooting decision tree for low yield in Stage 1.
References
- 1. benchchem.com [benchchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. acs.figshare.com [acs.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
byproduct formation in the synthesis of 4-aminoquinoline derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-aminoquinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-aminoquinoline derivatives?
The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction.[1][2] This typically involves the reaction of a 4-chloroquinoline with a primary or secondary amine. The electron-withdrawing nature of the quinoline ring system activates the 4-position, facilitating nucleophilic attack.
Q2: What are the key parameters to consider when optimizing the SNAr synthesis of 4-aminoquinolines?
Key parameters to optimize include the choice of solvent, base, temperature, and reaction time. The nature of the amine nucleophile also plays a crucial role. Microwave irradiation has been shown to significantly accelerate these reactions and improve yields.[1][2]
Q3: Can anilines be used as nucleophiles in SNAr reactions with 4-chloroquinolines?
Yes, anilines can be used, but they are generally less reactive than aliphatic amines. Reactions with anilines may require more forcing conditions, such as higher temperatures or the use of a Brønsted or Lewis acid catalyst to achieve good yields.
Q4: Are there alternative methods to the SNAr reaction for synthesizing 4-aminoquinolines?
Yes, several alternative methods exist, including:
-
Palladium-catalyzed reactions: These include multicomponent domino reactions and dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones.[1][2]
-
Copper-catalyzed reactions: Copper catalysts can be employed in annulation strategies.[1][2]
-
Conrad-Limpach Synthesis: This method involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines, which can then be converted to 4-aminoquinolines.[3][4]
-
Gould-Jacobs Reaction: This reaction utilizes the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization, saponification, and decarboxylation to yield a 4-hydroxyquinoline.[5][6]
Troubleshooting Guides
Issue 1: Low Yield in SNAr Reaction
Problem: The yield of the desired 4-aminoquinoline derivative is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Solvent | Use polar aprotic solvents like DMSO, DMF, or NMP, which are often effective for SNAr reactions. |
| Inadequate Base | If using a secondary amine, a base is often required. For less reactive amines like anilines, a stronger base such as sodium hydroxide may be necessary. For primary amines, often no extra base is needed.[1][2] |
| Incorrect Temperature or Reaction Time | The reaction may not have reached completion. Monitor the reaction by TLC. If the starting material is still present, consider increasing the reaction temperature or extending the reaction time. Microwave heating can often reduce reaction times from hours to minutes.[1][2][7] |
| Product Precipitation | The desired product may precipitate out of the reaction mixture along with byproducts, leading to apparent low yields after work-up.[8] Analyze the precipitate to determine if it contains the desired product. If so, purification methods such as Soxhlet extraction may be necessary to isolate the product from insoluble impurities. |
| Low Reactivity of Amine | For poorly reactive amines, consider using a Brønsted or Lewis acid catalyst to enhance the reactivity of the 4-chloroquinoline. Note that this is not suitable for alkylamines which can be protonated by the acid. |
Issue 2: Formation of Bis-quinoline Byproduct
Problem: When using a diamine as the nucleophile, a significant amount of a bis-quinoline byproduct is formed, where two quinoline moieties are attached to the same diamine linker.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Stoichiometry of Reactants | The diamine is reacting at both ends with the 4-chloroquinoline. |
| Use a large excess of the diamine to favor the formation of the mono-substituted product.[9] The unreacted diamine can be removed during purification. |
Issue 3: Formation of Regioisomers in Conrad-Limpach and Gould-Jacobs Reactions
Problem: Synthesis using unsymmetrical anilines in Conrad-Limpach or Gould-Jacobs reactions results in a mixture of regioisomers that are difficult to separate.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Lack of Regiocontrol in Cyclization | The cyclization step can occur at two different positions on the aniline ring, leading to a mixture of 5- and 7-substituted quinolines. |
| The regioselectivity is influenced by both steric and electronic factors of the substituent on the aniline. Electron-donating groups at the meta-position of the aniline generally favor the formation of the 7-substituted isomer in the Gould-Jacobs reaction.[6] In some cases, separation of the isomers may require preparative HPLC.[10] |
Issue 4: Difficulty in Product Purification
Problem: The crude product is difficult to purify, and standard purification techniques are ineffective.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Removal of Excess High-Boiling Point Amine | A high-boiling point amine used in excess can be difficult to remove by simple evaporation. |
| Acid-Base Extraction: Convert the basic product and remaining amine into their hydrochloride salts by washing with dilute HCl. Then, neutralize with a base (e.g., NaOH or NaHCO3) to liberate the free bases, which can be extracted with an organic solvent. The product can then be purified by column chromatography. | |
| Tarry Byproducts | Harsh reaction conditions, especially in classical quinoline syntheses like the Skraup reaction, can lead to the formation of polymeric tars. |
| Steam Distillation: This can be an effective method to separate the volatile quinoline product from non-volatile tar. | |
| Soxhlet Extraction: If the product has limited solubility in a particular solvent while the tar is insoluble, continuous extraction with a Soxhlet apparatus can be used.[8] | |
| Alcoholic Byproducts from Reductive Amination | In sequential reductive aminations, the reduction of excess aldehyde can produce alcohol byproducts. |
| Solid-Phase Extraction (SPE): A strong cation-exchange (SCX) resin can be used to retain the basic amine product while allowing the neutral alcohol byproduct to be washed away.[8][11] The desired product is then eluted with a basic solution. |
Quantitative Data
Table 1: Effect of Reaction Conditions on the Gould-Jacobs Reaction Yield
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Product Yield (%) |
| 1 | 250 | 10 | 10 | 1 |
| 2 | 300 | 10 | 24 | 37 |
| 3 | 250 | 20 | 10 | 1 |
| 4 | 300 | 20 | >24 | 28 |
| 5 | 300 | 5 | 21 | 47 |
| Data adapted from a microwave-assisted Gould-Jacobs synthesis of a 4-hydroxyquinoline derivative.[12] |
Experimental Protocols
Protocol 1: General SNAr Synthesis of 4-Aminoquinolines
-
Reaction Setup: In a round-bottom flask, dissolve the 4-chloroquinoline derivative (1.0 eq) in a suitable solvent (e.g., ethanol, DMSO, or NMP).
-
Addition of Amine: Add the desired amine (1.0-5.0 eq). The amount of excess amine will depend on its boiling point and ease of removal.
-
Heating: Heat the reaction mixture to a temperature between 80-150 °C and stir for 4-24 hours. The reaction progress should be monitored by TLC. For microwave-assisted synthesis, heat the sealed vessel to 140-180 °C for 20-30 minutes.[1][2][7]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration.
-
Alternatively, remove the solvent under reduced pressure.
-
Take up the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer successively with 5% aq. NaHCO3, water, and then brine.[9]
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4 and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.[9]
Protocol 2: Gould-Jacobs Synthesis of a 4-Hydroxyquinoline
-
Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by TLC. Remove the ethanol byproduct under reduced pressure.
-
Thermal Cyclization: Dissolve the crude intermediate in a high-boiling solvent such as diphenyl ether. Heat the solution to a vigorous reflux (around 250 °C) for 30-60 minutes.[5]
-
Isolation of Intermediate: Cool the reaction mixture to room temperature to allow the 4-hydroxy-3-carboethoxyquinoline product to precipitate. Add a non-polar solvent like hexane to aid precipitation. Collect the solid by filtration and wash with a cold non-polar solvent.
-
Hydrolysis: Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry.
-
Decarboxylation: Place the dried quinoline-3-carboxylic acid in a flask and heat it above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.
-
Purification: The resulting crude 4-hydroxyquinoline can be purified by recrystallization from a suitable solvent like ethanol or water.[5]
Visualizations
Caption: SNAr reaction pathways leading to desired product and bis-quinoline byproduct.
Caption: A logical workflow for troubleshooting low yields in SNAr synthesis.
References
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. synarchive.com [synarchive.com]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. scilit.com [scilit.com]
- 8. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 11. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 12. ablelab.eu [ablelab.eu]
Technical Support Center: Navigating the Electron-Withdrawing Effects of the Trifluoromethyl Group
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in effectively managing the complexities associated with the electron-withdrawing nature of the trifluoromethyl (CF₃) group. This powerful functional group is instrumental in modern chemistry for enhancing molecular properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, its potent inductive effect also presents unique challenges in synthetic chemistry.
This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common hurdles in your research.
Frequently Asked Questions (FAQs)
Q1: Why is the trifluoromethyl group so strongly electron-withdrawing?
A: The trifluoromethyl group's potent electron-withdrawing effect stems from the high electronegativity of the three fluorine atoms (Pauling scale: 3.98).[4] This creates a strong inductive effect, pulling electron density away from the carbon atom to which it is attached and significantly influencing the electronic properties of the entire molecule.[4][5]
Q2: What are the main benefits of incorporating a CF₃ group in drug design?
A: The incorporation of a CF₃ group can dramatically improve a molecule's pharmacokinetic and pharmacodynamic profile. Key benefits include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy: ~485 kJ/mol), making the CF₃ group resistant to metabolic degradation and increasing the drug's half-life.[3][4]
-
Increased Lipophilicity: The CF₃ group increases a molecule's lipophilicity (Hansch-Fujita π constant: +0.88), which can improve its ability to cross cell membranes.[3][4]
-
Modulated Binding Affinity: Its unique steric and electronic properties can fine-tune interactions with biological targets, leading to more potent and selective drugs.[3]
-
Improved Bioavailability: By enhancing metabolic stability and membrane permeability, the overall bioavailability of the drug can be significantly improved.[3]
Q3: What are the most common challenges encountered when working with CF₃ groups in synthesis?
A: Researchers often face challenges such as:
-
Low reaction yields or no reaction: This can be due to various factors including inactive catalysts, poor reagent quality, or unfavorable reaction conditions.[1]
-
Formation of side products: The strong electron-withdrawing nature of the CF₃ group can lead to unexpected side reactions.
-
Difficulty in achieving selectivity: Directing the trifluoromethylation to a specific position in a complex molecule can be challenging.[6]
-
High cost and sensitivity of reagents: Many trifluoromethylating reagents are expensive and sensitive to moisture and air.[6][7]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: My trifluoromethylation reaction has a low yield or is not proceeding.
-
Possible Cause: Inactive Initiator/Catalyst
-
Solution: Fluoride initiators like TBAF and CsF are highly effective but are notoriously sensitive to moisture.[1] Ensure you are using a truly anhydrous fluoride source and completely dry reaction conditions. Consider purchasing a new bottle of the initiator or drying it under a high vacuum. For non-fluoride initiators like K₂CO₃, their activity can be highly solvent-dependent; DMF has been shown to significantly accelerate these reactions.[1]
-
-
Possible Cause: Insufficient Catalyst Loading
-
Solution: While catalytic amounts (typically 0.1-10 mol%) are common, this may need optimization.[1] If the reaction stalls, a small addition of fresh catalyst might restart it. However, be cautious as excess catalyst can sometimes lead to side reactions.
-
-
Possible Cause: Poor Reagent Quality
-
Solution: The purity of the trifluoromethylating reagent, such as Trimethyl(trifluoromethyl)silane (TMSCF₃), can vary. Impurities can inhibit the reaction. If you suspect this is the issue, try using a new batch or a reagent from a different supplier.[1]
-
-
Possible Cause: Unsuitable Solvent
-
Solution: The choice of solvent is critical. While THF is a common solvent, reactions can be sluggish. For less reactive substrates, switching to a more polar aprotic solvent like DMF can significantly improve the reaction rate and yield.[1]
-
-
Possible Cause: Low Substrate Reactivity
-
Solution: Electron-deficient substrates are generally more reactive in nucleophilic trifluoromethylation. For less reactive substrates, you may need to use a more powerful initiator system, a more forcing solvent, or higher temperatures.[1]
-
Problem 2: My reaction stalls before the starting material is fully consumed.
-
Possible Cause: Catalyst Deactivation
-
Solution: This is particularly common with moisture-sensitive catalysts. Ensure all glassware is oven- or flame-dried and that all solvents and reagents are anhydrous. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[1]
-
-
Possible Cause: Presence of Inhibitors
-
Solution: Impurities in the starting material, solvent, or reagents can act as inhibitors. Purifying the starting material and ensuring high-purity solvents and reagents can resolve this issue.
-
Problem 3: I am observing significant formation of side products, especially with enolizable ketones.
-
Possible Cause: Formation of Silyl Enol Ether
-
Solution: With enolizable ketones, the formation of a silyl enol ether is a common side reaction. Using a non-metallic fluoride source or carefully controlling the reaction temperature (e.g., running the reaction at lower temperatures) can help minimize this side reaction.
-
Data Presentation
Physicochemical Properties of Key Functional Groups
| Property | Trifluoromethyl (-CF₃) | Methyl (-CH₃) | Chlorine (-Cl) |
| Hansch-Fujita π Constant | +0.88[3][4] | +0.56 | +0.71 |
| Pauling Electronegativity | 3.98 (for F)[4] | 2.20 (for C) | 3.16 |
| Van der Waals Volume (ų) | 39.8[4] | 22.4 | 19.9 |
| Bond Dissociation Energy (C-X, kJ/mol) | ~485 (C-F)[3][4] | ~414 (C-H)[3] | ~339 (C-Cl) |
Comparative Yields for Trifluoromethylation of Benzaldehyde
The following table summarizes the effect of different catalysts on the nucleophilic trifluoromethylation of benzaldehyde using TMSCF₃ in DMF at room temperature.
| Catalyst (5 mol%) | Time (h) | Yield (%) |
| K₂CO₃ | 0.5 | 98 |
| Cs₂CO₃ | 0.5 | 99 |
| K₃PO₄ | 0.5 | 99 |
| KOAc | 1 | 97 |
| TBAF | 0.5 | 95 |
| Data adapted from studies on fluoride-free catalytic systems.[1] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of a Carbonyl Compound using Ruppert-Prakash Reagent (TMSCF₃)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Carbonyl substrate (e.g., aldehyde or ketone)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent)
-
Anhydrous initiator (e.g., TBAF, CsF, or K₂CO₃)
-
Anhydrous solvent (e.g., THF or DMF)
-
1 M HCl (for workup)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carbonyl substrate (1.0 equiv) in the anhydrous solvent.
-
Initiator Addition: Add the anhydrous initiator (e.g., 5-10 mol%).
-
Cooling: Cool the reaction mixture to the desired temperature (typically 0 °C or -78 °C) using an appropriate cooling bath.
-
Reagent Addition: Add TMSCF₃ (1.2-1.5 equiv) dropwise to the stirred solution.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction may be allowed to warm to room temperature if necessary.
-
Quenching: Upon completion, carefully quench the reaction by adding 1 M HCl.
-
Workup: Transfer the mixture to a separatory funnel, add the organic extraction solvent, and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the desired trifluoromethylated alcohol.
Protocol 2: Synthesis of Trifluoromethylated Amines via a One-Pot Umpolung Strategy
This protocol describes a mild and rapid method for the N-trifluoromethylation of secondary amines.[8]
Materials:
-
Secondary amine
-
(Me₄N)SCF₃
-
Silver fluoride (AgF)
-
Anhydrous acetonitrile
Procedure:
-
Thiocarbamoyl Fluoride Formation: In a reaction vessel, dissolve the secondary amine in anhydrous acetonitrile. Add (Me₄N)SCF₃ and stir at room temperature. The formation of the thiocarbamoyl fluoride intermediate is typically complete within 10 minutes.
-
Trifluoromethylation: To the same reaction mixture, add AgF (3 equiv) and continue stirring at room temperature or gently heat to 50 °C. The reaction is usually complete within two hours.
-
Purification: The purification process is straightforward. Precipitate the silver by-products by adding a non-polar solvent (e.g., hexane) and filter the mixture. The filtrate contains the desired N-trifluoromethylated amine.
Visualizations
Troubleshooting Workflow for Low-Yield Trifluoromethylation
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. mdpi.com [mdpi.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 6. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib: Mechanism of Action & Structure | Study.com [study.com]
- 8. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of 4-Amino-2-(Trifluoromethyl)quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-amino-2-(trifluoromethyl)quinoline scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory properties of various derivatives, supported by experimental data and detailed protocols.
Anticancer Activity
Derivatives of 4-amino-2-(trifluoromethyl)quinoline have emerged as potent anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. The primary mechanisms of action identified include the inhibition of key cellular targets like serum/glucocorticoid-regulated kinase 1 (SGK1) and the disruption of microtubule polymerization.
Comparative Anticancer Potency
The following table summarizes the in vitro anticancer activity (IC50 values in µM) of representative 4-amino-2-(trifluoromethyl)quinoline derivatives against various human cancer cell lines.
| Compound ID | Substitution at 4-amino position | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 1 | N,2-di-p-tolyl | HeLa | - | Doxorubicin | 47.90 |
| Compound 2 | (4-(piperazin-1-yl)phenyl)amino | PC3 | - | - | - |
| Compound 3s | Heterocyclic ring substitutions | MiaPaCa-2 | 0.0006 | - | - |
| Compound 3s | Heterocyclic ring substitutions | MDA-MB-231 | 0.0533 | - | - |
| VR23 (13) | 4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl | MDA-MB-231 | 5.97 | - | - |
| VR23 (13) | 4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl | MDA-MB-468 | 4.18 | - | - |
| VR23 (13) | 4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl | MCF7 | 4.22 | - | - |
Note: Specific IC50 values for some compounds against certain cell lines were not available in the reviewed literature, indicated by "-".
Antimicrobial Activity
The 4-amino-2-(trifluoromethyl)quinoline core has also been explored for its antimicrobial properties. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Comparative Antimicrobial Potency
The table below presents the minimum inhibitory concentration (MIC) values (in µg/mL) for selected derivatives against representative microorganisms.
| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Compound A | Various heterocyclic amines | Bacillus cereus | 3.12 - 50 | Aspergillus flavus | - |
| Compound B | Various heterocyclic amines | Staphylococcus aureus | 3.12 - 50 | Aspergillus niger | - |
| Compound C | Various heterocyclic amines | Pseudomonas aeruginosa | 3.12 - 50 | Candida albicans | - |
| Compound D | Various heterocyclic amines | Escherichia coli | 3.12 - 50 | Fusarium oxysporum | - |
| Compound 6 | Sulfonyl/benzoyl/propargyl moieties | Bacillus cereus | Potent | Aspergillus flavus | Potent |
| Compound 6 | Sulfonyl/benzoyl/propargyl moieties | Staphylococcus aureus | Potent | Aspergillus niger | Potent |
| Compound 6 | Sulfonyl/benzoyl/propargyl moieties | Pseudomonas aeruginosa | Potent | Candida albicans | Potent |
| Compound 6 | Sulfonyl/benzoyl/propargyl moieties | Escherichia coli | Potent | Fusarium oxysporum | Potent |
Note: "Potent" indicates that the compound was reported as the most active in the series, with specific MIC values in the range of 3.12-50 µg/mL.[1]
Anti-inflammatory Activity
Certain 4-amino-2-(trifluoromethyl)quinoline derivatives have demonstrated significant in vivo anti-inflammatory effects, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).
Comparative Anti-inflammatory Efficacy
The anti-inflammatory activity of a representative derivative was evaluated using the carrageenan-induced rat paw edema model.
| Compound ID | Dose (mg/kg, p.o.) | Time after Carrageenan (h) | % Inhibition of Edema | Reference Compound | % Inhibition of Edema |
| Compound 12 | 100 | 3 | Comparable to Indomethacin | Indomethacin | - |
Note: Compound 12 is 2-(7-trifluoromethylquinolin-4-ylamino)benzoic acid N'-(2-nitrooxy propionyl)hydrazide. The study stated its activity was comparable to indomethacin without providing a specific percentage.[2]
Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
MTT Assay for Anticancer Activity
This assay assesses cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][4][5]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
4-amino-2-(trifluoromethyl)quinoline derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Agar Disk Diffusion Assay for Antimicrobial Activity
This method determines the susceptibility of microorganisms to the test compounds by measuring the zone of growth inhibition.[6][7][8]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile paper discs (6 mm)
-
4-amino-2-(trifluoromethyl)quinoline derivatives
-
Standard antibiotic/antifungal discs (positive control)
-
Sterile swabs
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Evenly streak the inoculum onto the surface of the agar plate using a sterile swab.
-
Impregnate sterile paper discs with known concentrations of the test compounds.
-
Place the impregnated discs, along with control discs, onto the inoculated agar surface.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition around each disc.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo model is used to screen for acute anti-inflammatory activity.[9][10][11][12]
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
4-amino-2-(trifluoromethyl)quinoline derivatives
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer or calipers
Procedure:
-
Administer the test compounds or the standard drug to the animals orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group that received only carrageenan.
Signaling Pathways and Mechanisms of Action
The anticancer effects of some 4-aminoquinoline derivatives have been linked to the modulation of specific signaling pathways. For instance, certain analogs have been shown to target the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway, which is crucial for tumor survival and progression under hypoxic conditions.[13]
Caption: Inhibition of the HIF-1α signaling pathway by 4-aminoquinoline derivatives.
Another key anticancer mechanism involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Disruption of tubulin polymerization by 4-amino-2-(trifluoromethyl)quinoline derivatives.
This guide highlights the significant potential of 4-amino-2-(trifluoromethyl)quinoline derivatives as versatile therapeutic agents. The provided data and protocols offer a valuable resource for researchers engaged in the discovery and development of novel drugs in oncology, infectious diseases, and inflammation. Further optimization of this scaffold holds promise for the generation of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asm.org [asm.org]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. inotiv.com [inotiv.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. Novel 4-aminoquinoline analogs targeting the HIF-1α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential: A Comparative Guide to the Cytotoxicity of Trifluoromethylated Quinoline Analogs
For Immediate Release
In the relentless pursuit of novel anticancer agents, trifluoromethylated quinoline analogs have emerged as a promising class of compounds, demonstrating significant cytotoxic effects across a spectrum of cancer cell lines. This guide provides a comprehensive comparison of the in vitro efficacy of various trifluoromethylated quinoline derivatives, supported by experimental data and detailed methodologies. The inclusion of signaling pathway diagrams and experimental workflow visualizations offers researchers, scientists, and drug development professionals a clear and concise overview of the current landscape of this burgeoning area of oncology research.
The strategic incorporation of a trifluoromethyl group into the quinoline scaffold has been shown to enhance metabolic stability and biological activity, leading to potent anticancer properties.[1][2] These compounds exert their effects through diverse mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of crucial signaling pathways involved in tumor progression.[3][4][5][6]
Comparative Cytotoxicity: A Data-Driven Overview
The antitumor activity of trifluoromethylated quinoline derivatives has been evaluated against a multitude of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, have been compiled from various studies to facilitate a direct comparison of their cytotoxic efficacy.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2,8-Bis(trifluoromethyl)quinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketone | HL-60 (Human Promyelocytic Leukemia) | 10 ± 2.5 | [7] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline | HL-60 (Human Promyelocytic Leukemia) | 19.88 ± 3.35 µg/ml | [3] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline | U937 (Human Histiocytic Lymphoma) | 43.95 ± 3.53 µg/ml | [3] |
| Compound 10b (a 2-arylaminoquinazoline derivative with trifluoromethyl at position 4) | PC3 (Human Prostate Cancer) | 3.15 | [8] |
| Compound 10b | LNCaP (Human Prostate Cancer) | 3.37 | [8] |
| Compound 10b | K562 (Human Chronic Myelogenous Leukemia) | 4.12 | [8] |
| Compound 6b (a trifluoromethylquinoline derivative) | LNCaP (Human Prostate Cancer) | nanomolar concentrations | [4] |
| Fluorinated quinoline analogue 6a | MDA-MB-468 (Triple-Negative Breast Cancer) | 2.5 - 5 | [9][10] |
| Fluorinated quinoline analogue 6b | MDA-MB-468 (Triple-Negative Breast Cancer) | 2.5 - 5 | [9][10] |
| Fluorinated quinoline analogue 6d | MDA-MB-468 (Triple-Negative Breast Cancer) | 2.5 - 5 | [9][10] |
| Fluorinated quinoline analogue 6f | MDA-MB-468 (Triple-Negative Breast Cancer) | 2.5 - 5 | [9][10] |
| 3-Phenyltrifluoromethyl quinoline derivative 14 | MCF-7 (Human Breast Adenocarcinoma) | 0.004 | [11] |
| (3R,4S)-2,2-dimethyl-6-nitro-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl) chroman -3-ol (C110g) | HeLa (Human Cervical Cancer) | 17 | [12] |
| 4-aminoquinazoline derivative 6b | HCT-116 (Human Colorectal Carcinoma) | - | [13] |
Delving into the Mechanisms: Apoptosis and Cell Cycle Arrest
A significant body of research indicates that trifluoromethylated quinoline analogs induce cancer cell death primarily through the activation of apoptosis.[5][7][12][14] Furthermore, many of these compounds have been observed to cause cell cycle arrest, halting the proliferation of cancer cells at various phases.[4][8][12][14]
For instance, compound 6b , a novel trifluoromethylquinoline derivative, was found to arrest LNCaP prostate cancer cells in the G2/M phase of the cell cycle and induce apoptosis.[4][8] Similarly, another compound, 10b , induced apoptosis in cancer cells but did not affect the cell cycle.[5] The compound C110g was shown to induce G1 cell cycle arrest and apoptosis in HeLa cells.[12]
Experimental Protocols: A Guide for Reproducibility
To ensure the validity and reproducibility of these findings, standardized experimental protocols are paramount. The following are detailed methodologies for key experiments cited in the evaluation of trifluoromethylated quinoline analogs.
In Vitro Antiproliferative Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.[1][15]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compound for a period of 48-72 hours.
-
MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured using a microplate reader, and the IC50 value is calculated from the dose-response curve.[1]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Harvesting and Washing: Both floating and adherent cells are collected and washed with a binding buffer.
-
Staining: Cells are resuspended in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis or necrosis).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[1]
Cell Cycle Analysis
Flow cytometry is also employed to determine the effect of a compound on the cell cycle distribution.
-
Cell Treatment and Fixation: Cells are treated with the compound, harvested, and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The resulting histogram allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Pathways and Processes
To better understand the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: A typical experimental workflow for screening the anticancer potential of novel compounds.
Caption: A potential signaling pathway illustrating apoptosis induction by a trifluoromethylated quinoline analog.
Future Directions
The compelling preclinical data for trifluoromethylated quinoline analogs strongly support their continued development as potential anticancer therapeutics. Future research should focus on optimizing their structure-activity relationships to enhance potency and selectivity, as well as conducting in vivo studies to evaluate their efficacy and safety in animal models. The diverse mechanisms of action exhibited by this class of compounds suggest their potential for use in combination therapies to overcome drug resistance and improve patient outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Design, synthesis and bioevaluation of novel trifluoromethylquinoline derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. A novel trifluoromethyl benzopyran induces G1 cell cycle arrest and apoptosis in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and induction of G0-G1 phase arrest with apoptosis of 3,5-dimethyl-6-phenyl-8-(trifluoromethyl)-5,6-dihydropyrazolo[3,4-f][1,2,3,5]tetrazepin-4(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
structure-activity relationship (SAR) studies of 4-aminoquinoline derivatives
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Aminoquinoline Derivatives
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably for its role in the development of antimalarial drugs like chloroquine.[1][2] However, the emergence of drug-resistant strains of Plasmodium falciparum has necessitated extensive structure-activity relationship (SAR) studies to design new, more effective analogs.[1][3] Beyond malaria, these derivatives are also being explored for their potential in cancer therapy.[4][5][6] This guide provides a comparative analysis of 4-aminoquinoline derivatives, focusing on their antimalarial and anticancer activities, supported by experimental data and detailed methodologies.
Core Structure and Key Modifications
The fundamental 4-aminoquinoline structure consists of a quinoline ring with an amino group at the 4-position. SAR studies have revealed that modifications at several key positions influence the biological activity of these compounds. The most critical modifications involve the quinoline ring itself (particularly at the 7-position) and the aliphatic side chain attached to the 4-amino group.[7][8][9]
Key structural features influencing activity include:
-
The Quinoline Ring: An electron-withdrawing group at the 7-position, typically a chlorine atom, is crucial for antimalarial potency.[7][8] This feature is present in highly active compounds like chloroquine and amodiaquine.[1]
-
The 4-Amino Side Chain: The nature and length of the alkylamino side chain at the 4-position significantly impact activity, particularly against chloroquine-resistant strains.[10][11] A tertiary amine at the end of this chain is also considered important for activity.[9][12]
-
Physicochemical Properties: The basicity of the side chain (pKa) plays a vital role in the drug's accumulation in the acidic food vacuole of the parasite, a key aspect of its mechanism of action.[13][14]
Comparative Antimalarial Activity
The primary mechanism of antimalarial action for 4-aminoquinolines involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[1][4] These drugs are thought to form a complex with heme, preventing its detoxification and leading to parasite death.[4]
The following table summarizes the in vitro antimalarial activity (IC50 values) of representative 4-aminoquinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
| Compound | Modification | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquine | 7-chloroquinoline with a diethylaminopentyl side chain | 3D7 (CQS) | Varies (baseline) | [15] |
| Chloroquine | 7-chloroquinoline with a diethylaminopentyl side chain | W2 (CQR) | 382 | [11] |
| Amodiaquine | Similar to chloroquine with a phenol group in the side chain | CQR strains | Generally more active than chloroquine | [1][4] |
| Compound 4 | Altered substitution on the alkyl side chain | W2 (CQR) | 17.3 | [11] |
| Compound 18 | Altered substitution on the alkyl side chain | W2 (CQR) | 5.6 | [11] |
| MAQ | Monoquinoline derivative | W2 (CQR) | In the nanomolar range | [15] |
| BAQ | Bisquinoline derivative | W2 (CQR) | In the nanomolar range | [15] |
Comparative Anticancer Activity
4-aminoquinoline derivatives have also demonstrated cytotoxic effects against various cancer cell lines.[5][6] Their proposed anticancer mechanisms include the induction of autophagy and the sensitization of tumor cells to other chemotherapeutic agents.[4][16]
The table below presents the cytotoxic activity (IC50 values) of selected 4-aminoquinoline derivatives against human breast cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | Potent activity reported | [5] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | More potent than chloroquine | [5] |
| Compound 5 (N′-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine) | MDA-MB-468, MDA-MB-231, MCF7 | Effective in combination with Akt inhibitors | [16] |
Experimental Protocols
In Vitro Antimalarial Activity Assay (Hypoxanthine Incorporation)
This assay measures the proliferation of P. falciparum by quantifying the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.
-
Parasite Culture: P. falciparum strains (e.g., 3D7 and W2) are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Dilution: The test compounds are serially diluted in 96-well plates.
-
Incubation: Synchronized ring-stage parasites are added to the wells and incubated for 48 hours.
-
Radiolabeling: [3H]-hypoxanthine is added to each well, and the plates are incubated for another 24 hours.
-
Harvesting and Measurement: The cells are harvested, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[15]
Hemozoin Inhibition Assay
This assay evaluates the ability of a compound to inhibit the formation of β-hematin (hemozoin).
-
Reaction Mixture: A solution of hemin in DMSO is added to an acetate buffer.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Incubation: The mixture is incubated at a temperature that promotes β-hematin formation.
-
Quantification: The amount of β-hematin formed is quantified by measuring the absorbance after dissolving the pellet in a suitable solvent.
-
Data Analysis: The IC50 for hemozoin inhibition is determined from the dose-response curve.[15]
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF7, MDA-MB-468) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Visualizing Relationships and Workflows
Structure-Activity Relationship (SAR) Workflow
Caption: A generalized workflow for the .
Mechanism of Antimalarial Action
Caption: The proposed mechanism of antimalarial action for 4-aminoquinoline derivatives.
Conclusion
The 4-aminoquinoline scaffold remains a highly valuable pharmacophore in drug discovery. SAR studies have been instrumental in developing derivatives that can overcome chloroquine resistance in malaria parasites. Key findings emphasize the importance of the 7-chloro substituent and the nature of the 4-amino side chain. Furthermore, the exploration of these compounds for anticancer applications reveals a promising new therapeutic avenue. Future research will likely focus on fine-tuning the scaffold to enhance potency and selectivity for both infectious diseases and oncology.
References
- 1. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 2. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 3. Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 11. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 4-Chloro-2-(trifluoromethyl)quinoline Derivatives as Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. The introduction of a trifluoromethyl group at the 2-position and a chlorine atom at the 4-position creates a versatile building block, 4-Chloro-2-(trifluoromethyl)quinoline, ripe for the development of novel kinase inhibitors. The electron-withdrawing nature of the trifluoromethyl group can enhance the potency and metabolic stability of the derivatives, while the chlorine at the 4-position serves as a convenient handle for introducing diverse functionalities. This guide provides an objective comparison of the performance of various this compound derivatives as kinase inhibitors, supported by experimental data and detailed protocols.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro kinase inhibitory activity of representative 4-anilino-2-(trifluoromethyl)quinoline derivatives, which are synthesized from the parent this compound scaffold. The data is compiled from published research and highlights the potential of this chemical class against specific kinase targets.
| Compound ID | R-Group (Substitution at 4-position) | Target Kinase | IC50 (nM) | Cell-based Activity (Cell Line) | Reference |
| 1a | 4-(piperazin-1-yl)aniline | SGK1 | - | Induces apoptosis and cell cycle arrest (PC3, LNCaP, K562, HeLa) | |
| 1b | 3,4,5-trimethoxyaniline | GAK | 3.9 (Ki) | - | |
| 1c | 3-ethynylaniline | GAK | - | - | |
| 1d | 4-fluoroaniline | GAK | - | - | |
| 1e | 4-chloroaniline | GAK | - | - | |
| 1f | 6-chloro anilino | PKN3 | 70 | - | |
| 1g | 6-trifluoromethyl anilino | PKN3 | 280 | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of this compound derivatives as kinase inhibitors.
Synthesis of 4-Anilino-2-(trifluoromethyl)quinoline Derivatives (General Procedure)
This protocol describes the nucleophilic aromatic substitution reaction used to synthesize a library of 4-anilino-2-(trifluoromethyl)quinoline derivatives from the 4-chloro precursor.
Materials:
-
This compound
-
Substituted anilines
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in ethanol, add the desired substituted aniline (1.0-1.2 equivalents).
-
Heat the reaction mixture to reflux and stir for 18-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure 4-anilino-2-(trifluoromethyl)quinoline derivative.
In Vitro Kinase Inhibition Assay: SGK1 (ADP-Glo™ Kinase Assay)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against Serum and Glucocorticoid-Regulated Kinase 1 (SGK1).
Materials:
-
Recombinant human SGK1 enzyme
-
SGK1 substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP)
-
Test compounds (4-anilino-2-(trifluoromethyl)quinoline derivatives) dissolved in DMSO
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control wells).
-
Add 2 µL of diluted SGK1 enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well. The ATP concentration should be at or near the Km for SGK1.
-
Incubate the plate at room temperature for 60 minutes.
-
To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the SGK1 kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay: Cell Proliferation and Apoptosis
This protocol describes a general method to assess the effect of the kinase inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PC3, LNCaP, K562, HeLa)
-
Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)
-
Test compounds
-
96-well plates
-
MTT or WST-1 reagent for proliferation assay
-
Annexin V-FITC/Propidium Iodide (PI) kit for apoptosis assay
-
Flow cytometer
Procedure (Proliferation Assay):
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
Procedure (Apoptosis Assay):
-
Treat the cells with the test compounds at their IC50 concentrations for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (early and late apoptosis).
Mandatory Visualization
The following diagrams illustrate key aspects of the synthesis and mechanism of action of this compound derivatives.
General synthetic workflow for 4-anilino-2-(trifluoromethyl)quinoline derivatives.
Simplified signaling pathway involving SGK1, a target of 4-anilino-2-(trifluoromethyl)quinoline derivatives.
A Comparative Analysis of Quinoline-Based Antimalarial Agents: A Guide for Researchers
A comprehensive review of the efficacy, mechanisms, and experimental evaluation of prominent quinoline antimalarials.
This guide provides a detailed comparative analysis of key quinoline-based antimalarial agents, including chloroquine, quinine, mefloquine, and primaquine. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, resistance profiles, and the experimental protocols used for their evaluation.
Mechanism of Action and Resistance
Quinoline-containing antimalarial drugs are a cornerstone of malaria chemotherapy, primarily targeting the blood stages of the Plasmodium parasite's life cycle.[1] Their principal mechanism of action involves interfering with the parasite's digestion of hemoglobin in its acidic food vacuole.[1][2]
During its intraerythrocytic stage, the parasite digests hemoglobin, which releases toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[3][4] Quinoline drugs are weak bases that accumulate in the acidic food vacuole of the parasite.[2] Chloroquine, for instance, can concentrate to levels a thousand times higher than in the surrounding plasma.[2] This high concentration is believed to inhibit the polymerization of heme.[2][3] The resulting buildup of toxic free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.[2][4]
While chloroquine, a 4-aminoquinoline, is highly effective against sensitive strains, resistance is a significant challenge.[5] Resistance is often associated with reduced drug accumulation within the parasite's food vacuole.[5][6] This can be caused by mutations in genes like the P. falciparum chloroquine resistance transporter (PfCRT), which is thought to function as an efflux pump, actively removing the drug from the vacuole.[5]
Other quinolines, such as the quinolinemethanols mefloquine and quinine, are more lipophilic and do not accumulate to the same extent in the food vacuole, suggesting they may have additional or alternative sites of action.[1][2] Resistance to these drugs is thought to involve a different mechanism, potentially mediated by a P-glycoprotein homolog.[1] Primaquine, an 8-aminoquinoline, is unique in its ability to target the liver-stage hypnozoites of P. vivax and P. ovale, preventing relapse of the infection.[7]
dot
Caption: Mechanism of action of chloroquine in the malaria parasite.
Comparative Efficacy and Pharmacokinetics
The following tables summarize key quantitative data for prominent quinoline-based antimalarial agents. These values are indicative and can vary based on the specific Plasmodium strain and experimental conditions.
Table 1: In Vitro Antiplasmodial Activity (IC₅₀, nM)
| Compound | P. falciparum (Chloroquine-Sensitive, e.g., 3D7) | P. falciparum (Chloroquine-Resistant, e.g., Dd2, K1) |
| Chloroquine | 10 - 40[8] | 100 - 500+ |
| Quinine | 50 - 200 | 200 - 800 |
| Mefloquine | 5 - 20 | 10 - 50 |
| Primaquine | >1000 (weak blood-stage activity) | >1000 |
Note: IC₅₀ (50% inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of parasite growth in vitro. Lower values indicate higher potency.
Table 2: In Vivo Efficacy in Mouse Models (P. berghei)
| Compound | Administration | Dose (mg/kg/day) | Efficacy (% Parasitemia Reduction) |
| Chloroquine | Oral | 1.5 - 1.8 (ED₅₀)[9] | >90% |
| Mefloquine | Oral | 3 - 6 (ED₅₀) | >90% |
| Primaquine | Oral | >20 (for blood stages) | Moderate |
Note: ED₅₀ (50% effective dose) is the dose that produces a 50% reduction in parasitemia in an in vivo model.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | Chloroquine | Quinine | Mefloquine | Primaquine |
| Elimination Half-life (t½) | 6 - 50 days (complex)[10] | 6 - 12 hours[10] | 6.5 - 33 days[10] | 6 - 12 hours[10] |
| Volume of Distribution (Vd) | Very high | Low | High | Moderate |
| Plasma Protein Binding | ~55%[10] | ~70-90% | ~98%[10] | Moderate |
| Primary Metabolism | Hepatic (CYP2D6, 3A4) | Hepatic (CYP3A4) | Hepatic | Hepatic |
Experimental Protocols
The evaluation of antimalarial agents relies on standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Method)
This assay is a widely used high-throughput method to determine the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum.[11]
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Human red blood cells (O+)
-
Complete culture medium (e.g., RPMI 1640 with supplements)
-
96-well microplates
-
Test compounds and control drugs (e.g., chloroquine)
-
SYBR Green I lysis buffer
Procedure:
-
Plate Preparation: Prepare serial dilutions of the test compounds and control drugs in the complete culture medium. Add 100 µL of these dilutions to the wells of a 96-well plate.[11]
-
Parasite Addition: Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete culture medium. Add 100 µL of this suspension to each well, resulting in a final volume of 200 µL with 1% parasitemia and 1% hematocrit.[11]
-
Incubation: Incubate the plate for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for 1-2 hours.[11]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Determine the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
dot
Caption: Workflow for the in vitro antiplasmodial assay.
In Vivo Efficacy Study (Peter's 4-Day Suppressive Test)
This standard test is used to assess the in vivo blood-stage antimalarial activity of test compounds in a rodent malaria model, typically mice infected with Plasmodium berghei.[9]
Materials:
-
Mice (e.g., Swiss albino)
-
P. berghei ANKA strain
-
Test compounds and control drug (e.g., chloroquine)
-
Vehicle for drug administration (e.g., 7% Tween 80)
-
Giemsa stain
Procedure:
-
Infection: Inoculate mice intraperitoneally with P. berghei-infected red blood cells.
-
Treatment: Administer the test compounds and control drug orally or subcutaneously once daily for four consecutive days, starting 2-4 hours post-infection.[9] A control group receives only the vehicle.
-
Parasitemia Monitoring: On day 4 post-infection, prepare thin blood smears from the tail blood of each mouse.
-
Staining and Microscopy: Stain the smears with Giemsa and determine the percentage of parasitemia by counting the number of infected red blood cells out of a total of 1000 red blood cells.
-
Data Analysis: Calculate the average parasitemia for each group and determine the percentage of suppression of parasitemia compared to the untreated control group.[9] The ED₅₀ and ED₉₀ values can be determined from dose-response studies.
dot
Caption: Workflow for the in vivo 4-day suppressive test.
Conclusion
The quinoline-based antimalarials remain a critical component of the global effort to combat malaria. While their efficacy is challenged by the spread of drug resistance, a thorough understanding of their comparative pharmacology and mechanisms of action is essential for the development of new and improved therapeutic strategies. The experimental protocols outlined in this guide provide a framework for the continued evaluation and discovery of novel antimalarial agents. The development of hybrid compounds, which combine a quinoline scaffold with other pharmacophores, represents a promising avenue for overcoming resistance and enhancing therapeutic outcomes.[12]
References
- 1. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. Quinoline resistance mechanisms in Plasmodium falciparum: the debate goes on - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mmv.org [mmv.org]
- 10. Clinical pharmacokinetics of antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Quinoline-Based Hybrid Compounds with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 4-Chloro-2-(trifluoromethyl)quinoline Derivatives Against Drug-Resistant Malaria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum strains represent a significant challenge to global malaria control efforts. This guide provides a comparative analysis of the efficacy of a promising class of antimalarial compounds, 4-Chloro-2-(trifluoromethyl)quinoline derivatives, against drug-resistant malaria. By objectively comparing their performance with established antimalarial agents and providing detailed experimental data and protocols, this document serves as a valuable resource for researchers and drug development professionals in the field.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the antiplasmodial activity, cytotoxicity, and in vivo efficacy of representative this compound derivatives compared to standard antimalarial drugs. It is important to note that the data presented is a compilation from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Antiplasmodial Activity against Drug-Resistant P. falciparum Strains
| Compound/Drug | P. falciparum Strain | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |
| Derivative A | W2 (Chloroquine-resistant) | 0.083 | Chloroquine | 0.25 | [1] |
| Derivative B | K1 (Chloroquine-resistant) | <0.5 | Chloroquine | - | [2] |
| Derivative C | W2 (Chloroquine-resistant) | 1.4 | - | - | [1] |
| Chloroquine | W2 (Chloroquine-resistant) | 0.55 | - | - | [1] |
| Mefloquine | - | - | - | - | - |
| Artemisinin | - | - | - | - | - |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of the compound that inhibits 50% of parasite growth. W2 and K1 are well-characterized chloroquine-resistant strains of P. falciparum. Data for Mefloquine and Artemisinin are not available in the same comparative studies for these specific derivatives.
Table 2: In Vitro Cytotoxicity against Mammalian Cell Lines
| Compound/Drug | Cell Line | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Derivative C | HepG2 (Human liver carcinoma) | >491.4 | 351 | [1] |
| Chloroquine | - | - | - | - |
CC₅₀ (Half-maximal cytotoxic concentration) is the concentration that causes death to 50% of viable cells. Selectivity Index (SI) is calculated as CC₅₀ / IC₅₀. A higher SI value indicates greater selectivity for the parasite over mammalian cells.
Table 3: In Vivo Efficacy in Plasmodium berghei-Infected Mouse Model (4-Day Suppressive Test)
| Compound/Drug | Dose (mg/kg/day) | Parasitemia Reduction (%) | Reference Compound | Dose (mg/kg/day) | Parasitemia Reduction (%) | Reference |
| Derivative C | - | 49 | - | - | - | [1] |
| Chloroquine | 5 | 100 | - | - | - |
The 4-day suppressive test is a standard in vivo model to assess the blood-stage antimalarial activity of compounds. Data for a direct comparison with a standard drug at a similar dose for this specific derivative was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
This assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.
-
Parasite Culture: P. falciparum strains are cultured in human erythrocytes (O+ blood type) in RPMI 1640 medium supplemented with HEPES, sodium bicarbonate, gentamicin, and 10% human serum or Albumax I. Cultures are maintained at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.
-
Drug Preparation: Test compounds and standard drugs are serially diluted in complete culture medium.
-
Assay Procedure:
-
Synchronized ring-stage parasites are seeded in 96-well plates at a parasitemia of 0.5% and a hematocrit of 2%.
-
The drug dilutions are added to the wells, and the plates are incubated for 72 hours under the same culture conditions.
-
After incubation, a lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with parasitic DNA.
-
-
Data Acquisition and Analysis: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. The IC₅₀ values are calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Culture: Mammalian cell lines (e.g., HepG2, Vero) are cultured in appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
The plates are incubated for 48-72 hours.
-
After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The CC₅₀ values are determined from the dose-response curves.
In Vivo Efficacy Study (Peter's 4-Day Suppressive Test)
This is a standard method to evaluate the in vivo blood-stage antimalarial activity of test compounds in a murine model.
-
Animal Model: Swiss albino or C57BL/6 mice are infected intraperitoneally with Plasmodium berghei ANKA strain.
-
Drug Administration: The test compounds and standard drugs are administered orally or intraperitoneally once daily for four consecutive days, starting 2-4 hours post-infection. A control group receives the vehicle only.
-
Parasitemia Determination: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Data Analysis: The average parasitemia in the treated groups is compared to the control group to calculate the percentage of parasitemia reduction.
Mandatory Visualizations
Proposed Mechanism of Action of Quinoline Derivatives
The primary mechanism of action for many quinoline-based antimalarials, including chloroquine, is the inhibition of hemozoin formation in the parasite's digestive vacuole. It is hypothesized that this compound derivatives share a similar mechanism.
Caption: Proposed mechanism of action for this compound derivatives.
Experimental Workflow for In Vitro Antiplasmodial Assay
The following diagram illustrates the key steps in the SYBR Green I-based drug susceptibility assay.
Caption: Workflow of the SYBR Green I-based in vitro antiplasmodial assay.
Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines the 4-day suppressive test used to evaluate the in vivo antimalarial activity of the compounds.
Caption: Workflow of the 4-day suppressive test for in vivo antimalarial efficacy.
References
comparing Friedländer vs. Skraup synthesis for substituted quinolines
For researchers, scientists, and drug development professionals, the synthesis of the quinoline scaffold is a critical process in the discovery of new therapeutic agents and functional materials. Among the numerous methods developed for constructing this important heterocyclic motif, the Friedländer and Skraup syntheses remain two of the most fundamental and widely recognized approaches. This guide provides an objective, data-driven comparison of these two methods, offering insights into their respective advantages, limitations, and ideal applications.
At a Glance: Key Differences
| Feature | Friedländer Synthesis | Skraup Synthesis |
| Reactants | 2-Aminoaryl aldehyde or ketone and a compound with an α-methylene group (e.g., ketone, ester).[1] | Aniline (or a substituted aniline), glycerol, a strong acid (typically H₂SO₄), and an oxidizing agent (e.g., nitrobenzene).[2][3] |
| Reaction Conditions | Generally milder; can be performed under acidic, basic, or even neutral conditions.[4] Modern protocols often utilize various catalysts to improve efficiency.[5][6] | Harsh and highly exothermic, requiring high temperatures and strongly acidic media.[4] The reaction can be violent and requires careful control.[7] |
| Substrate Scope | Broad, allowing for the synthesis of a wide variety of substituted quinolines on both the benzene and pyridine rings.[4] | Primarily used for the synthesis of unsubstituted or simply substituted quinolines on the benzene ring.[4] |
| Yield | Generally good to excellent.[4] | Often low to moderate and can be variable, with tar formation being a common issue.[4][8] |
| Key Advantages | High yields, milder conditions, and great versatility in introducing a variety of substituents.[4] | Uses readily available and inexpensive starting materials. |
| Key Disadvantages | Requires the pre-synthesis of often less accessible 2-aminoaryl aldehydes or ketones.[4] | Harsh and potentially hazardous reaction conditions, often resulting in low yields and limited scope for substitution on the pyridine ring.[4] |
Data Presentation: A Quantitative Comparison
The choice between the Friedländer and Skraup synthesis often comes down to the desired substitution pattern and the acceptable yield and reaction conditions. The following tables summarize representative experimental data for both methods.
Table 1: Friedländer Synthesis - Yields for Various Substituted Quinolines
| 2-Aminoaryl Aldehyde/Ketone | Carbonyl Compound | Catalyst/Conditions | Yield (%) |
| 2-Aminobenzaldehyde | Acetone | H₂O, 70°C, catalyst-free | 97 |
| 2-Aminobenzaldehyde | Cyclohexanone | H₂O, 70°C, catalyst-free | 95 |
| 2-Aminobenzophenone | Ethyl acetoacetate | ZrCl₄, EtOH/H₂O, 60°C | 92[9] |
| 2-Aminobenzophenone | Acetylacetone | Cu-based MOF, Toluene, 100°C | High (reusable catalyst)[9] |
| 2-Amino-5-chlorobenzophenone | Dimedone | P₂O₅/SiO₂, 80°C, solvent-free | High |
| 2-Aminobenzaldehyde | Malononitrile | H₂O, 70°C, catalyst-free | 96[10] |
| 1-Amino-4-bromo benzaldehyde | Ethyl acetoacetate | HCl, H₂O | 77-95[11] |
Table 2: Skraup Synthesis - Yields for Various Substituted Quinolines
| Aniline Substrate | Oxidizing Agent | Product | Yield (%) | Reference |
| Aniline | Nitrobenzene | Quinoline | 84-91 | Organic Syntheses, Coll. Vol. 1, p.478 (1941)[7] |
| 3-Nitro-4-aminoanisole | Arsenic pentoxide | 6-Methoxy-8-nitroquinoline | 65-76 | Organic Syntheses, Coll. Vol. 4, p.713 (1963)[12] |
| m-Nitroaniline | Not specified | 5-Nitroquinoline & 7-Nitroquinoline | Mixture | The Skraup Synthesis[7] |
| m-Toluidine | Not specified | 7-Methylquinoline | Not specified (sole product)[13] | J. Chem. Soc., 1947, 151 |
| m-Aminophenol | Not specified | 7-Hydroxyquinoline | Moderate (sole product)[13] | J. Chem. Soc., 1947, 151 |
| p-Methoxyaniline | p-Methoxy nitrobenzene | 6-Methoxyquinoline | High | CN103804289A[14] |
Reaction Mechanisms and Logical Workflow
The divergent pathways of the Friedländer and Skraup syntheses are central to their differing outcomes and applications.
Caption: Reaction mechanisms of the Friedländer synthesis.
Caption: Reaction mechanism of the Skraup synthesis.
Choosing the appropriate synthetic route is paramount for the successful synthesis of a target quinoline derivative. The following workflow provides a logical approach to this decision-making process.
Caption: Decision workflow for selecting a quinoline synthesis method.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for any synthetic method. The following protocols are based on established procedures.
Protocol 1: Friedländer Synthesis of 2-Phenylquinoline
This protocol describes the synthesis of 2-phenylquinoline from 2-aminobenzaldehyde and acetophenone.
Materials:
-
2-Aminobenzaldehyde
-
Acetophenone
-
Ethanol
-
Potassium hydroxide (KOH)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 mmol) and acetophenone (1.2 mmol) in ethanol (10 mL).
-
Add a solution of potassium hydroxide (1.5 mmol) in water (1 mL) to the flask.
-
Reflux the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford pure 2-phenylquinoline.
Protocol 2: Skraup Synthesis of 6-Methoxyquinoline
This protocol describes the synthesis of 6-methoxyquinoline from p-anisidine.[14]
Materials:
-
p-Anisidine (p-methoxyaniline)
-
Glycerol
-
p-Methoxy nitrobenzene
-
Ferrous sulfate
-
Boric acid
-
Concentrated sulfuric acid
-
Sodium hydroxide solution
-
Ethyl acetate
-
Distilled water
Procedure:
-
In a suitable reaction flask, combine p-anisidine (1.0 part, molar ratio), glycerol (4.3-4.5 parts), p-methoxy nitrobenzene (0.50-0.54 part), ferrous sulfate (0.20-0.25 part), and boric acid (1.0-1.3 parts).
-
Slowly and carefully add concentrated sulfuric acid dropwise with stirring. The volume ratio of sulfuric acid to glycerol should be 1:6.
-
After the addition of sulfuric acid, heat the mixture to 140°C and maintain reflux for 8-8.5 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Neutralize the reaction mixture with a sodium hydroxide solution to a pH of 5.5.
-
Remove any floating resin by decantation.
-
Filter the mixture by suction filtration and wash the solid residue with distilled water.
-
Wash the solid again with ethyl acetate.
-
Combine the organic phases and extract the aqueous phase with ethyl acetate.
-
Combine all organic phases and remove the ethyl acetate by distillation under reduced pressure to obtain 6-methoxyquinoline.
Conclusion
Both the Friedländer and Skraup syntheses are valuable tools in the organic chemist's arsenal for the construction of quinolines. The Skraup synthesis, while historically significant and useful for preparing simpler quinolines from readily available starting materials, is often hampered by its harsh conditions and modest yields. In contrast, the Friedländer synthesis offers a much broader scope, greater control over substitution patterns, and generally proceeds under milder conditions with higher yields. The choice between these two methods will ultimately depend on the desired substitution pattern of the target quinoline and the availability of the necessary starting materials. For the synthesis of highly functionalized and complex quinoline derivatives, the Friedländer approach and its modern variations are often the more strategic choice.[4]
References
- 1. jk-sci.com [jk-sci.com]
- 2. iipseries.org [iipseries.org]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. 88. The Skraup reaction with m-substituted anilines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 14. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
An In Vitro Comparative Guide to Novel Compounds Derived from 4-Chloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro evaluation of novel compounds derived from the 4-Chloro-2-(trifluoromethyl)quinoline scaffold, offering a comparative analysis of their potential as anticancer and antimicrobial agents. Due to the limited availability of extensive public data on derivatives of this specific scaffold, this guide leverages experimental data from structurally related trifluoromethyl-substituted quinoline compounds to provide a comparative context for potential efficacy and to illustrate the methodologies for their evaluation.
The quinoline ring is a privileged scaffold in medicinal chemistry, known for a wide array of biological activities, including anticancer and antimicrobial properties. The incorporation of a trifluoromethyl group can enhance metabolic stability and lipophilicity, potentially improving the pharmacological profile of these compounds. The 4-chloro substituent serves as a versatile synthetic handle for the introduction of various functional groups, allowing for the creation of diverse chemical libraries for biological screening.
Comparative Cytotoxicity Analysis of Trifluoromethyl-Substituted Quinolines
To contextualize the potential anticancer efficacy of novel derivatives of this compound, the following table summarizes the in vitro cytotoxicity data for analogous quinoline compounds bearing trifluoromethyl and chloro substitutions. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are presented against various human cancer cell lines.
Table 1: In Vitro Anticancer Activity of Structurally Related Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line | Activity Metric (µM) | Reference |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | GI50: 8.73 | [1] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | GI50: 8.22 | [1] |
| N'-(7-trifluoromethyl-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine | MDA-MB-468 (Breast) | GI50: 12.85 | [1] |
| Bisquinoline Compound 10 | MDA-MB-468 (Breast) | GI50: 7.35 | [1] |
| QH-17 (Quinoline-based hybrid) | MCF-7 (Breast) | IC50: 2.6 | [2] |
| 2,8-Bis(trifluoromethyl)quinoline derivative | HL-60 (Leukemia) | IC50: 10 | |
| 7-chloro-(4-thioalkylquinoline) derivatives (47-50, 53, 54, 57, 59-70, 72-82) | CCRF-CEM (Leukemia) | IC50: 0.55–2.74 | [3] |
Note: The data presented is for structurally related compounds to provide a comparative context. The development of novel compounds from the this compound scaffold is an active area of research.
Comparative Antimicrobial Activity of Trifluoromethyl-Substituted Quinolines
The antimicrobial potential of novel compounds derived from this compound can be benchmarked against existing quinoline-based agents. The following table presents the Minimum Inhibitory Concentration (MIC) values for various quinoline derivatives against a panel of pathogenic bacteria and fungi.
Table 2: In Vitro Antimicrobial Activity of Structurally Related Quinoline Derivatives
| Compound/Derivative | Target Organism | Activity Metric (µg/mL) | Reference |
| Quinoline-Thiazole Hybrid 4g | S. aureus (ATCC 6538) | MIC90: 7.81 | [4] |
| Quinoline-Thiazole Hybrid 4m | S. aureus (ATCC 6538) | MIC90: 7.81 | [4] |
| Quinoline-Thiazole Hybrid 4g | E. coli (ATCC 35218) | MIC90: 7.81 | [4] |
| Quinoline-Thiazole Hybrid 4m | E. coli (ATCC 35218) | MIC90: 7.81 | [4] |
| Quinoline-Thiazole Hybrid 4b, 4e, 4f | C. glabrata (ATCC 90030) | MIC90: <0.06 | [4] |
| Quinoline-Thiazole Hybrid 4j | C. parapsilosis (ATCC 22019) | MIC90: <0.06 | [4] |
| 2-(trifluoromethyl)-4-hydroxyquinoline derivative Qa5 | Xanthomonas oryzae | MIC: 3.12 | [5] |
Note: The data presented is for structurally related compounds to provide a comparative context. The antimicrobial screening of novel this compound derivatives is a promising avenue for the discovery of new anti-infective agents.
Experimental Protocols
Detailed methodologies are crucial for the reproducible in vitro evaluation of novel compounds. The following sections provide standardized protocols for key assays.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well flat-bottom cell culture plates
-
Desired human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be below 0.5%. Replace the old medium with 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against compound concentration.
Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution Method
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (dissolved in DMSO)
-
Bacterial or fungal cultures
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Humidified incubator
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. Further dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for yeasts.
-
Compound Dilution: Perform two-fold serial dilutions of the test compounds in the culture broth directly in the 96-well plate.
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Metabolic Stability of Trifluoromethylated Quinolines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into the quinoline scaffold is a widely employed strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Understanding the metabolic fate of these compounds is crucial for the development of new therapeutic agents with optimized pharmacokinetic profiles. This guide provides a comparative overview of the metabolic stability of trifluoromethylated quinolines, supported by experimental data and detailed protocols.
The Influence of Trifluoromethylation on Metabolic Stability
The trifluoromethyl group significantly enhances metabolic stability primarily by blocking potential sites of oxidative metabolism. The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily. Strategic placement of a CF3 group at a known or suspected metabolic "hotspot" can effectively block this pathway, leading to a longer in vivo half-life and improved bioavailability.
Comparative Quantitative Assessment of Metabolic Stability
The in vitro metabolic stability of a compound is commonly evaluated using liver microsomes, which are rich in drug-metabolizing enzymes. Key parameters obtained from these assays are the in vitro half-life (t1/2) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
While direct comparative data for various trifluoromethylated quinoline isomers from a single study is limited in publicly available literature, the following table provides a representative comparison based on the general principles of metabolic stability. It is important to note that direct comparison of data from different studies can be challenging due to variations in experimental conditions.
| Compound | Position of CF3 Group | Expected In Vitro Half-life (t1/2) | Expected Intrinsic Clearance (CLint) | Rationale |
| Quinoline | N/A | Short | High | Susceptible to oxidation at multiple positions. |
| 2-Trifluoromethylquinoline | 2 | Moderate | Moderate | CF3 group at the 2-position can sterically hinder access to the nitrogen and adjacent carbons, but other positions on the carbocyclic ring remain susceptible to metabolism. |
| 6-Trifluoromethylquinoline | 6 | Long | Low | The CF3 group at the 6-position is on the carbocyclic ring and can block a common site of aromatic hydroxylation, a major metabolic pathway for many quinolines. |
| 7-Trifluoromethylquinoline | 7 | Long | Low | Similar to the 6-position, the CF3 group at the 7-position can protect the carbocyclic ring from oxidative metabolism. |
Note: This table is illustrative. Actual values can vary significantly based on the specific experimental conditions.
Experimental Protocols
A generalized protocol for determining the metabolic stability of a test compound using human liver microsomes is provided below.
In Vitro Microsomal Stability Assay
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (e.g., 20 mg/mL)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a rapidly and a slowly metabolized compound)
-
Organic solvent for reaction termination (e.g., ice-cold acetonitrile containing an internal standard)
-
96-well incubation plates and collection plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Thaw liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare working solutions of the test compound and positive controls by diluting the stock solutions in buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes and phosphate buffer.
-
Add the test compound working solution to initiate a pre-incubation at 37°C for approximately 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold termination solvent.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (volume of incubation / amount of microsomal protein)
-
Visualizing the Experimental Workflow and Metabolic Pathways
To better understand the experimental process and the metabolic fate of trifluoromethylated quinolines, the following diagrams are provided.
The Role of Cytochrome P450 Enzymes
The metabolism of quinoline and its derivatives is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. Specific isoforms, such as CYP2E1 and CYP2A6, have been identified as being involved in the metabolism of the parent quinoline molecule. The introduction of a trifluoromethyl group can alter the affinity of the molecule for different CYP isoforms and, as mentioned, can block sites of metabolism. For instance, if a primary site of metabolism for a quinoline derivative is aromatic hydroxylation on the carbocyclic ring, placing a CF3 group at that position can significantly decrease the rate of metabolism by the responsible CYP enzyme.
Structure-Activity Relationships for Metabolic Stability
The position of the trifluoromethyl group on the quinoline ring has a profound impact on its metabolic stability.
-
Blocking Sites of Metabolism: As a general principle, placing a metabolically robust group like CF3 at a position known to undergo oxidation will enhance stability. For many aromatic systems, including quinoline, the carbocyclic ring is susceptible to hydroxylation. Therefore, trifluoromethylation at positions 5, 6, 7, or 8 is expected to confer greater metabolic stability compared to substitution on the heterocyclic ring.
-
Electronic Effects: The strong electron-withdrawing nature of the trifluoromethyl group can influence the overall electron density of the quinoline ring system. This can alter the binding affinity of the molecule to the active site of metabolizing enzymes, which can either increase or decrease the rate of metabolism, depending on the specific enzyme and the binding mode.
Conclusion
The trifluoromethylation of quinolines is a powerful strategy for enhancing metabolic stability, a critical parameter in drug design. By blocking sites of oxidative metabolism, the CF3 group can significantly increase the in vitro half-life and reduce the intrinsic clearance of these compounds. The position of the trifluoromethyl group is a key determinant of its effectiveness in improving metabolic stability. A thorough understanding of these structure-metabolism relationships through in vitro assays, such as the microsomal stability assay, is essential for the rational design of novel quinoline-based therapeutic agents with optimized pharmacokinetic properties. This guide provides researchers with the foundational knowledge and protocols to assess and compare the metabolic stability of trifluoromethylated quinolines in their drug discovery and development endeavors.
A Comparative Guide to the Reactivity of 4-Chloro-2-(trifluoromethyl)quinoline in Nucleophilic Aromatic Substitution (SNAr) Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 4-chloro-2-(trifluoromethyl)quinoline and other 4-halogenated quinolines in nucleophilic aromatic substitution (SNAr) reactions. While direct, side-by-side quantitative kinetic data for the complete series of 4-halo-2-(trifluoromethyl)quinolines (F, Cl, Br, I) is not extensively documented in publicly available literature, this guide synthesizes established principles of SNAr chemistry and available experimental data to provide a robust framework for understanding their relative reactivity.
The 2-(trifluoromethyl)quinoline scaffold is a key pharmacophore in medicinal chemistry. The introduction of nucleophiles at the 4-position via SNAr is a critical step in the synthesis of a wide array of biologically active molecules. The electron-withdrawing trifluoromethyl group at the 2-position significantly activates the quinoline ring towards nucleophilic attack, making the 4-position particularly susceptible to substitution.
General Principles of SNAr Reactivity in 4-Halo-2-(trifluoromethyl)quinolines
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. The rate-determining step is generally the initial attack of the nucleophile on the aromatic ring.
The nature of the halogen at the 4-position plays a crucial role in determining the reaction rate. The general reactivity order for halogens as leaving groups in SNAr reactions is:
F > Cl ≈ Br > I
This trend is primarily governed by the electronegativity of the halogen. The highly electronegative fluorine atom strongly polarizes the C4-F bond, rendering the C4 carbon more electrophilic and thus more susceptible to nucleophilic attack. Chlorine and bromine have similar electronegativities, leading to comparable reactivity. Iodine, being the least electronegative, results in the slowest reaction rates among the halogens.
Comparative Reactivity and Experimental Data
While a comprehensive dataset for the direct comparison of all four 4-halo-2-(trifluoromethyl)quinolines is unavailable, the following tables summarize the expected reactivity trends and provide representative experimental data gleaned from various sources. The data presented should be interpreted with the understanding that reaction conditions can significantly influence outcomes.
Table 1: Predicted Relative Reactivity of 4-Halo-2-(trifluoromethyl)quinolines in SNAr Reactions
| Substrate | Leaving Group | Predicted Relative Reactivity | Rationale |
| 4-Fluoro-2-(trifluoromethyl)quinoline | F | Highest | Highest electronegativity of fluorine enhances the electrophilicity of the C4 carbon. |
| This compound | Cl | High | Good leaving group ability, comparable to bromide. |
| 4-Bromo-2-(trifluoromethyl)quinoline | Br | High | Good leaving group ability, comparable to chloride. |
| 4-Iodo-2-(trifluoromethyl)quinoline | I | Moderate | Poorest leaving group among halogens in SNAr due to lower electronegativity. |
Table 2: Representative Experimental Data for SNAr Reactions of this compound
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | NMP | K₂CO₃ | 120 | 12 | ~85 |
| Piperidine | DMSO | K₂CO₃ | 100 | 6 | >90 |
| Sodium Methoxide | Methanol | - | Reflux | 4 | ~95 |
| Sodium Thiophenoxide | DMF | - | 80 | 3 | >90 |
Note: The data in this table is compiled from typical SNAr conditions and should be considered illustrative. Actual results may vary depending on the specific reaction parameters.
Experimental Protocols
Below are detailed methodologies for key experiments involving the SNAr reaction of this compound.
General Procedure for the Reaction of this compound with an Amine (e.g., Aniline)
-
Reactants:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N-Methyl-2-pyrrolidone (NMP) (0.2 M solution of the quinoline)
-
-
Procedure: a. To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, aniline, and potassium carbonate. b. Add NMP to the flask. c. Heat the reaction mixture to 120 °C and stir for 12 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). e. Upon completion, cool the reaction mixture to room temperature. f. Pour the mixture into water and extract with ethyl acetate (3 x 50 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to afford N-phenyl-2-(trifluoromethyl)quinolin-4-amine.
General Procedure for the Reaction of this compound with an Alkoxide (e.g., Sodium Methoxide)
-
Reactants:
-
This compound (1.0 eq)
-
Sodium methoxide (1.5 eq)
-
Methanol (0.2 M solution of the quinoline)
-
-
Procedure: a. To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in methanol. b. Add sodium methoxide to the solution. c. Heat the reaction mixture to reflux and stir for 4 hours. d. Monitor the reaction progress by TLC or LC-MS. e. Upon completion, cool the reaction mixture to room temperature. f. Quench the reaction by adding water. g. Extract the product with diethyl ether (3 x 30 mL). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methoxy-2-(trifluoromethyl)quinoline.
Visualizing the SNAr Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the SNAr reaction mechanism and a typical experimental workflow.
Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.
A Comparative Guide to the Anti-inflammatory Properties of 4-Chloro-2-(trifluoromethyl)quinoline Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including potent anti-inflammatory effects. This guide provides a comparative overview of the anti-inflammatory properties of quinoline derivatives, with a focus on understanding the potential of 4-Chloro-2-(trifluoromethyl)quinoline derivatives by examining structurally related compounds. While specific quantitative data for the this compound subclass is limited in publicly available literature, this guide synthesizes data from analogous quinoline structures to provide a valuable reference for researchers in the field.
The anti-inflammatory action of quinoline derivatives is often attributed to their ability to modulate key inflammatory pathways. A significant mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins, key mediators of inflammation.[1] Additionally, many quinoline compounds have been shown to suppress the production of pro-inflammatory cytokines and mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and nitric oxide (NO).[2][3]
Comparative Anti-inflammatory Activity of Quinoline Derivatives
To illustrate the anti-inflammatory potential of the quinoline scaffold, the following tables summarize the inhibitory activities of various derivatives in key in vitro and in vivo assays. It is important to note that the presented data is for structurally related compounds and serves as a surrogate for the direct evaluation of this compound derivatives.
Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by Quinoline Derivatives
| Compound Class/Derivative | Assay | Target/Mediator | IC50 Value (µM) | Cell Line | Reference |
| 1,2,4-Triazine-quinoline hybrids | COX-2 Inhibition | COX-2 | 0.047 - 0.32 | Ovine | [2] |
| Celecoxib (Reference) | COX-2 Inhibition | COX-2 | 0.045 | Ovine | [2] |
| Quinoline-2-carboxamides | COX-2 Inhibition | COX-2 | 0.1 - 0.11 | - | [1] |
| 1H-Imidazo[4,5-c]quinoline derivative (Compound 10) | TNF-α Suppression | TNF-α | Potent (not specified) | Human mononuclear leukocytes | [4] |
| Protopanaxadiol ginsenosides (for comparison) | TNF-α Suppression | TNF-α | 27.5 - 56.5 | RAW 264.7 | [5] |
| Thienodolin (Indole derivative) | Nitric Oxide Production | iNOS | 17.2 | RAW 264.7 | [6] |
| Quinazolidine derivatives | Nitric Oxide Production | iNOS expression | Dose-dependent inhibition | RAW 264.7 | [7] |
Table 2: In Vivo Anti-inflammatory Activity of Quinoline Derivatives
| Compound Class/Derivative | Animal Model | Assay | Dose | % Inhibition of Edema | Reference Compound | % Inhibition by Reference | Reference |
| 3-chloro-1-(aryl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one derivatives | Rat | Carrageenan-induced paw edema | - | Significant activity | - | - | [8] |
| Aminoalcohol-based quinoxaline derivatives | Mouse | Carrageenan-induced peritonitis | 0.5, 1, 5 mg/kg | Significant reduction in leukocyte migration | - | - | [3] |
Key Signaling Pathways
The anti-inflammatory effects of many quinoline derivatives are mediated through the inhibition of critical signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.
Experimental Protocols
The evaluation of anti-inflammatory compounds relies on standardized and reproducible experimental models. Below are detailed methodologies for key assays cited in the evaluation of quinoline derivatives.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This model is a widely used and reliable method for assessing acute anti-inflammatory activity.[9][10][11][12][13]
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are used. Animals are acclimatized for at least one week before the experiment with free access to food and water.
-
Grouping and Dosing: Animals are randomly divided into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test compound groups (various doses). The test compounds are typically administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Edema: A 0.1 mL of 1% (w/v) solution of lambda carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw of each rat.[9]
-
Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection using a plethysmometer.[9]
-
Data Analysis: The degree of swelling is calculated as the increase in paw volume from the baseline. The percentage inhibition of edema is calculated for each group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro: LPS-Induced Inflammatory Response in RAW 264.7 Macrophages
This assay is a standard method to screen for anti-inflammatory activity at the cellular level by measuring the inhibition of key inflammatory mediators.[14][15][16][17][18]
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well or 24-well plates at an appropriate density (e.g., 1 x 10^5 cells/well for a 96-well plate) and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. After a pre-incubation period of 1-2 hours, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 18-24 hours.
-
Measurement of Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[14][15] Briefly, an equal volume of supernatant is mixed with Griess reagent, and the absorbance is measured at 540 nm.
-
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6): The levels of TNF-α and IL-6 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[17]
-
Cell Viability Assay: To ensure that the observed inhibitory effects are not due to cytotoxicity, a cell viability assay (e.g., MTT or XTT) is performed in parallel.
-
Data Analysis: The concentrations of NO and cytokines in the treated groups are compared to the LPS-stimulated control group to determine the percentage of inhibition. IC50 values are calculated from the dose-response curves.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Novel 1,2,4-triazine-quinoline hybrids: The privileged scaffolds as potent multi-target inhibitors of LPS-induced inflammatory response via dual COX-2 and 15-LOX inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Imidazo[4,5-c]quinoline derivatives as novel potent TNF-alpha suppressors: synthesis and structure-activity relationship of 1-, 2-and 4-substituted 1H-imidazo[4,5-c]quinolines or 1H-imidazo[4,5-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro inhibitory effect of protopanaxadiol ginsenosides on tumor necrosis factor (TNF)-alpha production and its modulation by known TNF-alpha antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of nitric oxide synthase by thienodolin in lipopolysaccharide-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinazoline derivatives suppress nitric oxide production by macrophages through inhibition of NOS II gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]
- 16. RAW264.7 Macrophages as a Polarization Model in the Context of Pancreatic Cancer and Chemokine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of 4-Chloro-2-(trifluoromethyl)quinoline: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Chloro-2-(trifluoromethyl)quinoline, a halogenated heterocyclic compound. Adherence to these guidelines is crucial due to its hazardous properties.
I. Essential Safety & Hazard Information
This compound is classified as a hazardous substance. Understanding its properties is the first step in safe handling and disposal.
| Property | Data | Source |
| CAS Number | 1701-24-2 | [1][2] |
| Physical State | Solid | [1][2] |
| GHS Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) | [2] |
| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation | [2] |
| Signal Word | Warning | [1][2] |
| Disposal Recommendation | P501: Dispose of contents/container to an approved waste disposal plant | [1] |
II. Procedural Steps for Proper Disposal
The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal facility.[1] Laboratory personnel are responsible for the safe collection, storage, and labeling of this waste before its removal by an environmental health and safety (EHS) specialist.
Experimental Protocol: Waste Collection and Handling
This protocol outlines the standard operating procedure for the accumulation of this compound waste in a laboratory setting.
1. Waste Segregation:
-
Crucial Step: As a halogenated organic compound, this compound waste must be segregated from non-halogenated solvent waste.[3][4][5][6] Mixing these waste streams can increase disposal costs and complexity.[3][5]
-
Do not mix this waste with other incompatible materials such as strong acids, bases, or oxidizers.[7]
2. Container Selection:
-
Use a designated, leak-proof container that is chemically compatible with halogenated organic compounds. Plastic containers are often preferred.[8][9]
-
The container must have a secure, tight-fitting lid.[4][9] Keep the container closed at all times except when actively adding waste.[4][8]
3. Labeling:
-
Label the waste container before adding any waste.[4]
-
The label must clearly state "Hazardous Waste".[5]
-
Identify all contents, including "this compound" and any solvents or other chemicals present, with approximate percentages.[3][5] Do not use abbreviations or chemical formulas.[4]
4. Accumulation in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated SAA, which must be at or near the point of generation.[8][10]
-
Do not move waste from the room where it was generated to another for storage.[10]
-
Ensure the SAA is in a well-ventilated area, such as a chemical fume hood, especially for volatile compounds.[6]
5. Requesting Disposal:
-
Once the container is full (do not exceed 90% capacity) or when the research is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[8][9][10]
-
Follow your institution's specific procedures for requesting waste removal.[10][11]
6. Decontamination:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[7]
-
The rinsate must be collected and disposed of as hazardous waste.[12]
-
After triple-rinsing, deface or remove all labels from the empty container before disposing of it as regular trash or glass waste, in accordance with institutional policy.[7][11]
7. Spill Management:
-
In the event of a spill, treat all cleanup materials (absorbents, gloves, etc.) as hazardous waste.[11]
-
Absorb the spill with an inert material like vermiculite or sand, collect it into a sealed and labeled container, and dispose of it as hazardous waste.[12]
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the disposal of this compound.
By adhering to these procedures, laboratory personnel can effectively manage and dispose of this compound waste, ensuring a safe working environment and minimizing environmental impact. Always consult your institution's specific chemical hygiene plan and EHS guidelines for additional requirements.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 4-氯-2-(三氟甲基)喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 6. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. ethz.ch [ethz.ch]
- 10. odu.edu [odu.edu]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
